molecular formula C9H7N B145761 Isoquinoline CAS No. 119-65-3

Isoquinoline

Número de catálogo: B145761
Número CAS: 119-65-3
Peso molecular: 129.16 g/mol
Clave InChI: AWJUIBRHMBBTKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isoquinoline is a colorless to pale yellow, hygroscopic liquid with a characteristic pungent odor and a boiling point of approximately 242-243 °C . As a benzopyridine, its structure consists of a benzene ring fused to a pyridine ring, making it a weak base with a pKa of 5.14 . This bicyclic compound is a fundamental structural motif in a vast family of naturally occurring alkaloids, such as berberine and papaverine, which are biosynthesized from the aromatic amino acid tyrosine . This compound serves as a critical starting material and synthetic intermediate in numerous research applications. In medicinal chemistry, it is a key scaffold for developing compounds with a broad spectrum of biological activities, including antitumor, antibacterial, antifungal, anti-inflammatory, antihypertensive, and neuroprotective properties . Its derivatives are found in several pharmaceutical drugs, such as the vasodilator papaverine and the antiretroviral agent saquinavir . Beyond pharmacology, this compound and its derivatives are valuable in material science, where they are used in the development of fluorescent compounds and sensors, dyes, pigments, and as ligands in metal-organic frameworks (MOFs) for gas storage and catalysis . They also find use as corrosion inhibitors and solvents in industrial processes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions, as it is highly flammable, harmful if swallowed, and may cause skin and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJUIBRHMBBTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21364-46-5 (hydrochloride)
Record name Isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2047644
Record name Isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma
Record name Isoquinoline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14995
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Isoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoquinoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
Record name Isoquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol)
Record name Isoquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isoquinoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.097-1.103
Record name Isoquinoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

119-65-3
Record name Isoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ISOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGX76Y85M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25.5 - 26 °C
Record name Isoquinoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04329
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. It includes a detailed summary of its quantitative data, experimental protocols for property determination, and an exploration of its chemical reactivity. Furthermore, this document elucidates the role of this compound and its derivatives in key biological signaling pathways, offering insights into their therapeutic potential.

Physical Properties of this compound

This compound is a colorless to pale yellow hygroscopic liquid or solid with a characteristic, pungent odor.[1][2] Impure samples may appear brownish.[3] At temperatures above its melting point, it exists as a colorless oily liquid.[4] It crystallizes in the form of platelets.[3]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular FormulaC₉H₇N[4]
Molar Mass129.16 g/mol [4]
Melting Point26–28 °C (79–82 °F; 299–301 K)[5]
Boiling Point242–243 °C (468–469 °F; 515–516 K)[4][5]
Density1.099 g/cm³ at 25 °C[5]
pKa (of the conjugate acid)5.14[3][5]
Solubility in WaterLow solubility[3][5]
Solubility in Organic SolventsSoluble in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents.[3][5]
Solubility in AcidsSoluble in dilute acids to form protonated derivatives.[3][5]
Experimental Protocols for Physical Property Determination

The melting point of this compound can be determined using the capillary tube method.

Protocol:

  • Sample Preparation: A small amount of dry, crystalline this compound is placed in a capillary tube and packed to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]

  • Heating: The sample is heated rapidly to approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate observation.[5]

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6] For a pure compound, this range is typically sharp.[6]

The boiling point can be determined by distillation.

Protocol:

  • Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the this compound sample and a thermometer positioned to measure the vapor temperature.

  • Heating: The flask is heated gently.

  • Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.[7]

The pKa of the this compound conjugate acid can be determined by spectrophotometry.

Protocol:

  • Solution Preparation: A solution of this compound in a 50% aqueous methanol (B129727) solution is prepared due to its low water solubility.[8]

  • Spectrophotometric Measurement: The UV-Vis absorption spectra of the this compound solution are recorded at various pH values.

  • Data Analysis: The pKa is determined by analyzing the change in absorbance at a wavelength where the protonated and non-protonated forms have significantly different absorption, using the Henderson-Hasselbalch equation.[8]

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.[5]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[5]

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Chemical Properties and Reactivity of this compound

This compound's chemical properties are dictated by its heterocyclic aromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom significantly influences its reactivity.

Basicity

This compound is a weak base due to the lone pair of electrons on the nitrogen atom.[1][2] It readily reacts with strong acids to form salts.[3][5]

Electrophilic Aromatic Substitution

Electrophilic substitution reactions occur preferentially on the benzene ring, which is more electron-rich than the pyridine ring. The primary positions for substitution are C-5 and C-8.[9][10]

Protocol:

  • Reagents: Concentrated nitric acid and concentrated sulfuric acid.

  • Procedure: this compound is treated with a mixture of concentrated nitric and sulfuric acids at 25°C.[11]

  • Products: The reaction yields a mixture of 5-nitrothis compound (B18046) and 8-nitrothis compound.[11]

Nucleophilic Substitution

Nucleophilic substitution reactions occur on the electron-deficient pyridine ring, primarily at the C-1 position.[9][12]

Protocol:

  • Reagents: Sodium amide (NaNH₂) in liquid ammonia.[3][13]

  • Procedure: this compound is reacted with sodium amide in liquid ammonia.[13]

  • Product: The reaction yields 1-aminothis compound.[13]

Oxidation

The outcome of the oxidation of this compound depends on the reaction conditions and the oxidizing agent used.

Protocol:

  • Reagent: Alkaline potassium permanganate (B83412) (KMnO₄).

  • Procedure: this compound is treated with an alkaline solution of potassium permanganate.

  • Products: The reaction results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and phthalic acid.[1][9]

Reduction

The reduction of this compound can lead to the saturation of either the pyridine ring, the benzene ring, or both, depending on the reducing agent and reaction conditions.

Protocol:

  • Reagent: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[14]

  • Procedure: this compound is treated with sodium borohydride.

  • Product: This reduction typically yields 1,2,3,4-tetrahydrothis compound.

Role in Biological Signaling Pathways

This compound and its derivatives are integral components of many natural products and synthetic drugs, exerting their biological effects by modulating various signaling pathways.

Experimental Workflow for Studying Signaling Pathway Modulation

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_outcome Phenotypic Outcome cell_culture Culture of Target Cells (e.g., Cancer Cell Line) treatment Treatment with This compound Derivative cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction rna_extraction RNA Extraction treatment->rna_extraction cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis (e.g., for p-Akt, NF-κB) protein_extraction->western_blot qpcr RT-qPCR for Gene Expression Analysis rna_extraction->qpcr

Caption: A general experimental workflow for investigating the effects of this compound derivatives on cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Dysregulation of this pathway is a hallmark of many cancers. Several this compound alkaloids have been shown to inhibit this pathway.[16]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Derivatives This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune and inflammatory responses, cell survival, and proliferation.[17] Constitutive activation of this pathway is associated with various inflammatory diseases and cancers. Berberine, an this compound alkaloid, is a well-known inhibitor of the NF-κB pathway.[8][17]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Berberine Berberine Berberine->IKK Inhibits cAMP_pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Relaxation Smooth Muscle Relaxation PKA->Relaxation Papaverine Papaverine Papaverine->PDE Inhibits Microtubule_Dynamics Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Noscapine Noscapine Noscapine->Microtubule Alters Dynamics

References

A Technical Guide to the Natural Sources of Isoquinoline Alkaloids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids represent a vast and structurally diverse group of nitrogen-containing secondary metabolites, with over 2,500 identified compounds.[1] Primarily found in the plant kingdom, these alkaloids are renowned for their significant pharmacological activities, forming the basis of numerous therapeutic agents.[2] This technical guide provides an in-depth exploration of the primary plant sources of this compound alkaloids, quantitative data on their distribution within plant tissues, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathways. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research, drug discovery, and development.

This compound alkaloids are biosynthetically derived from the amino acid tyrosine.[3] Their diverse structures are classified into several subgroups, including benzylisoquinolines, aporphines, protoberberines, benzophenanthridines, and morphinans.[3] Prominent examples with well-established medicinal applications include morphine, a potent analgesic from Papaver somniferum; berberine (B55584), an antimicrobial agent found in Berberis species; and sanguinarine (B192314), known for its anti-inflammatory and anticancer properties, present in plants like Chelidonium majus.[1][2]

This guide will focus on the most significant plant families and species that serve as rich sources of these valuable compounds.

Major Plant Families and Species

This compound alkaloids are predominantly found in a select number of plant families. The most notable among these are Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[4]

Papaveraceae (Poppy Family)

The Papaveraceae family is arguably the most well-known source of this compound alkaloids, largely due to the opium poppy, Papaver somniferum. This species is the commercial source of morphinan (B1239233) alkaloids such as morphine, codeine, and thebaine.[4][5] Other important genera within this family include Chelidonium (Greater Celandine) and Macleaya (Plume Poppy), which are rich in benzophenanthridine alkaloids like sanguinarine and chelerythrine.[6][7]

Berberidaceae (Barberry Family)

The Berberidaceae family is characterized by the presence of protoberberine alkaloids, with berberine being the most prominent example.[8][9] Species of the genus Berberis, such as Berberis vulgaris (Common Barberry), are widely recognized for their high content of berberine and related compounds like palmatine.[10] These alkaloids are typically concentrated in the roots and rhizomes of the plants.[9]

Menispermaceae (Moonseed Family)

The Menispermaceae family is a rich source of a wide variety of this compound alkaloids, particularly bisbenzylthis compound alkaloids.[10] This class of compounds is formed by the dimerization of two benzylthis compound units. A well-known example is tubocurarine, a muscle relaxant originally isolated from Chondrodendron tomentosum.

Ranunculaceae (Buttercup Family)

The Ranunculaceae family also contains a variety of this compound alkaloids. For instance, species of the genus Coptis are known to accumulate significant amounts of protoberberine alkaloids, including berberine and coptisine.[2]

Quantitative Distribution of this compound Alkaloids in Plant Tissues

The concentration of this compound alkaloids can vary significantly between different plant species and even within the different organs of a single plant. The following tables summarize quantitative data for key alkaloids in selected plant species.

Table 1: Alkaloid Content in Papaver somniferum (cv. C048-6-14-64) [5][11]

Plant PartMorphine (% of total alkaloids)Codeine (% of total alkaloids)Thebaine (% of total alkaloids)Total Alkaloids (µg/g dry matter)
LatexHighModerateModerate683 - 25,338
StemsDecreasing gradient towards rootsIncreasing gradient towards rootsConstantVariable
Leaves~75-80% (combined with codeine and thebaine)~75-80% (combined with morphine and thebaine)~75-80% (combined with morphine and codeine)Constant
RootsLowLowLowDominated by benzo[c]phenanthridines

Table 2: Berberine and Palmatine Content in Berberis vulgaris [10][12]

Plant PartBerberine (% w/w of dried roots)Palmatine (% of total alkaloids)Total Alkaloids (% w/w of dried roots)
Roots0.43 ± 0.02High2.22 ± 0.12
StemsLower than rootsHighLower than roots
LeavesLowLowLow
Fruits (pulp)Not detectableNot detectableNot detectable

Table 3: Alkaloid Content in Chelidonium majus [13][14][15][16]

Plant PartChelidonine (mg/g dry weight)Sanguinarine (mg/g dry weight)Chelerythrine (mg/g dry weight)Protopine (mg/g dry weight)CoptisineBerberineTotal Alkaloids (% in aerial parts)Total Alkaloids (% in roots)
Aerial Parts0.73 - 2.340.66 - 2.930.18 - 2.800.57 - 2.42PredominantPresent0.27 - 2.253 - 4
RootsHigher than aerial partsPredominantPredominantLower than aerial partsLower than aerial partsLower than aerial parts3 - 4-

Experimental Protocols

Accurate quantification of this compound alkaloids is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: Extraction and Isolation of Berberine from Berberis vulgaris Roots

This protocol is adapted from a method for the isolation of berberine for standardization purposes.[8][17]

1. Extraction: a. Air-dry the roots of Berberis vulgaris at ambient temperature and grind them into a powder. b. Macerate the powdered root material in distilled water (e.g., 1.5 kg in 5 L) for 48 hours at room temperature. c. Filter the extract and concentrate it under vacuum to obtain the crude aqueous extract.

2. Isolation: a. Dissolve the aqueous extract in 1% hydrochloric acid (HCl). b. Filter the acidic solution. c. Alkalinize the filtrate to pH 8 with concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH). d. Extract the alkalinized solution with chloroform (B151607). The chloroform layer will contain the tertiary alkaloids. e. Evaporate the chloroform to yield the alkaloid fraction. f. Further purify the berberine from the chloroform fraction using column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727).

Protocol 2: HPLC-DAD Analysis of this compound Alkaloids

This protocol provides a general framework for the quantitative analysis of this compound alkaloids in plant extracts.[18][19][20]

1. Sample Preparation: a. Extract the powdered plant material (e.g., 1 g) with an appropriate solvent, such as methanol or acidified methanol, using ultrasonication or accelerated solvent extraction (ASE).[21] b. Filter the extract through a 0.45 µm syringe filter. c. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[20]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
  • Solvent A: Aqueous buffer (e.g., 0.1% formic acid or ammonium acetate).[21]
  • Solvent B: Acetonitrile (B52724) or methanol.
  • Flow Rate: Typically 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.
  • Detection Wavelength: Monitored at a wavelength appropriate for the target alkaloids (e.g., 280 nm for general screening, or specific wavelengths for individual compounds).

3. Quantification: a. Prepare a series of standard solutions of the target alkaloids of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the alkaloids in the plant extracts by comparing their peak areas to the calibration curve.

Protocol 3: LC-MS/MS Analysis of this compound Alkaloids

LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound alkaloids, especially in complex matrices.[21][22][23]

1. Sample Preparation:

  • Follow the same extraction and filtration procedures as for HPLC analysis.

2. LC-MS/MS Conditions:

  • LC System: Coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
  • Column and Mobile Phase: Similar to HPLC conditions, but often with smaller particle size columns and lower flow rates for better compatibility with the mass spectrometer. A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase.[21]
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
  • MS Parameters: Optimize parameters such as capillary voltage, gas temperatures, and collision energy for the specific alkaloids of interest.
  • Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification, which provides high selectivity and sensitivity.

Biosynthetic Pathways

The biosynthesis of this compound alkaloids originates from the amino acid L-tyrosine. A series of enzymatic reactions leads to the central intermediate (S)-reticuline, which is the precursor to a wide array of different this compound alkaloid classes.

Biosynthesis of (S)-Reticuline from Tyrosine

The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form (S)-norcoclaurine, the first committed intermediate in the pathway. A series of subsequent hydroxylation and methylation reactions, catalyzed by specific enzymes, leads to the formation of (S)-reticuline.

reticuline_biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine TYDC, PO Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA TAT, HPDC S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine NCS S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_Reticuline (S)-Reticuline S_N_Methylcoclaurine->S_Reticuline CYP80B1, 4'OMT

Biosynthesis of (S)-Reticuline from Tyrosine.

Biosynthesis of Morphine from (R)-Reticuline

In Papaver somniferum, (S)-reticuline is converted to its stereoisomer (R)-reticuline. This is the entry point into the morphinan alkaloid pathway. A series of enzymatic reactions, including phenol (B47542) coupling, reduction, and demethylation, leads to the formation of morphine.[3][4][24][25]

morphine_biosynthesis R_Reticuline (R)-Reticuline Salutaridine Salutaridine R_Reticuline->Salutaridine SAS Salutaridinol Salutaridinol Salutaridine->Salutaridinol SAR Salutaridinol_7_O_acetate Salutaridinol-7-O-acetate Salutaridinol->Salutaridinol_7_O_acetate SAT Thebaine Thebaine Salutaridinol_7_O_acetate->Thebaine Codeinone Codeinone Thebaine->Codeinone T6ODM Codeine Codeine Codeinone->Codeine COR Morphine Morphine Codeine->Morphine CODM

Biosynthesis of Morphine from (R)-Reticuline.

Biosynthesis of Sanguinarine and Chelerythrine from (S)-Reticuline

In plants like Chelidonium majus and Macleaya cordata, (S)-reticuline is the precursor for benzophenanthridine alkaloids. The berberine bridge enzyme (BBE) catalyzes the conversion of (S)-reticuline to (S)-scoulerine, which is a key branch point intermediate.[6][7] Subsequent enzymatic steps lead to the formation of sanguinarine and chelerythrine.[7]

sanguinarine_biosynthesis S_Reticuline (S)-Reticuline S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine BBE S_Stylopine (S)-Stylopine S_Scoulerine->S_Stylopine CFS, SPS Protopine Protopine S_Stylopine->Protopine TNMT, MSH Dihydrosanguinarine Dihydrosanguinarine Protopine->Dihydrosanguinarine P6H Dihydrochelerythrine Dihydrochelerythrine Protopine->Dihydrochelerythrine P6H Sanguinarine Sanguinarine Dihydrosanguinarine->Sanguinarine DBOX Chelerythrine Chelerythrine Dihydrochelerythrine->Chelerythrine DBOX

Biosynthesis of Sanguinarine and Chelerythrine.

Conclusion

This technical guide has provided a comprehensive overview of the natural plant sources of this compound alkaloids, with a focus on quantitative data, experimental protocols, and biosynthetic pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of the botanical sources and analytical methodologies for these potent bioactive compounds is essential for their continued exploration and exploitation for therapeutic purposes. The provided protocols and biosynthetic diagrams offer a practical foundation for further research and development in this exciting area of medicinal plant science.

References

The intricate biosynthetic journey from tyrosine to isoquinoline alkaloids: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide delineates the core biosynthetic pathway of isoquinoline alkaloids, beginning with the amino acid precursor, tyrosine. This document provides a comprehensive overview of the key enzymatic steps, intermediate compounds, and quantitative data, alongside detailed experimental protocols and visual pathway representations to facilitate a deeper understanding and application in research and development.

The this compound alkaloids are a large and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. This guide focuses on the central biosynthetic pathway that originates from L-tyrosine and leads to the formation of the pivotal intermediate, (S)-reticuline, from which a vast array of this compound alkaloid skeletons are derived, including those of morphine, codeine, berberine, and sanguinarine.

The Core Biosynthetic Pathway: From Tyrosine to (S)-Reticuline

The biosynthesis of this compound alkaloids commences with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), marks the first committed step in the pathway, yielding (S)-norcoclaurine, the foundational benzylthis compound alkaloid.[1][2]

A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, transform (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline.[3] This molecule serves as the precursor for a multitude of downstream pathways leading to the vast diversity of this compound alkaloids.

Key Enzymes in the Biosynthesis of (S)-Reticuline

The conversion of tyrosine to (S)-reticuline is orchestrated by a series of key enzymes, each playing a critical role in the stepwise modification of the this compound backbone.

  • Norcoclaurine Synthase (NCS): This enzyme catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[2]

  • Norcoclaurine 6-O-methyltransferase (6OMT): 6OMT is responsible for the methylation of the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.[1]

  • Coclaurine N-methyltransferase (CNMT): This enzyme catalyzes the N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine.

  • (S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3' position of (S)-N-methylcoclaurine.

  • 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in (S)-reticuline formation is the methylation of the 4'-hydroxyl group of 3'-hydroxy-N-methylcoclaurine, catalyzed by 4'OMT.[3]

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and regulation of the this compound alkaloid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key quantitative data for the enzymes involved in the formation of (S)-reticuline from various plant sources.

EnzymeSource OrganismSubstrate(s)K_m (µM)Optimal pHOptimal Temperature (°C)
Norcoclaurine Synthase (NCS) Thalictrum flavumDopamine- (sigmoidal)7.040
4-HPAA700
Coptis japonicaDopamine-7.030
4-HPAA-
Norcoclaurine 6-O-methyltransferase (6OMT) Coptis japonica(R,S)-Norlaudanosoline22308.037
S-adenosyl-L-methionine3950
Coclaurine N-methyltransferase (CNMT) Papaver somniferum(S)-Coclaurine-8.537
(S)-N-methylcoclaurine-3'-hydroxylase (CYP80B1) Eschscholzia californica(S)-N-methylcoclaurine157.535
Berberine Bridge Enzyme (BBE) Papaver somniferum(S)-Reticuline-9.030

Production of this compound Alkaloids in Engineered Systems

The elucidation of the biosynthetic pathway has enabled the engineering of microorganisms, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, for the production of this compound alkaloids. This approach offers a promising alternative to the extraction from plant sources. The following table presents a selection of reported production titers for key this compound alkaloids in engineered microbial systems.

ProductHost OrganismPrecursor/Carbon SourceTiter
(S)-ReticulineSaccharomyces cerevisiae(R,S)-Norlaudanosoline~150 mg/L
(S)-ReticulineSaccharomyces cerevisiaeGlucose80.6 µg/L
(S)-ReticulineEscherichia coliDopamine11 mg/L
Dihydrosanguinarine & SanguinarineSaccharomyces cerevisiae(S)-Reticuline635 mg/L
CodeineSaccharomyces cerevisiaeThebaine7.7 mg/L
MorphineSaccharomyces cerevisiaeThebaine4.7 mg/L

Visualizing the Biosynthetic Pathway and Experimental Workflows

To provide a clear visual representation of the complex processes involved in this compound alkaloid biosynthesis, the following diagrams have been generated using the Graphviz DOT language.

This compound Alkaloid Biosynthesis Pathway cluster_tyrosine_conversion Tyrosine Metabolism cluster_core_pathway Core Benzylthis compound Pathway cluster_downstream Downstream Alkaloids Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-HPAA Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Four_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Hydroxy_N_Methylcoclaurine (S)-3'-hydroxy- N-methylcoclaurine N_Methylcoclaurine->Hydroxy_N_Methylcoclaurine CYP80B1 Reticuline (S)-Reticuline Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Morphine Morphine Reticuline->Morphine Multiple Steps Berberine Berberine Scoulerine->Berberine

Caption: The core biosynthetic pathway of this compound alkaloids from tyrosine.

Experimental_Workflow_Enzyme_Assay start Start: Prepare Assay Mixture reagents Buffer, Substrate(s), Cofactor(s) start->reagents enzyme_addition Add Purified Enzyme reagents->enzyme_addition incubation Incubate at Optimal Temperature enzyme_addition->incubation stop_reaction Stop Reaction (e.g., change pH, heat) incubation->stop_reaction analysis Analyze Product Formation (HPLC, LC-MS, Spectrophotometry) stop_reaction->analysis quantification Quantify Product and Determine Enzyme Activity (e.g., kcat, Km) analysis->quantification end End quantification->end

References

An In-depth Technical Guide to the Core Principles of Isoquinoline Reactivity and Aromaticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline, a nitrogen-containing heterocyclic aromatic compound, is a pivotal structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, arising from the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, dictate its reactivity and aromatic character, making it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental principles governing the aromaticity and reactivity of this compound. It delves into the electronic structure, electrophilic and nucleophilic substitution reactions, cycloadditions, and redox chemistry of the this compound core. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key transformations and illustrative diagrams of relevant signaling pathways are included to provide a practical resource for researchers in the field of drug discovery and development.

Aromaticity of the this compound Nucleus

The aromaticity of this compound, a benzopyridine, is a consequence of its planar, cyclic structure containing 10 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=2). This delocalized π-electron system, shared between the benzene and pyridine rings, imparts significant thermodynamic stability to the molecule. The resonance energy of the related quinoline (B57606) molecule is 222 kJ/mol, indicating a high degree of aromatic stabilization.[1]

The presence of the electronegative nitrogen atom in the pyridine ring leads to an uneven distribution of electron density across the bicyclic system. The pyridine ring is electron-deficient compared to the benzene ring, which influences the molecule's reactivity.[1]

Quantitative Data on this compound's Structure and Properties

The following tables summarize key quantitative data related to the structure and properties of this compound.

ParameterValueReference(s)
Chemical FormulaC₉H₇N[2]
Molar Mass129.16 g/mol [2]
Melting Point26-28 °C[2]
Boiling Point242 °C[2]
pKa (of the conjugate acid)5.14, 5.4[2][3]
BondBond Length (Å) (Calculated)Reference(s)
N1-C21.33[1]
C2-C31.44[1]
C3-C41.38[1]
C4-C4a1.39[1]
C4a-C8a1.45[1]
C5-C61.34[1]
C6-C71.39[1]
C7-C81.35[1]

Reactivity of this compound

The reactivity of this compound is a direct consequence of its electronic structure. The electron-deficient pyridine ring is susceptible to nucleophilic attack, while the more electron-rich benzene ring is the preferred site for electrophilic substitution.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution on the this compound ring occurs preferentially on the benzene ring, primarily at the C5 and C8 positions.[4] This is due to the deactivating effect of the protonated nitrogen atom under acidic conditions, which directs the electrophile to the carbocyclic ring. The stability of the Wheland intermediate, the carbocation formed during the reaction, is greatest when the positive charge is delocalized on the benzene ring without involving the electron-deficient pyridine ring.

The general order of reactivity for electrophilic substitution at different positions in this compound is: 4 > 5 ≈ 7 > 8 > 6 > 3 > 1.[5]

Objective: To synthesize a mixture of 5-nitrothis compound (B18046) and 8-nitrothis compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 2.0 g of this compound to the cold sulfuric acid while stirring.

  • Prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the this compound-sulfuric acid solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture carefully onto 50 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue contains a mixture of 5-nitrothis compound and 8-nitrothis compound, which can be separated by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring of this compound is susceptible to nucleophilic attack, primarily at the C1 position.[4] This is analogous to the reactivity of pyridine.

Objective: To synthesize 1-aminothis compound.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous toluene (B28343) or xylene

  • Ammonium (B1175870) chloride solution

  • Round-bottom flask, reflux condenser, heating mantle, nitrogen atmosphere setup.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2.0 g of sodium amide in 50 mL of anhydrous toluene.

  • Add 3.0 g of this compound to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-140 °C) under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution to decompose any unreacted sodium amide.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 1-aminothis compound, which can be purified by recrystallization.

Oxidation and Reduction Reactions

The this compound ring system can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.

Oxidation of this compound with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) leads to the cleavage of the benzene ring, yielding pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[4]

Objective: To synthesize pyridine-3,4-dicarboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Water

  • Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • Dissolve 2.0 g of this compound in 100 mL of water containing 1.0 g of potassium hydroxide.

  • Heat the solution to 80-90 °C and slowly add a solution of 8.0 g of potassium permanganate in 150 mL of water over a period of 2 hours.

  • After the addition is complete, reflux the mixture for an additional 4 hours.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3.

  • The pyridine-3,4-dicarboxylic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Reduction of this compound can lead to various hydrogenated products depending on the reducing agent and reaction conditions. Catalytic hydrogenation or reduction with sodium in ethanol (B145695) typically yields 1,2,3,4-tetrahydrothis compound. Reduction of the isoquinolinium salt with sodium borohydride (B1222165) (NaBH₄) also yields the tetrahydrothis compound derivative.

Objective: To synthesize N-methyl-1,2,3,4-tetrahydrothis compound from N-methylisoquinolinium iodide.

Materials:

  • N-methylisoquinolinium iodide

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Water

  • Dichloromethane

  • Beaker, magnetic stirrer.

Procedure:

  • Dissolve 1.0 g of N-methylisoquinolinium iodide in 20 mL of methanol in a beaker.

  • Cool the solution in an ice bath.

  • Slowly add 0.5 g of sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Add 20 mL of water to the reaction mixture.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain N-methyl-1,2,3,4-tetrahydrothis compound.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the reaction partner. For instance, isoquinolinium ylides can undergo 1,3-dipolar cycloaddition reactions.

Objective: To synthesize a tetrahydropyrrolo[2,1-a]this compound derivative.

Materials:

  • This compound

  • An active methylene (B1212753) compound (e.g., ethyl chloroacetate)

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Cyanoacetamide

  • A base (e.g., triethylamine)

  • A suitable solvent (e.g., ethanol)

  • Round-bottom flask, reflux condenser.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), ethyl chloroacetate (B1199739) (1.0 mmol), benzaldehyde (B42025) (1.0 mmol), and cyanoacetamide (1.0 mmol) in ethanol (20 mL).

  • Add triethylamine (B128534) (1.2 mmol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. The product is a tetrahydropyrrolo[2,1-a]this compound derivative.

This compound in Drug Development: Targeting Signaling Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[6] this compound derivatives have been extensively explored as therapeutic agents, particularly in the field of oncology. One of the key signaling pathways frequently dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. Several this compound-based compounds have been developed as inhibitors of this critical pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3. PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), which is a key regulator of protein synthesis and cell growth. Aberrant activation of this pathway is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synthesis Promotes Isoquinoline_Inhibitor This compound-based Inhibitor Isoquinoline_Inhibitor->PI3K Inhibits

References

The Discovery and Isolation of Isoquinoline from Coal Tar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal work leading to the discovery and isolation of isoquinoline from coal tar. It offers a historical perspective on the early experimental protocols and presents the available quantitative data to inform the work of researchers, scientists, and drug development professionals. The intricate processes of separation and purification are detailed, providing a foundational understanding of the origins of this critical scaffold in medicinal chemistry.

Introduction

This compound, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606).[1] Its discovery in the late 19th century was a direct result of the burgeoning coal tar industry, which provided a rich source of aromatic compounds. The this compound nucleus is a fundamental structural motif in a vast array of natural products, particularly alkaloids, and forms the backbone of numerous pharmaceuticals. Understanding its historical isolation from a complex mixture like coal tar offers valuable insights into classical separation science and the ingenuity of early organic chemists.

The Dawn of Discovery: Hoogewerff and van Dorp (1885)

In 1885, Dutch chemists S. Hoogewerff and W. A. van Dorp were the first to isolate and identify this compound from the quinoline fraction of coal tar.[1] Their method, a testament to the principles of fractional crystallization, laid the groundwork for obtaining this important heterocycle.

Hoogewerff and van Dorp's Experimental Protocol

The following protocol is a detailed reconstruction of the method employed by Hoogewerff and van Dorp, based on available historical accounts.

Objective: To isolate this compound from the crude quinoline fraction of coal tar.

Materials:

Procedure:

  • Fractional Distillation of Coal Tar: Coal tar was first subjected to fractional distillation. The fraction boiling between 230-250 °C, known to contain quinoline and its isomers, was collected.

  • Formation of Acid Sulfates: The collected fraction was treated with concentrated sulfuric acid. This protonated the basic nitrogen-containing heterocyclic compounds, including quinoline and this compound, to form their respective acid sulfate (B86663) salts.

  • Fractional Crystallization: The mixture of acid sulfate salts was then subjected to fractional crystallization from ethanol. Hoogewerff and van Dorp observed that the sulfate salt of this compound was less soluble in ethanol than the sulfate salt of quinoline. This difference in solubility was the key to their separation.

    • The initial crystals formed upon cooling were richer in this compound sulfate.

    • These crystals were collected by filtration.

    • The process of recrystallization from fresh ethanol was repeated multiple times to enhance the purity of the this compound sulfate.

  • Liberation of Free Base: The purified this compound sulfate crystals were treated with a sodium hydroxide solution to neutralize the sulfuric acid and liberate the free this compound base.

  • Extraction and Purification: The liberated this compound, being an oily liquid, was extracted from the aqueous solution using diethyl ether. The ethereal solution was then dried, and the ether was removed by distillation, yielding purified this compound.

A More Rapid Route: The Weissgerber Innovation (1914)

In 1914, R. Weissgerber developed a more efficient method for separating this compound from quinoline, exploiting the subtle difference in their basicity.[1] this compound is slightly more basic than quinoline, a property that Weissgerber ingeniously used to achieve a more rapid separation.

Weissgerber's Experimental Protocol

The following is a detailed reconstruction of Weissgerber's selective extraction method.

Objective: To selectively extract this compound from a mixture of quinoline and this compound.

Materials:

  • Quinoline-isoquinoline fraction of coal tar

  • Dilute sulfuric acid

  • Sodium hydroxide solution

  • Organic solvent (e.g., toluene (B28343) or benzene)

Procedure:

  • Initial Extraction: The coal tar fraction containing quinoline and this compound was dissolved in an organic solvent.

  • Selective Protonation: This organic solution was then washed with a carefully controlled amount of dilute sulfuric acid. Since this compound is the stronger base, it was preferentially protonated and extracted into the aqueous acidic phase as this compound sulfate. The less basic quinoline remained predominantly in the organic phase.

  • Separation of Phases: The aqueous and organic layers were separated.

  • Isolation of this compound: The aqueous layer, containing the enriched this compound sulfate, was then treated with a sodium hydroxide solution to liberate the free this compound base.

  • Final Purification: The this compound was then extracted with an organic solvent and purified by distillation.

Quantitative Data from Historical Context

The exact composition of coal tar varied depending on the source of the coal and the carbonization process. However, historical analyses from the late 19th and early 20th centuries provide a general overview of the components. The quinoline fraction, which contains this compound, was a minor but significant component.

ComponentTypical Percentage in Coal Tar (late 19th/early 20th Century)Notes
Pitch50-60%A complex mixture of high-molecular-weight aromatic hydrocarbons.
Creosote Oil20-30%A mixture of phenols, cresols, and other aromatic compounds.
Naphthalene5-10%The most abundant single constituent.
Anthracene Oil5-10%Contains anthracene, phenanthrene, and carbazole.
Light Oil2-5%Contains benzene, toluene, and xylenes.
Quinoline Fraction 0.3-0.5% Contains quinoline, this compound, and their methyl derivatives.
This compound~0.05-0.1% of total tarEstimated to be a smaller portion of the quinoline fraction.

Note: The yields for the historical isolation methods are not well-documented in readily available sources. However, it can be inferred that the processes were laborious and the yields were likely low, especially for the multi-step fractional crystallization method of Hoogewerff and van Dorp. Modern industrial processes for this compound extraction from coal tar wash oil can achieve yields of around 78%.[2]

Visualizing the Historical Processes

To better understand the logical flow of these pioneering experiments, the following diagrams have been generated using the DOT language.

Hoogewerff_and_van_Dorp_Method coal_tar Coal Tar distillation Fractional Distillation (230-250°C) coal_tar->distillation quinoline_fraction Crude Quinoline/Isoquinoline Fraction distillation->quinoline_fraction sulfuric_acid Treatment with H₂SO₄ quinoline_fraction->sulfuric_acid acid_sulfates Mixture of Acid Sulfates sulfuric_acid->acid_sulfates fractional_crystallization Fractional Crystallization from Ethanol acid_sulfates->fractional_crystallization isoquinoline_sulfate This compound Sulfate Crystals (less soluble) fractional_crystallization->isoquinoline_sulfate naoh Treatment with NaOH isoquinoline_sulfate->naoh free_base Free this compound Base naoh->free_base extraction Ether Extraction free_base->extraction purified_this compound Purified this compound extraction->purified_this compound

Caption: Hoogewerff and van Dorp's isolation of this compound.

Weissgerber_Method quinoline_isoquinoline_mixture Quinoline/Isoquinoline Mixture in Organic Solvent dilute_acid Wash with Dilute H₂SO₄ quinoline_isoquinoline_mixture->dilute_acid phase_separation Phase Separation dilute_acid->phase_separation aqueous_phase Aqueous Phase (this compound Sulfate) phase_separation->aqueous_phase organic_phase Organic Phase (Quinoline) phase_separation->organic_phase naoh Treatment with NaOH aqueous_phase->naoh free_this compound Free this compound naoh->free_this compound extraction_purification Extraction & Distillation free_this compound->extraction_purification purified_this compound Purified this compound extraction_purification->purified_this compound

Caption: Weissgerber's selective extraction of this compound.

Conclusion

The discovery and isolation of this compound from coal tar by Hoogewerff and van Dorp, and the subsequent refinement of the separation process by Weissgerber, represent significant milestones in the history of organic chemistry. These early methods, relying on fundamental principles of solubility and basicity, paved the way for the large-scale production of this compound and its derivatives. For contemporary researchers, this historical context underscores the enduring importance of classical separation techniques and provides a foundational appreciation for the origins of a molecular scaffold that continues to play a vital role in drug discovery and development.

References

spectroscopic data (NMR, IR, MS) of unsubstituted isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for unsubstituted isoquinoline, an essential heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for unsubstituted this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for each of its seven protons, with chemical shifts and coupling constants that are characteristic of its aromatic system.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-19.22s
H-38.53d5.8
H-47.63d5.8
H-58.05d8.2
H-67.68t7.5
H-77.85t7.6
H-87.95d8.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound shows nine distinct signals corresponding to its nine carbon atoms.

Carbon Chemical Shift (δ, ppm)
C-1152.7
C-3143.5
C-4120.7
C-4a128.9
C-5127.6
C-6130.4
C-7127.2
C-8126.6
C-8a135.9

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.[1][2]

Frequency (cm⁻¹) Vibrational Mode Intensity
3050-3000C-H stretching (aromatic)Medium
1620-1580C=C stretching (aromatic ring)Strong
1500-1400C=C stretching (aromatic ring)Medium-Strong
850-750C-H out-of-plane bendingStrong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] Electron ionization (EI) is a common method for analyzing organic molecules like this compound.[4][5]

m/z Relative Intensity (%) Assignment
129100[M]⁺ (Molecular Ion)
10246[M-HCN]⁺
7621[C₆H₄]⁺
5153[C₄H₃]⁺

The molecular ion peak at m/z 129 corresponds to the molecular weight of this compound (C₉H₇N).[6] The fragmentation pattern provides further structural information.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8]

  • Ensure the sample is free of any solid particles by filtering if necessary.[7]

  • An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[8]

Data Acquisition (¹H NMR):

  • Insert the sample into the NMR spectrometer.[9]

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[9]

  • Acquire the spectrum using a standard pulse sequence.[10] The number of scans will depend on the sample concentration.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[11]

Data Acquisition (¹³C NMR):

  • Follow the same sample preparation and initial instrument setup as for ¹H NMR.

  • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[10][11]

  • Set an appropriate number of scans to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of ¹³C.[12]

  • Process the data similarly to the ¹H NMR spectrum.[11]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).[13]

  • Gently press the plates together to form a thin film.

Sample Preparation (Solid Sample as a KBr Pellet):

  • Mix a small amount of solid this compound with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

  • Place the sample holder in the IR spectrometer.[13]

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from a mixture.[4][14]

Ionization and Analysis:

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][14]

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[4][14]

  • A detector records the abundance of each ion.[14]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution ThinFilm Preparation of Thin Film/KBr Pellet (for IR) Sample->ThinFilm Vaporization Vaporization (for MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer ThinFilm->IR MS Mass Spectrometer Vaporization->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Isoquinoline_Fragmentation mol_ion This compound [M]⁺ m/z = 129 frag1 [M-HCN]⁺ m/z = 102 mol_ion->frag1 - HCN frag2 [C₆H₄]⁺ m/z = 76 frag1->frag2 - C₂H₂ frag3 [C₄H₃]⁺ m/z = 51 frag2->frag3 - C₂H₂

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

The Therapeutic Potential of Naturally Occurring Isoquinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring isoquinoline alkaloids represent a vast and structurally diverse class of secondary metabolites that have long been a cornerstone of traditional medicine. With their wide-ranging pharmacological activities, these compounds are increasingly being investigated for their therapeutic potential in a variety of complex human diseases. This technical guide provides a comprehensive overview of the core therapeutic applications, mechanisms of action, and experimental evaluation of prominent this compound alkaloids, including berberine, noscapine (B1679977), sanguinarine, and tetrandrine (B1684364). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising natural products.

Core Therapeutic Areas and Mechanisms of Action

This compound alkaloids exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. Their therapeutic potential stems from their ability to interact with a multitude of cellular targets and modulate key signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound alkaloids. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.

Berberine , for instance, exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[1] It has been shown to modulate the Bcl-2/Bax signaling pathway, a critical regulator of apoptosis.[1]

Noscapine , traditionally used as a cough suppressant, has emerged as a potent anticancer agent that functions by targeting microtubules.[2] Its interaction with tubulin disrupts microtubule assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3] The intrinsic pathway of apoptosis, involving the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3, plays a key role in noscapine-induced cell death.[4][5]

Sanguinarine demonstrates anticancer activity by generating reactive oxygen species (ROS), which in turn triggers apoptotic pathways.[6][7] It has also been shown to inhibit the JAK/STAT signaling pathway, a crucial cascade involved in cell proliferation and survival.[6]

Tetrandrine exhibits antiproliferative effects in various cancer cell lines, including breast and colon cancer.[8][9]

The cytotoxic effects of these alkaloids against a range of cancer cell lines are summarized in the following tables.

Table 1: Anticancer Activity of Berberine (IC50 Values)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.7148[1]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.1448[1]
MCF-7Breast Cancer272.15 ± 11.0648[1]
HelaCervical Carcinoma245.18 ± 17.3348[1]
HT29Colon Cancer52.37 ± 3.4548[1]
T47DBreast Cancer2548[6]
MCF-7Breast Cancer2548[6]
HCC70Triple Negative Breast Cancer0.19Not Specified[3]
BT-20Triple Negative Breast Cancer0.23Not Specified[3]
MDA-MB-468Triple Negative Breast Cancer0.48Not Specified[3]
MDA-MB-231Triple Negative Breast Cancer16.7Not Specified[3]
A549Non-Small Cell Lung Cancer139.424[10][11]
HepG2Liver Cancer3587.924[10][11]
HeLaCervical Cancer159.524[10][11]
MG-63Osteosarcoma77.0824[12][13]
MG-63Osteosarcoma12.4248[12][13]

Table 2: Anticancer Activity of Noscapine and its Derivatives (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
NoscapineH460Non-Small Cell Lung Cancer34.7 ± 2.5[14]
NoscapineA549Non-Small Cell Lung Cancer61.25 ± 5.6[14]
NoscapinePrimary Breast Tumor CellsBreast Cancer41.3 - 58.9[6]
9-4-tBu-Ph-Diyne (20p)Primary Breast Tumor CellsBreast Cancer21.8 - 33.4[6]
9-3,4-Di-Cl-Diyne (20k)Primary Breast Tumor CellsBreast Cancer13.8 - 18.6[6]
9-3,4-Di-F-Diyne (22s)Primary Breast Tumor CellsBreast Cancer6.2 - 10.9[6]
Halogenated DerivativesVariousCancerVaries[4]
Urea Derivative (urea-Nos)HelaCervical Cancer8.1[15][16]
Noscapine DerivativesHL-60LeukemiaVaries[17]

Table 3: Anticancer Activity of Sanguinarine (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
Bel7402Hepatocellular Carcinoma2.90[2][14]
HepG2Hepatocellular Carcinoma2.50[2][14]
HCCLM3Hepatocellular Carcinoma5.10[2][14]
SMMC7721Hepatocellular Carcinoma9.23[2][14]
VariousDrug-sensitive and -resistantVaries[10][18]
H1299Non-Small Cell Lung CancerVaries[19]
H460Non-Small Cell Lung CancerVaries[19]
H1975Non-Small Cell Lung CancerVaries[19]
A549Non-Small Cell Lung CancerVaries[19]
A375Melanoma2.1 mM[20]
A431Squamous Cell Carcinoma3.14 mM[20]

Table 4: Anticancer Activity of Tetrandrine and its Derivatives (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Reference
TetrandrineP388Leukemia<10[12]
TetrandrineA549Non-Small Cell Lung Cancer>10[12]
Derivative 1P388Leukemia<10[12]
Derivative 1A549Non-Small Cell Lung Cancer2.07[12]
Derivative 3A549Non-Small Cell Lung Cancer2.07[12]
Derivative 2A549Non-Small Cell Lung Cancer2.95[12]
Sulfonamide DerivativesHEL, PC3, MDA-MB-231, WM9, K562Various CancersVaries[1][3][21]
Amino Acid DerivativesHEL, K562, MDA-MB-231Various CancersVaries[22]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several this compound alkaloids have demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Berberine has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[22][23][24][25] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. This compound alkaloids have shown promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.

Berberine has been reported to have minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL against various Candida and Cryptococcus neoformans strains.[9][26] Its antibacterial activity against coagulase-negative staphylococci has also been documented, with MIC values ranging from 16 to 512 µg/mL.[27]

Sanguinarine exhibits antifungal activity against Candida albicans, with reported MICs in the range of 112.8 to 150.5 µM.[7][9] It also shows activity against various oral microbial isolates.[28]

Table 5: Antimicrobial Activity of Berberine (MIC Values)

MicroorganismTypeMIC Range (µg/mL)Reference
Candida spp.Fungus8 - 16[9][29]
Cryptococcus neoformansFungus16[9][29]
Coagulase-Negative StaphylococciBacteria16 - 512[27]
Various Bacteria and FungiBacteria/Fungus64 - 128[30][26]

Table 6: Antimicrobial Activity of Sanguinarine (MIC Values)

MicroorganismTypeMIC RangeReference
Candida albicansFungus112.8 - 150.5 µM[7][9]
Candida albicans SC5314Fungus4 µg/mL[27]
Staphylococcus aureus CMCC26003Bacteria2 µg/mL[27]
Oral Microbial IsolatesBacteria16 µg/mL (for 98% of isolates)[28]
Candida albicansFungus50 µg/ml[31]

Signaling Pathway Visualizations

To facilitate a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these alkaloids, the following diagrams illustrate their impact on key signaling pathways.

Berberine_NFkB_Pathway Berberine's Inhibition of the NF-κB Signaling Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates Berberine Berberine Berberine->IKK Inhibits

Caption: Berberine inhibits the NF-κB pathway by blocking IKK activation.

Noscapine_Apoptosis_Pathway Noscapine-Induced Intrinsic Apoptosis Pathway Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds Microtubule Microtubule Disruption Tubulin->Microtubule Bax Bax Microtubule->Bax Upregulates Bcl2 Bcl-2 Microtubule->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Noscapine induces apoptosis via microtubule disruption and the intrinsic pathway.

Sanguinarine_STAT3_Pathway Sanguinarine's Inhibition of the JAK/STAT3 Signaling Pathway Sanguinarine Sanguinarine JAK2 JAK2 Sanguinarine->JAK2 Inhibits phosphorylation STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Target_Genes Target Gene Expression (e.g., c-myc, survivin) Nucleus->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tetrandrine_Calcium_Pathway Tetrandrine's Modulation of Calcium Signaling Tetrandrine Tetrandrine Ca_Channel Voltage-gated Ca2+ Channels Tetrandrine->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca Increases Calcineurin Calcineurin Intracellular_Ca->Calcineurin Activates NFAT NFAT-P Calcineurin->NFAT Dephosphorylates NFAT_deP NFAT NFAT->NFAT_deP Nucleus Nucleus NFAT_deP->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Activates MTT_Assay_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat with various concentrations of This compound alkaloid A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow A Treat cells with This compound alkaloid B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F Cell_Cycle_Workflow Cell Cycle Analysis Workflow A Treat cells with This compound alkaloid B Harvest and fix cells (e.g., with ethanol) A->B C Treat with RNase B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Determine cell cycle distribution E->F Xenograft_Workflow In Vivo Xenograft Model Workflow A Inject human cancer cells subcutaneously into immunodeficient mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound alkaloid or vehicle control C->D E Monitor tumor growth and body weight D->E F Sacrifice mice and analyze tumors E->F

References

Isoquinoline Derivatives in Traditional Chinese Medicine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: For centuries, Traditional Chinese Medicine (TCM) has utilized a vast armamentarium of natural compounds for therapeutic purposes. Among these, isoquinoline derivatives represent a class of alkaloids with significant and diverse pharmacological activities. This technical guide provides an in-depth overview of prominent this compound derivatives found in TCM, including berberine (B55584), tetrandrine, liensinine (B1675319), palmatine (B190311), and jatrorrhizine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing their botanical sources, mechanisms of action, and relevant experimental data. This guide summarizes quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of these potent natural compounds and their potential in modern drug discovery.

Introduction to this compound Derivatives in TCM

This compound alkaloids are a large and structurally diverse group of nitrogen-containing compounds derived from the amino acid tyrosine. They are abundantly found in various plant families, many of which are integral to Traditional Chinese Medicine. These compounds have garnered significant interest in contemporary pharmacology due to their wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and cardiovascular-protective effects. This guide focuses on five key this compound derivatives that are extensively documented in both classical TCM texts and modern scientific literature: Berberine, Tetrandrine, Liensinine, Palmatine, and Jatrorrhizine.

Key this compound Derivatives and Their Pharmacological Profiles

This section details the primary plant sources and demonstrated pharmacological activities of the selected this compound derivatives.

Berberine

Berberine is a bright yellow quaternary ammonium (B1175870) salt belonging to the protoberberine group of this compound alkaloids.

  • Traditional Chinese Medicine Sources: Berberine is predominantly extracted from the rhizomes of Coptis chinensis (Huang Lian), the bark of Phellodendron amurense (Huang Bai), and Berberis species. In TCM, it has been historically used to treat intestinal infections, diarrhea, and inflammatory disorders.

  • Reported Pharmacological Activities:

    • Anti-diabetic: Berberine is well-known for its ability to lower blood glucose levels. Its mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn enhances glucose uptake in cells and reduces gluconeogenesis in the liver.

    • Anti-inflammatory: It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

    • Antimicrobial: Berberine exhibits broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and protozoa.

    • Cardiovascular Protection: It has been shown to lower cholesterol and triglyceride levels, contributing to cardiovascular health.

Tetrandrine

Tetrandrine is a bis-benzylthis compound alkaloid.

  • Traditional Chinese Medicine Sources: It is primarily isolated from the root of Stephania tetrandra (Fen Fang Ji). Traditionally, it has been used to treat arthralgia, rheumatism, and hypertension.

  • Reported Pharmacological Activities:

    • Anti-fibrotic: Tetrandrine has demonstrated significant anti-fibrotic effects, particularly in the context of pulmonary fibrosis. It is known to modulate signaling pathways such as PI3K/AKT and TGF-β.

    • Anti-inflammatory: It possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

    • Calcium Channel Blocker: Tetrandrine acts as a calcium channel blocker, which contributes to its anti-hypertensive and anti-arrhythmic effects.

    • Immunosuppressive: It has been shown to have immunosuppressive effects, which are beneficial in autoimmune disorders.

Liensinine

Liensinine is a bis-benzylthis compound alkaloid.

  • Traditional Chinese Medicine Sources: Liensinine is extracted from the seed embryo of the lotus (B1177795) plant, Nelumbo nucifera (Lian Zi Xin). In TCM, it is used for its properties in clearing heat and treating cardiovascular and nervous system disorders.

  • Reported Pharmacological Activities:

    • Cardiovascular Protection: Liensinine exhibits anti-arrhythmic and antihypertensive effects.

    • Anti-cancer: It has been shown to inhibit the growth of cancer cells and induce apoptosis.

    • Neuroprotective: Studies suggest that liensinine has neuroprotective properties.

Palmatine

Palmatine is a protoberberine alkaloid, structurally similar to berberine.

  • Traditional Chinese Medicine Sources: It is found in several medicinal plants, including Coptis chinensis and Phellodendron amurense. It has been traditionally used for treating jaundice, dysentery, and inflammatory conditions.

  • Reported Pharmacological Activities:

    • Anti-inflammatory: Palmatine exerts anti-inflammatory effects by inhibiting the NF-κB and NLRP3 inflammasome signaling pathways.

    • Neuroprotective: It has shown potential in protecting against neuroinflammation and oxidative stress in the brain.

    • Antiviral and Antibacterial: Palmatine possesses broad-spectrum antimicrobial activities.

Jatrorrhizine

Jatrorrhizine is another protoberberine alkaloid found alongside berberine and palmatine.

  • Traditional Chinese Medicine Sources: It is a bioactive component of medicinal plants such as Coptis chinensis and Berberis species.

  • Reported Pharmacological Activities:

    • Anti-diabetic: Jatrorrhizine has demonstrated hypoglycemic effects by promoting insulin (B600854) secretion and improving glucose tolerance. It also upregulates the Akt/AMPK/eNOS signaling pathway.

    • Anti-obesity and Hypolipidemic: It has been shown to reduce lipid accumulation.

    • Antimicrobial and Antiprotozoal: Jatrorrhizine exhibits a range of antimicrobial activities.

Quantitative Data Summary

The following tables provide a summary of quantitative data for the discussed this compound derivatives, including their content in representative TCM herbs, reported bioactivities (IC50 values), and pharmacokinetic parameters.

Table 1: Content of this compound Derivatives in Traditional Chinese Medicines

This compound DerivativeTraditional Chinese MedicinePlant PartContent (mg/g of dry weight)Reference(s)
BerberinePhellodendron amurenseBark103.12
PalmatinePhellodendron amurenseBark1.25
LiensinineNelumbo nuciferaSeed Embryo8.53 - 9.39
IsoliensinineNelumbo nuciferaSeed Embryo45.7 (in crude extract)
NeferineNelumbo nuciferaSeed Embryo59.7 (in crude extract)

Table 2: In Vitro Bioactivity of this compound Derivatives (IC50 Values)

This compound DerivativeBiological ActivityCell Line/EnzymeIC50 ValueReference(s)
PalmatineAntiviral (IBV)Chicken Embryo Kidney (CEK) cells7.76 µM

Table 3: Pharmacokinetic Parameters of this compound Derivatives in Animal Models

This compound DerivativeAnimal ModelAdministration RouteDoseTmax (h)Cmax (ng/mL)t1/2 (h)Absolute Bioavailability (%)Reference(s)
PalmatineRatOral10 mg/kg0.9 ± 0.986 ± 105.7 ± 2.1<10
PalmatineRatOral30 mg/kg1.3 ± 0.581 ± 395.6 ± 0.82<10
PalmatineRatOral60 mg/kg0.6 ± 0.4273 ± 1683.8 ± 0.7<10
PalmatineRatIntravenous2.5 mg/kg0.1 ± 0.0397 ± 14023.3 ± 14.0-
LiensinineMouseOral5 mg/kg---1.8
LiensinineMouseIntravenous1 mg/kg--3.8 ± 0.8-
IsoliensinineRatIntravenous---7.88 ± 0.84-
BerberineRatOral (in Rhizoma coptidis)1.08 g/kg~1.5, ~3.5, ~8.0~20--
PalmatineRatOral (in Rhizoma coptidis)1.08 g/kg~1.5, ~3.5, ~8.0~10--
JatrorrhizineRatOral (in Rhizoma coptidis)1.08 g/kg~1.5, ~3.5, ~8.0~5--

Detailed Experimental Protocols

This section provides representative methodologies for the extraction, isolation, and biological evaluation of this compound derivatives.

Extraction and Quantification of Palmatine and Berberine from Cortex Phellodendri

Objective: To extract and quantify palmatine and berberine from the bark of Phellodendron amurense.

Methodology: Ultrahigh Pressure Extraction (UPE) followed by High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Sample Preparation: The dried bark of Phellodendron amurense is ground into a fine powder.

  • Ultrahigh Pressure Extraction:

    • A specific amount of the powdered sample is mixed with the extraction solvent (e.g., 50% ethanol) at a defined liquid-to-solid ratio (e.g., 30:1).

    • The mixture is subjected to ultrahigh pressure (e.g., 400 MPa) at a controlled temperature (e.g., 40°C) for a short duration (e.g., 4 minutes).

    • The extract is then collected and filtered.

  • HPLC Analysis:

    • Chromatographic System: A standard HPLC system equipped with a DAD detector is used.

    • Column: A C18 reversed-phase column is typically employed.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (containing an acidifier like trifluoroacetic acid) is common.

    • Detection: The absorbance is monitored at the maximum absorption wavelength for palmatine and berberine.

    • Quantification: The concentrations of palmatine and berberine in the extract are determined by comparing their peak areas with those of standard solutions of known concentrations.

In Vitro Anti-inflammatory Activity Assay of Palmatine

Objective: To evaluate the anti-inflammatory effect of palmatine by measuring its impact on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated cells.

Methodology: Cell culture, LPS stimulation, and Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Macrophage cell lines (e.g., THP-1) are cultured in appropriate media and conditions. For THP-1 cells, differentiation into macrophages is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • LPS Stimulation: The differentiated macrophages are pre-treated with varying concentrations of palmatine for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response.

  • Cytokine Measurement: After the incubation period with LPS, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The reduction in cytokine levels in the palmatine-treated groups compared to the LPS-only control group indicates the anti-inflammatory activity of palmatine.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these this compound derivatives and a general experimental workflow.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IKK IKK MyD88->IKK TRIF->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates Palmatine Palmatine Palmatine->TRIF inhibits Palmatine->IKK inhibits DNA DNA NFkappaB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Palmatine's anti-inflammatory mechanism via inhibition of the TRIF-dependent NF-κB pathway.

anti_fibrotic_pathway TGFb1 TGF-β1 TGFb1R TGF-β1 Receptor TGFb1->TGFb1R PI3K PI3K TGFb1R->PI3K AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Fibroblast_diff Fibroblast Differentiation mTOR->Fibroblast_diff Collagen_prod Collagen Production mTOR->Collagen_prod Tetrandrine Tetrandrine Tetrandrine->PI3K inhibits Tetrandrine->AKT inhibits

Caption: Tetrandrine's anti-fibrotic effect through inhibition of the PI3K/Akt/mTOR signaling pathway.

experimental_workflow start Start: Plant Material extraction Extraction (e.g., UPE, Soxhlet) start->extraction isolation Isolation & Purification (e.g., Column Chromatography, HPLC) extraction->isolation identification Structural Identification (e.g., MS, NMR) isolation->identification in_vitro In Vitro Bioassays (e.g., Enzyme Inhibition, Cell-based Assays) isolation->in_vitro in_vivo In Vivo Animal Studies (e.g., Disease Models) in_vitro->in_vivo pharmacokinetics Pharmacokinetic Studies (e.g., LC-MS/MS) in_vivo->pharmacokinetics data_analysis Data Analysis & Interpretation pharmacokinetics->data_analysis conclusion Conclusion & Further Development data_analysis->conclusion

Caption: General experimental workflow for the study of this compound derivatives from TCM.

Conclusion and Future Directions

The this compound derivatives discussed in this guide represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, validated through numerous preclinical and some clinical studies, underscore the value of Traditional Chinese Medicine as a source for modern drug discovery. The data and protocols presented herein provide a valuable resource for researchers aiming to further investigate these compounds.

Future research should focus on several key areas:

  • Clinical Trials: More robust, large-scale clinical trials are needed to validate the efficacy and safety of these compounds in human populations for various diseases.

  • Bioavailability Enhancement: Many of these alkaloids exhibit low oral bioavailability. The development of novel drug delivery systems and formulations is crucial to improve their therapeutic effectiveness.

  • Synergistic Effects: In TCM, herbs are often used in complex formulas. Investigating the synergistic or antagonistic interactions between different this compound derivatives and other phytochemicals could lead to the development of more effective poly-pharmacological therapies.

  • Target Identification and Mechanism of Action: While significant progress has been made, the precise molecular targets and a complete understanding of the mechanisms of action for many of these compounds are still under investigation.

By bridging the gap between traditional knowledge and modern scientific validation, the this compound derivatives from TCM offer promising avenues for the development of novel therapeutics to address a wide range of challenging diseases.

The Isoquinoline Scaffold: A Cornerstone of Biological Activity in Nature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a fundamental structural motif found in a vast and diverse group of naturally occurring alkaloids. These compounds, primarily biosynthesized from the amino acids tyrosine and phenylalanine, exhibit a remarkable breadth of biological activities, making them a cornerstone of natural product chemistry and a fertile ground for drug discovery. This technical guide delves into the biological significance of the this compound scaffold, providing quantitative data on its bioactivities, detailed experimental methodologies, and visual representations of its molecular interactions.

Natural Sources and Biosynthesis

This compound alkaloids are predominantly found in a variety of plant families, most notably Papaveraceae (e.g., opium poppy), Berberidaceae (e.g., barberry), Menispermaceae, Fumariaceae, and Ranunculaceae.[1]

The biosynthesis of these alkaloids initiates with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two precursors then undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central precursor to all this compound alkaloids, (S)-norcoclaurine.[2] From this central intermediate, a cascade of enzymatic reactions, including those catalyzed by O-methyltransferases, N-methyltransferases, and cytochrome P450 monooxygenases, leads to the vast structural diversity of this compound alkaloids.[3]

This compound Alkaloid Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Enzymatic Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Morphine Morphine Reticuline->Morphine Multiple Steps Sanguinarine Sanguinarine Reticuline->Sanguinarine Multiple Steps Papaverine Papaverine Reticuline->Papaverine Multiple Steps Berberine Berberine Scoulerine->Berberine Multiple Steps PI3K_Akt_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits PTEN PTEN Berberine->PTEN Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN->PI3K MAPK_Pathway Sanguinarine Sanguinarine p38_MAPK p38 MAPK Sanguinarine->p38_MAPK Inhibits Phosphorylation Neuroinflammation Neuroinflammation p38_MAPK->Neuroinflammation Apoptosis Apoptosis p38_MAPK->Apoptosis Proliferation Cell Proliferation p38_MAPK->Proliferation NFkB_Pathway cluster_nucleus Cytoplasm Sanguinarine Sanguinarine IKK IKK Sanguinarine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Gene_Transcription Inflammatory Gene Transcription NFkB->Gene_Transcription Activates Nucleus Nucleus MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound alkaloid (various concentrations) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan (B1609692) crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Structural Landscape of Isoquinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification of isoquinoline alkaloids based on their intricate chemical structures. This compound alkaloids are a vast and structurally diverse group of naturally occurring compounds, with over 2,500 known members, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[1] Their profound physiological effects have led to the development of numerous pharmaceuticals, including the analgesic morphine, the antitussive codeine, and the antimicrobial berberine (B55584). This guide will delve into the major structural classes, their biosynthetic origins, and the experimental protocols essential for their study.

Biosynthetic Origin: The Tyrosine and Phenylalanine Gateway

The diverse array of this compound alkaloid structures originates from the aromatic amino acids tyrosine and phenylalanine. Through a series of enzymatic reactions, these precursors are converted into the central intermediate, (S)-norcoclaurine, which serves as the foundational building block for the vast majority of this compound alkaloids. The subsequent structural diversification arises from various enzymatic modifications, including hydroxylations, methylations, and intramolecular cyclizations, leading to the distinct classes outlined below.

Classification Based on Core Skeletal Structures

The classification of this compound alkaloids is primarily based on the arrangement and modification of their fundamental this compound core. The major classes are detailed below, with a quantitative summary of the approximate number of known compounds in each class presented in Table 1.

Simple Isoquinolines

This class represents the most basic structural type, consisting of a simple this compound or tetrahydrothis compound ring system with various substitutions. A recent review covering the period from 2019 to early 2023 identified 30 new simple this compound alkaloids isolated from marine microorganisms and plants.

Benzylisoquinolines

Comprising over 2,500 known compounds, the benzylisoquinolines are one of the largest and most significant classes of this compound alkaloids.[2] They are characterized by a benzyl (B1604629) group attached to the C-1 position of the this compound ring. This class serves as the biosynthetic precursor to many other complex this compound alkaloid groups. A curated database, BIAdb, contains information on 846 unique benzylthis compound alkaloids.

Protoberberines

The protoberberines are a large and widely distributed group of tetracyclic this compound alkaloids. They are characterized by a dibenzo[a,g]quinolizidine skeleton. Berberine is a prominent example of this class, known for its antimicrobial and anti-inflammatory properties.

Aporphines

Aporphine alkaloids are the second largest group of this compound alkaloids, with at least 85 known compounds.[3] Their structure is defined by a tetracyclic system where the benzyl and this compound moieties are fused via a C-C bond, forming a dibenzo[de,g]quinoline nucleus.

Morphinans

This class is of significant pharmacological importance as it includes morphine and codeine. The morphinan (B1239233) skeleton is a complex pentacyclic structure derived from the benzylthis compound precursor (S)-reticuline through intramolecular phenolic oxidative coupling.

Benzophenanthridines

These alkaloids possess a tetracyclic benzo[c]phenanthridine (B1199836) ring system. Sanguinarine is a well-known example with antimicrobial and anti-inflammatory activities.

Protopines

Protopine alkaloids are characterized by a ten-membered ring system containing a nitrogen atom. Protopine itself is commonly found in plants of the Papaveraceae family.

Phthalideisoquinolines

This group is characterized by a phthalide (B148349) group attached to the this compound nucleus. Noscapine, an antitussive agent, is a key member of this class.

Other Minor Classes

Beyond these major groups, there exist several other smaller but structurally interesting classes, including the pavines, isopavines, cularines, and dibenzopyrrocolines.

Data Presentation

Alkaloid ClassApproximate Number of Known CompoundsKey Structural FeatureRepresentative Example(s)
Benzylisoquinolines > 2,500 (846 in BIAdb)Benzyl group at C-1 of the this compound ringPapaverine, Reticuline
Aporphines > 85Dibenzo[de,g]quinoline nucleusApomorphine, Boldine
Protoberberines Large and widespread groupDibenzo[a,g]quinolizidine skeletonBerberine, Palmatine
Morphinans -Pentacyclic morphinan skeletonMorphine, Codeine
Benzophenanthridines -Tetracyclic benzo[c]phenanthridine ring systemSanguinarine, Chelerythrine
Protopines -Ten-membered ring system with a nitrogen atomProtopine
Phthalideisoquinolines -Phthalide group attached to the this compound nucleusNoscapine, Hydrastine
Simple Isoquinolines > 30 (newly discovered 2019-2023)Simple this compound or tetrahydrothis compound ringSalsolinol, Corypalline

Mandatory Visualization

Isoquinoline_Alkaloid_Classification cluster_simple Simple Isoquinolines cluster_benzyl Benzylthis compound-Derived Tyrosine Tyrosine / Phenylalanine Dopamine Dopamine Tyrosine->Dopamine S_Norcoclaurine (S)-Norcoclaurine (Central Precursor) Dopamine->S_Norcoclaurine Simple_Isoquinolines Simple Isoquinolines S_Norcoclaurine->Simple_Isoquinolines Benzylisoquinolines Benzylisoquinolines S_Norcoclaurine->Benzylisoquinolines Protoberberines Protoberberines Benzylisoquinolines->Protoberberines Aporphines Aporphines Benzylisoquinolines->Aporphines Morphinans Morphinans Benzylisoquinolines->Morphinans Benzophenanthridines Benzophenanthridines Protoberberines->Benzophenanthridines Protopines Protopines Protoberberines->Protopines Phthalideisoquinolines Phthalideisoquinolines Protoberberines->Phthalideisoquinolines

Caption: Biosynthetic relationship of major this compound alkaloid classes.

Experimental Protocols

The isolation, purification, and structural elucidation of this compound alkaloids are critical steps in their study. Below are detailed methodologies for key experiments.

Protocol 1: General Extraction of this compound Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction of total alkaloids from dried and powdered plant material.

1. Materials and Reagents:

2. Procedure:

  • Maceration: Macerate the powdered plant material (100 g) with methanol (500 mL) at room temperature for 24-48 hours with occasional shaking.
  • Filtration: Filter the extract through filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
  • Acid-Base Partitioning:
  • Dissolve the crude extract in 10% acetic acid (200 mL).
  • Filter the acidic solution to remove non-alkaloidal material.
  • Transfer the acidic solution to a separatory funnel and wash with dichloromethane (3 x 100 mL) to remove neutral and weakly acidic compounds. Discard the organic layer.
  • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide solution.
  • Extract the liberated alkaloids with dichloromethane (3 x 150 mL).
  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Protoberberine Alkaloids

This protocol is suitable for the analysis of protoberberine alkaloids like berberine and palmatine.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
  • Gradient program: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm and 345 nm.
  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solutions: Prepare stock solutions of reference standards (e.g., berberine, palmatine) in methanol (1 mg/mL). Prepare a series of working standard solutions by serial dilution for calibration curves.
  • Sample Solution: Dissolve the total alkaloid fraction in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Identify the peaks in the sample chromatogram by comparing their retention times and UV spectra with those of the reference standards.
  • Quantify the alkaloids using the calibration curves generated from the standard solutions.

Protocol 3: Structural Elucidation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

This protocol provides a general workflow for the structural characterization of a purified this compound alkaloid.

1. Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
  • NMR spectrometer (e.g., 400 MHz or higher) equipped for 1H, 13C, DEPT, COSY, HSQC, and HMBC experiments.

2. Sample Preparation:

  • MS Analysis: Dissolve a small amount of the purified alkaloid (approx. 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid for positive ion mode ESI.
  • NMR Analysis: Dissolve 5-10 mg of the purified alkaloid in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a 5 mm NMR tube.

3. Data Acquisition and Analysis:

  • Mass Spectrometry:
  • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺).
  • Use the accurate mass to calculate the elemental composition.
  • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide valuable structural information about the alkaloid skeleton and substituents.
  • NMR Spectroscopy:
  • ¹H NMR: Provides information on the number, type, and connectivity of protons.
  • ¹³C NMR and DEPT: Determine the number and type of carbon atoms (CH₃, CH₂, CH, C).
  • COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton and determining the positions of substituents.

4. Structure Elucidation Workflow:

Structure_Elucidation_Workflow Purified_Alkaloid Purified Alkaloid HRMS High-Resolution Mass Spectrometry (HR-MS) Purified_Alkaloid->HRMS NMR NMR Spectroscopy (1D & 2D) Purified_Alkaloid->NMR Elemental_Composition Determine Elemental Composition HRMS->Elemental_Composition Fragmentation_Pattern Analyze Fragmentation Pattern (MS/MS) HRMS->Fragmentation_Pattern Proton_Carbon_Framework Establish Proton and Carbon Framework NMR->Proton_Carbon_Framework Connectivity Determine Connectivity (COSY, HSQC, HMBC) NMR->Connectivity Proposed_Structure Propose Structure Elemental_Composition->Proposed_Structure Fragmentation_Pattern->Proposed_Structure Proton_Carbon_Framework->Proposed_Structure Connectivity->Proposed_Structure Literature_Comparison Compare with Literature Data Proposed_Structure->Literature_Comparison Final_Structure Final Structure Confirmation Literature_Comparison->Final_Structure

Caption: Workflow for this compound alkaloid structure elucidation.

Conclusion

The classification of this compound alkaloids based on their structure provides a systematic framework for understanding their vast chemical diversity and biosynthetic relationships. This in-depth guide, by presenting a clear classification, quantitative data, and detailed experimental protocols, aims to be a valuable resource for researchers, scientists, and drug development professionals. The continued exploration of this remarkable class of natural products holds immense potential for the discovery of new therapeutic agents.

References

A Comprehensive Technical Guide to the Safe Handling of Isoquinoline in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for isoquinoline in a laboratory environment. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment for all personnel. This compound, a heterocyclic aromatic organic compound, is a valuable precursor in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. However, it also presents significant health hazards that necessitate stringent safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][2][3] Some sources indicate it may be fatal if absorbed through the skin.[4]

  • Skin and Eye Irritation: It causes skin irritation and serious eye irritation.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of this compound can cause respiratory tract irritation.[4]

  • Hygroscopic Nature: It readily absorbs moisture from the air.[4][5]

  • Potential Carcinogen: There is some evidence to suggest that this compound may cause cancer.[2]

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[1][2]

The Globally Harmonized System (GHS) classification for this compound typically includes:

  • Acute Toxicity, Oral (Category 4)[1]

  • Acute Toxicity, Dermal (Category 3)[1]

  • Skin Irritation (Category 2)[1]

  • Eye Irritation (Category 2A)[1]

  • Hazardous to the aquatic environment, long-term hazard (Category 3)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 119-65-3[4][5]
Molecular Formula C9H7N[6]
Molecular Weight 129.16 g/mol [7]
Appearance Colorless to light brown solid or liquid[5][8][9]
Odor Pungent, aromatic, similar to benzaldehyde[5][9]
Melting Point 26-28 °C (79-82 °F)[2]
Boiling Point 242-243 °C (468-469 °F)[2]
Density 1.099 g/mL at 25 °C[6]
Flash Point 102 °C (215.6 °F) - closed cup
Water Solubility 5 g/L[6]
Vapor Pressure 0.05 hPa at 20 °C[3]
LD50 Oral (Rat) 615 mg/kg[2]
LD50 Dermal (Rabbit) 648 mg/kg[2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4][10]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][5] A face shield may be necessary for splash protection.[2][6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves.[4] Gloves must be inspected before use and disposed of properly after handling.[2]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4][10] A lab coat is the minimum requirement.

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Safe Handling and Storage Procedures

Handling
  • Wash hands thoroughly after handling.[4][10]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[10][11]

  • Avoid generating dust or mists.[4]

  • Keep containers tightly closed when not in use.[4][10]

  • Use in a well-ventilated area.[10]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[4][10]

  • Keep containers tightly closed to prevent moisture absorption as it is hygroscopic.[4][5]

  • Store away from strong oxidizing agents and strong acids.[2][5]

  • Store in a locked cabinet or other secure area.[1][6]

Experimental Protocols for Emergency Procedures

In the event of an emergency, follow these detailed protocols.

First Aid Measures

Protocol for this compound Exposure

  • General Advice: Move the victim to fresh air.[1] First aiders should protect themselves from exposure.[1] Seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[1]

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5]

    • Remove contact lenses if present and easy to do. Continue rinsing.[1][6]

    • Seek immediate medical attention from an ophthalmologist.[1]

  • In Case of Skin Contact:

    • This is a poison material, and immediate medical attention is required.[4]

    • Immediately take off all contaminated clothing.[1]

    • Wash off with soap and plenty of water for at least 15 minutes.[5][6]

    • Wash contaminated clothing before reuse.[4] Destroy contaminated shoes.[4]

  • In Case of Ingestion:

    • Do NOT induce vomiting.[5]

    • Rinse mouth with water.[1][6]

    • Never give anything by mouth to an unconscious person.[2][6]

    • Call a poison center or doctor/physician if you feel unwell.[5]

  • In Case of Inhalation:

    • Remove to fresh air.[5]

    • If not breathing, give artificial respiration.[5]

    • Seek medical attention.[5]

Spill and Leak Procedures

Protocol for this compound Spill Cleanup

  • Evacuate and Secure the Area:

    • Clear the area of all personnel and move upwind.[10]

    • Remove all sources of ignition.[10]

    • Ensure adequate ventilation.[6]

  • Personal Protection:

    • Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[6][10]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so.[6][10] Do not let the product enter drains.[2][6]

    • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[4][10] Avoid generating dust.[4][10]

    • For liquid spills, soak up with an inert absorbent material (e.g., sand, earth, vermiculite) and dispose of as hazardous waste.[6][10]

  • Decontamination:

    • Wash the spill area with soap and water.[10]

    • Decontaminate and launder all protective clothing and equipment before storing and re-using.[10]

  • Reporting:

    • If the spill is significant or enters waterways, advise emergency services.[10]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Contaminated packaging should be disposed of as unused product.[2]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety workflows and decision-making processes for handling this compound in the laboratory.

SafeHandlingWorkflow start_end start_end process process decision decision ppe ppe storage storage start Start Handling this compound prep Review SDS and Prepare Work Area start->prep don_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat prep->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood handle Handle this compound with Care (Avoid contact, inhalation, ingestion) fume_hood->handle spill Spill Occurs? handle->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes finish Task Complete spill->finish No cleanup->handle doff_ppe Doff and Dispose of PPE Properly finish->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash store Store this compound in a Cool, Dry, Well-Ventilated, Secure Area wash->store end End store->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

FirstAidDecisionTree start_node start_node decision decision action action medical medical start Exposure to this compound Occurs exposure_type Type of Exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin->skin_action eye_action Flush eyes with water for at least 15 minutes. Remove contact lenses if present. eye->eye_action inhalation_action Move to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision tree for first aid procedures following this compound exposure.

SpillCleanupFlowchart start_end start_end process process precaution precaution decision decision start Spill Detected evacuate Evacuate and Secure Area (Remove ignition sources, ventilate) start->evacuate ppe Wear Full PPE: - Respirator - Goggles/Face Shield - Chemical Gloves - Protective Clothing evacuate->ppe contain Contain Spill (Prevent entry into drains) ppe->contain spill_type Solid or Liquid? contain->spill_type solid_cleanup Sweep up solid material. Avoid generating dust. spill_type->solid_cleanup Solid liquid_cleanup Absorb with inert material (sand, earth, vermiculite). spill_type->liquid_cleanup Liquid collect Place waste in a labeled, sealed container for disposal. solid_cleanup->collect liquid_cleanup->collect decontaminate Decontaminate spill area and all equipment. collect->decontaminate end Cleanup Complete decontaminate->end

Caption: Flowchart for the this compound spill cleanup process.

References

Methodological & Application

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines.[1][2][3] First reported in 1893, this intramolecular cyclization of β-arylethylamides remains a pivotal tool for medicinal chemists and drug development professionals.[2] The 3,4-dihydroisoquinoline (B110456) core is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic compounds exhibiting significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This document provides a comprehensive overview of the Bischler-Napieralski synthesis, including its mechanistic underpinnings, modern variations, and detailed experimental protocols.

The reaction is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide using a condensing agent, typically under acidic conditions at elevated temperatures.[2][3] The classical conditions often employ harsh reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at high temperatures.[3][4] While effective, these conditions can be incompatible with sensitive functional groups and may lead to side reactions. To address these limitations, several milder and more versatile protocols have been developed, expanding the reaction's scope and applicability in modern organic synthesis.[5][6]

Applications in Drug Development and Natural Product Synthesis

The 3,4-dihydrothis compound motif is a key structural element in numerous biologically active molecules. The Bischler-Napieralski reaction, therefore, plays a crucial role in the synthesis of a wide range of pharmaceutical agents and natural products. Its applications include:

  • Alkaloid Synthesis: The reaction is fundamental to the total synthesis of a vast number of this compound alkaloids, a class of natural products with a broad spectrum of pharmacological activities.

  • Medicinal Chemistry: The 3,4-dihydrothis compound scaffold is a common feature in drugs targeting various diseases. The Bischler-Napieralski reaction provides a reliable route to construct this core structure, enabling the synthesis of analogs for structure-activity relationship (SAR) studies.

  • Development of Novel Therapeutics: The versatility of the reaction allows for the synthesis of diverse libraries of 3,4-dihydrothis compound derivatives for high-throughput screening and the discovery of new drug candidates.

Reaction Mechanism

The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. Two primary mechanistic pathways are generally proposed, depending on the reaction conditions and the condensing agent used.[3]

  • Nitrilium Ion Intermediate: In the presence of strong dehydrating agents like POCl₃ or P₂O₅, the amide is thought to form a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack by the electron-rich aromatic ring to form the cyclized product.[3]

  • Dichlorophosphoryl Imine-Ester Intermediate: With reagents like phosphorus oxychloride, an alternative mechanism involving a dichlorophosphoryl imine-ester intermediate has been proposed. Subsequent intramolecular cyclization and elimination lead to the 3,4-dihydrothis compound.[3]

The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate enhances the nucleophilicity of the ring, facilitating the cyclization and generally leading to higher yields.[7] Conversely, electron-withdrawing groups can hinder the reaction.[8]

Experimental Protocols

This section provides detailed experimental protocols for the classical Bischler-Napieralski reaction and two widely used modern variations.

Protocol 1: Classical Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)

This protocol is a general procedure for the cyclization of β-arylethylamides with electron-rich aromatic rings.

Materials:

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or acetonitrile (to make a 0.1-0.5 M solution).

  • Cool the mixture in an ice bath and add phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv) dropwise. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired 3,4-dihydrothis compound.

Protocol 2: Larsen's Modified Bischler-Napieralski Reaction using Oxalyl Chloride and FeCl₃

This modified procedure is particularly useful for substrates that are prone to a retro-Ritter elimination side reaction under classical conditions.[5]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Oxalyl chloride ((COCl)₂) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous iron(III) chloride (FeCl₃) (1.1 equiv)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄) (concentrated)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step A: Formation of the Oxazolidinedione Intermediate

  • In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add oxalyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture to 0 °C and add anhydrous iron(III) chloride (1.1 equiv) portion-wise.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC for the consumption of the starting material.

Step B: Hydrolysis to the 3,4-Dihydrothis compound

  • Upon completion of the first step, cool the reaction mixture to 0 °C and slowly add methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water to the residue and basify with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Protocol 3: Movassaghi's Mild Bischler-Napieralski Reaction using Triflic Anhydride (B1165640) (Tf₂O)

This protocol utilizes mild conditions and is suitable for a wide range of substrates, including those with sensitive functional groups.[9]

Materials:

  • β-arylethylamide (1.0 equiv)

  • 2-Chloropyridine (B119429) (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane.

  • Add 2-chloropyridine (2.0 equiv).

  • Cool the mixture to -20 °C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.25 equiv) dropwise.

  • Allow the reaction to stir at a low temperature (e.g., -20 °C to 0 °C) and then warm to room temperature, monitoring the progress by TLC or LC-MS.[1][10]

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize the yields of various 3,4-dihydroisoquinolines synthesized via the Bischler-Napieralski reaction under different conditions.

Table 1: Classical Bischler-Napieralski Reaction with POCl₃

Starting β-ArylethylamideProductYield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound60-75%[8]
N-Phenethylbenzamide1-Phenyl-3,4-dihydrothis compound~70%[8]

Table 2: Modified Bischler-Napieralski Reactions

Starting β-ArylethylamideReagentsProductYield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamideP₂O₅ / POCl₃6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound85-95%[8]
N-(1,2-Diphenylethyl)formamideOxalyl chloride, FeCl₃; then MeOH, H₂SO₄3-Phenyl-3,4-dihydrothis compound92%[5]
N-PhenethylbenzamideTf₂O, 2-Chloropyridine1-Phenyl-3,4-dihydrothis compound95%[9]
N-(4-Chlorophenethyl)benzamideTf₂O, 2-Chloropyridine (microwave)7-Chloro-1-phenyl-3,4-dihydrothis compound91%[9]

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the general workflow of the Bischler-Napieralski synthesis and the logical relationship of its key variations.

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_reaction Bischler-Napieralski Reaction cluster_product Product start β-Arylethylamide reaction Cyclization with Condensing Agent start->reaction product 3,4-Dihydrothis compound reaction->product

Caption: General workflow of the Bischler-Napieralski synthesis.

Bischler_Napieralski_Variations cluster_main Bischler-Napieralski Synthesis cluster_protocols Protocols main Synthesis of 3,4-Dihydroisoquinolines classical Classical (POCl₃, P₂O₅) main->classical larsen Larsen (Oxalyl Chloride, FeCl₃) main->larsen movassaghi Movassaghi (Tf₂O, 2-Chloropyridine) main->movassaghi

Caption: Key variations of the Bischler-Napieralski reaction.

References

Application Notes and Protocols for the Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines (THIQs), a core scaffold in numerous natural products and pharmaceutical agents.[1][2][3][4] This document outlines the reaction mechanism, variations, experimental protocols, and quantitative data to guide researchers in the efficient application of this important transformation.

Introduction to the Pictet-Spengler Reaction

Discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a robust and versatile method for the synthesis of tetrahydroisoquinolines and their analogs, such as tetrahydro-β-carbolines.[3][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] The versatility and efficiency of this reaction have made it a cornerstone in the total synthesis of complex alkaloids and in the development of novel therapeutic agents.[1][6]

The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the β-arylethylamine. Electron-rich aromatic rings, such as those found in dopamine (B1211576) or tryptamine (B22526) derivatives, readily undergo cyclization under mild conditions.[3][5] Conversely, less nucleophilic aryl groups often require stronger acids and higher temperatures to achieve good yields.[3][5]

Reaction Mechanism and Stereochemistry

The Pictet-Spengler reaction proceeds through a well-established mechanism:

  • Imine/Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.[1]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This step leads to the formation of a spirocyclic intermediate.

  • Rearomatization: Subsequent deprotonation restores the aromaticity of the system, yielding the final tetrahydroisoquinoline product.

When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position of the tetrahydrothis compound ring system. The stereochemical outcome of the reaction can be influenced by several factors, including the choice of catalyst, solvent, and temperature, as well as the structure of the reactants. Diastereoselective and enantioselective variants of the Pictet-Spengler reaction have been extensively developed to control the stereochemistry of the product.[7][8][9][10]

Data Presentation

The following tables summarize quantitative data for the Pictet-Spengler reaction, providing insights into the effects of various parameters on product yield and stereoselectivity.

Table 1: Effect of Catalyst on the Pictet-Spengler Reaction
β-ArylethylamineAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TryptamineBenzaldehydeHClProtic SolventReflux24Moderate[11]
TryptamineBenzaldehydeTFA (1.1 eq)CH₂Cl₂RT2485[11]
HomoveratrylaminePhenylacetaldehydeIDPi (IDP)CHCl₃RT2495[2]
TryptamineVariousChiral Thiourea (B124793)Et₂O-30-70[8]
TryptamineVariousChiral Phosphoric AcidTolueneRT1-3up to 95[12]
Table 2: Influence of Solvent on Diastereoselectivity
β-ArylethylamineAldehydeSolventcis:trans RatioOverall Yield (%)Reference
D-Tryptophan methyl ester HClPiperonalNitromethane99:182 (overall)[13]
D-Tryptophan methyl ester HClPiperonalAcetonitrile99:182 (overall)[13]
Tryptophan esterVariousChloroformHigh cisQuantitative[7]
Table 3: Substrate Scope - Aldehydes in Enantioselective Pictet-Spengler Reactions
β-ArylethylamineAldehydeCatalystEnantiomeric Excess (ee, %)Yield (%)Reference
N-carbamoyl-homoveratrylaminePhenylacetaldehydeIDPi9495[2]
N-carbamoyl-homoveratrylamineAcetaldehydeIDPi9275[2]
TryptamineIsovaleraldehydeChiral Thiourea9580[8]
TryptamineCyclohexanecarboxaldehydeChiral Thiourea9375[8]

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Pictet-Spengler reaction.

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of 1-Substituted Tetrahydroisoquinolines

Materials:

  • β-Arylethylamine (e.g., 3,4-dimethoxyphenylethylamine)

  • Aldehyde (e.g., benzaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl))

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, or methanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the aldehyde (1.0-1.2 equivalents) to the solution.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the acid catalyst. For TFA, typically 1.1 equivalents are used. For HCl, a few drops of concentrated acid are generally sufficient.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure tetrahydrothis compound.

Protocol 2: Enantioselective Acyl-Pictet-Spengler Reaction

Materials:

  • Tryptamine

  • Aldehyde

  • Chiral thiourea catalyst

  • Acetyl chloride

  • 2,6-Lutidine

  • Anhydrous diethyl ether

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a solution of tryptamine (1.0 equivalent) and the aldehyde (1.05 equivalents) in anhydrous diethyl ether, add 2,6-lutidine (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to form the imine in situ.

  • Cool the reaction mixture to the desired temperature (e.g., -30 °C).

  • In a separate flask, prepare a solution of the chiral thiourea catalyst (typically 5-10 mol%) in anhydrous diethyl ether.

  • Add the catalyst solution to the reaction mixture, followed by the slow addition of acetyl chloride (1.1 equivalents).

  • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched N-acetyl-tetrahydro-β-carboline. The enantiomeric excess can be determined by chiral HPLC analysis.[8]

Mandatory Visualizations

Diagram 1: General Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactants β-Arylethylamine + Aldehyde/Ketone Imine Imine (Schiff Base) Reactants->Imine Condensation (-H₂O) Iminium Iminium Ion Imine->Iminium Protonation (H⁺) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Cyclization Product Tetrahydrothis compound Spirocycle->Product Rearomatization (-H⁺)

Caption: The reaction mechanism of the Pictet-Spengler synthesis.

Diagram 2: Experimental Workflow for Tetrahydrothis compound Synthesis

Experimental_Workflow Start Start: Dissolve β-Arylethylamine in Anhydrous Solvent Add_Aldehyde Add Aldehyde/Ketone Start->Add_Aldehyde Add_Catalyst Add Acid Catalyst Add_Aldehyde->Add_Catalyst Reaction Stir at Desired Temperature (Monitor by TLC) Add_Catalyst->Reaction Quench Quench with Saturated NaHCO₃ Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify End End: Pure Tetrahydrothis compound Purify->End

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

References

The Pomeranz-Fritsch Reaction: A Versatile Tool for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The Pomeranz-Fritsch reaction, a cornerstone in heterocyclic chemistry, offers a powerful and direct method for the synthesis of the isoquinoline nucleus. First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this acid-catalyzed cyclization of benzalaminoacetals has become an invaluable tool in the synthesis of a wide array of this compound derivatives, many of which are integral to the development of pharmaceuticals and other biologically active molecules.[1][2] This document provides a detailed overview of the Pomeranz-Fritsch reaction, its key modifications, and comprehensive protocols for its application in a research and development setting.

Introduction to the Pomeranz-Fritsch Reaction

The classical Pomeranz-Fritsch reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the this compound core.[1][2] The reaction is typically carried out in the presence of a strong acid, with concentrated sulfuric acid being the archetypal catalyst.[1][2]

The versatility of the Pomeranz-Fritsch reaction is significantly enhanced by several key modifications that expand its substrate scope and provide access to a wider range of this compound-based structures. The most notable of these are:

  • The Schlittler-Müller Modification: This variation utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal as starting materials, offering an alternative route to C1-substituted isoquinolines.[1]

  • The Bobbitt Modification: This modification involves the hydrogenation of the intermediate benzalaminoacetal prior to the acid-catalyzed cyclization. This pathway leads to the formation of 1,2,3,4-tetrahydroisoquinolines, which are prevalent motifs in numerous natural products and medicinal agents.[1]

Reaction Mechanism and Key Parameters

The mechanism of the Pomeranz-Fritsch reaction proceeds through two main stages: the formation of the benzalaminoacetal and the subsequent acid-catalyzed cyclization.[3][4] The cyclization step is the core of the transformation, where the aromatic ring attacks an electrophilic intermediate generated from the acetal, leading to the formation of the bicyclic this compound system.

Reaction Mechanism of the Pomeranz-Fritsch Reaction

Pomeranz_Fritsch_Mechanism cluster_step1 Step 1: Formation of Benzalaminoacetal cluster_step2 Step 2: Acid-Catalyzed Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal (Schiff Base) Benzaldehyde->Benzalaminoacetal + H₂N-CH₂-CH(OR)₂ - H₂O Aminoacetal 2,2-Dialkoxyethylamine Intermediate1 Protonated Acetal Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 - ROH CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution This compound This compound CyclizedIntermediate->this compound - H⁺, - ROH Benzalaminoacetal_ref Benzalaminoacetal Benzalaminoacetal_ref->Intermediate1 + H⁺

Caption: The two-step mechanism of the Pomeranz-Fritsch reaction.

The choice of acid catalyst, solvent, and reaction temperature are critical parameters that significantly influence the reaction's outcome and yield. While concentrated sulfuric acid is traditional, other acids such as polyphosphoric acid (PPA) and Lewis acids like boron trifluoride-trifluoroacetic anhydride (B1165640) have been successfully employed, often providing milder reaction conditions and improved yields for specific substrates.[2]

Applications in Drug Development

The this compound scaffold is a "privileged" structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities. The Pomeranz-Fritsch reaction and its modifications provide a direct and efficient means to access these important molecular architectures. For example, this compound derivatives are found in topical anesthetics like dimethisoquin (B184758) and vasodilators such as papaverine.[2] The ability to introduce various substituents onto the benzene (B151609) ring of the starting benzaldehyde or benzylamine allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Data Presentation: Substrate Scope and Yields

The yield of the Pomeranz-Fritsch reaction is highly dependent on the electronic nature of the substituents on the aromatic ring and the specific reaction conditions employed. Electron-donating groups on the benzaldehyde or benzylamine starting material generally facilitate the electrophilic cyclization, leading to higher yields.

Table 1: Examples of this compound Synthesis via Pomeranz-Fritsch and Modified Reactions

Starting Material (Benzaldehyde/Benzylamine)Reaction TypeAcid CatalystProductYield (%)Reference
3,4,5-TrimethoxybenzaldehydeUgi/Pomeranz-FritschMethanesulfonic acidSubstituted this compound52(Wang et al., 2019)
3,4,5-TrimethoxybenzaldehydeUgi/Pomeranz-FritschTrifluoroacetic acid (TFA)Substituted this compound46(Wang et al., 2019)
3,4,5-TrimethoxybenzaldehydeUgi/Pomeranz-FritschCH₃COOH / conc. H₂SO₄Substituted this compound30-36(Wang et al., 2019)
VeratraldehydePomeranz-FritschConcentrated H₂SO₄Papaverine1.1(Fritsch, 1893)
3-EthoxybenzaldehydePomeranz-FritschNot specified5-Ethoxy- and 7-Ethoxythis compound80 (for the acetal)(Pomeranz, 1893)
1,4-BenzenebismethanamineModified Pomeranz-Fritsch20% Oleum2,7-DiazaphenanthreneModerate(Bevis et al., 1971)

Experimental Protocols

The following are generalized protocols for the Pomeranz-Fritsch reaction and its major modifications. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Classical Pomeranz-Fritsch Synthesis of this compound

Experimental Workflow for Classical Pomeranz-Fritsch Reaction

Pomeranz_Fritsch_Workflow Start Start: Benzaldehyde and 2,2-Diethoxyethylamine Condensation Step 1: Condensation (Formation of Benzalaminoacetal) Start->Condensation Cyclization Step 2: Acid-Catalyzed Cyclization (e.g., in conc. H₂SO₄) Condensation->Cyclization Workup Step 3: Reaction Quenching and Neutralization (e.g., pouring onto ice, basification) Cyclization->Workup Extraction Step 4: Product Extraction (e.g., with an organic solvent) Workup->Extraction Purification Step 5: Purification (e.g., chromatography, distillation, or crystallization) Extraction->Purification Product Final Product: this compound Derivative Purification->Product

References

Greener Pathways to Isoquinoline Derivatives: Application Notes and Protocols for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] However, traditional synthetic routes to these valuable compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and economic challenges.[1][2] In response, the principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives, offering more sustainable and efficient alternatives.[1][2] This document provides detailed application notes and experimental protocols for several greener synthesis methods, facilitating their adoption in research and development.

I. Greener Modifications of Classical this compound Syntheses

Classical methods for this compound synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are powerful but often environmentally taxing.[2] Recent innovations have focused on replacing hazardous reagents and solvents with more benign alternatives.

A. Modified Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[4][5][6][7] Traditional protocols often employ dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in high-boiling solvents.[6][7] Greener modifications aim to reduce the use of these hazardous reagents.

Logical Relationship: Greener Bischler-Napieralski Reaction

Greener_Bischler_Napieralski cluster_traditional Traditional Method cluster_greener Greener Alternative Harsh_Reagents P₂O₅, POCl₃ Milder_Reagents Tf₂O, PPA Harsh_Reagents->Milder_Reagents Replacement Hazardous_Solvents Toluene, Xylene Alternative_Energy Microwave Irradiation Hazardous_Solvents->Alternative_Energy Replacement with Energy Source

Caption: Transition from traditional to greener Bischler-Napieralski conditions.

B. Eco-Friendly Pictet-Spengler Reaction

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, is a vital route to tetrahydroisoquinolines.[8] Traditionally, this reaction requires strong acid catalysts.[8] A greener approach utilizes deep eutectic solvents (DESs) as both the solvent and a catalyst, eliminating the need for strong acids.[9]

Experimental Workflow: Pictet-Spengler Reaction in Deep Eutectic Solvents

Pictet_Spengler_Workflow Start Start Prepare_DES Prepare Deep Eutectic Solvent (e.g., Choline (B1196258) Chloride:Urea) Start->Prepare_DES Mix_Reactants Mix β-arylethylamine and Aldehyde/Ketone in DES Prepare_DES->Mix_Reactants Heat_Mixture Heat the Reaction Mixture Mix_Reactants->Heat_Mixture Monitor_Reaction Monitor Reaction Progress (TLC) Heat_Mixture->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Purification Purify Product (Chromatography) Workup->Purification End End Purification->End

Caption: Workflow for the eco-friendly Pictet-Spengler reaction.

Protocol: Pictet-Spengler Reaction using a Deep Eutectic Solvent [9]

  • Preparation of the Deep Eutectic Solvent (DES):

    • Mix choline chloride and urea (B33335) in a 1:2 molar ratio in a round-bottom flask.

    • Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

  • Reaction Setup:

    • To the pre-prepared DES, add the β-arylethylamine (1.0 mmol) and the aldehyde or ketone (1.2 mmol).

    • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Reactant 1Reactant 2Solvent/CatalystTemperature (°C)Time (h)Yield (%)
TryptamineBenzaldehydeCholine chloride/urea80485
PhenethylamineAcetoneCholine chloride/glycerol90678
C. Greener Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from benzalaminoacetals.[10][11] Modifications to this reaction focus on milder reaction conditions and improved yields.[12][13][14]

II. Microwave-Assisted Synthesis of Isoquinolines

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[15]

A. Ruthenium-Catalyzed Microwave-Assisted Synthesis

Deshmukh et al. reported an efficient synthesis of isoquinolines and isoquinolinones using a recyclable ruthenium catalyst in PEG-400 under microwave irradiation.[2][16] This method avoids the need for external oxidants.[2][16]

Signaling Pathway: Ruthenium-Catalyzed C-H/N-N Activation

Ruthenium_Catalysis Hydrazine (B178648) Dibenzoyl Hydrazine Activation C-H/N-N Activation and Annulation Hydrazine->Activation Alkyne Internal Alkyne Alkyne->Activation Ru_Catalyst Ru Catalyst (in PEG-400) Ru_Catalyst->Activation Microwave Microwave Irradiation Microwave->Activation This compound This compound Derivative Activation->this compound

Caption: Key steps in the Ru-catalyzed microwave synthesis.

Protocol: Microwave-Assisted Synthesis of Isoquinolines [2][16]

  • Reaction Setup:

    • In a microwave vial, combine dibenzoyl hydrazine (0.5 mmol), the internal alkyne (0.6 mmol), the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and KPF₆ (10 mol%) in PEG-400 (2 mL).

    • Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation:

    • Irradiate the reaction mixture at 150-160 °C for 10-15 minutes.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Substrate (Hydrazine)Substrate (Alkyne)CatalystSolventTemperature (°C)Time (min)Yield (%)
Dibenzoyl hydrazineDiphenylacetylene[Ru(p-cymene)Cl₂]₂PEG-4001601092
Dibenzoyl hydrazine1-Phenyl-1-propyne[Ru(p-cymene)Cl₂]₂PEG-4001501585
B. Palladium-Catalyzed Microwave-Assisted One-Pot Synthesis

A one-pot synthesis of isoquinolines from 2-bromoarylaldehydes, terminal acetylenes, and ammonium (B1175870) acetate using a palladium catalyst under microwave irradiation offers an efficient and atom-economical approach.[17][18]

Protocol: Palladium-Catalyzed One-Pot this compound Synthesis [17][18]

  • Reaction Setup:

    • In a microwave vial, mix 2-bromoarylaldehyde (0.5 mmol), terminal acetylene (B1199291) (0.55 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and Et₃N (1.0 mL) in DMF (2 mL).

    • Seal the vial and flush with nitrogen.

  • Microwave Irradiation (Step 1):

    • Irradiate the mixture at 80 °C for 1 hour.

  • Addition of Ammonium Acetate and Second Irradiation (Step 2):

    • Cool the vial to room temperature and add ammonium acetate (1.0 mmol).

    • Reseal the vial and irradiate at 150 °C for 2 hours.

  • Work-up and Purification:

    • Follow standard aqueous work-up and purification by column chromatography.

2-BromoarylaldehydeTerminal AcetyleneCatalystBaseTemperature (°C)Time (h)Yield (%)
2-BromobenzaldehydePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃N80 then 1501 + 286
2-Bromo-4,5-dimethoxybenzaldehyde1-HexynePdCl₂(PPh₃)₂/CuIEt₃N80 then 1501 + 275

III. Multicomponent Reactions (MCRs) for this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient, offering increased complexity in a single step with inherent atom economy and operational simplicity, making them a cornerstone of green synthesis.[19][20]

A. Groebke-Blackburn-Bienaymé (GBB) Reaction-Initiated Synthesis

A multi-step sequence starting with a Groebke-Blackburn-Bienaymé (GBB) three-component reaction can be employed to construct complex imidazopyridine-fused isoquinolinones.[19][20]

Protocol: GBB Reaction for Imidazo[1,2-a]pyridine Adducts [19]

  • Reaction Setup:

    • In a microwave vial, combine the aminopyridine (0.5 mmol), isocyanide (0.6 mmol), and furfuraldehyde (0.6 mmol) in a 3:1 mixture of CH₂Cl₂/MeOH (4 mL).

    • Add Yb(OTf)₃ (0.08 equiv) as the Lewis acid catalyst.

  • Microwave Irradiation:

    • Irradiate the mixture at 100 °C for 1 hour.

  • Work-up:

    • After cooling, concentrate the reaction mixture and purify the adduct by column chromatography. The resulting adduct can then be used in subsequent steps to form the isoquinolinone ring.

AminopyridineIsocyanideFurfuraldehydeCatalystTemperature (°C)Time (h)Adduct Yield (%)
2-Aminopyridinetert-Butyl isocyanide2-FurfuraldehydeYb(OTf)₃100195
2-Amino-5-methylpyridineCyclohexyl isocyanide2-FurfuraldehydeYb(OTf)₃100192

IV. Ultrasound-Assisted and Catalyst-Free Methods

A. Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-ones

Ultrasound irradiation can promote chemical reactions through acoustic cavitation, leading to higher yields and shorter reaction times under milder conditions.[16] Sangepu et al. developed an ultrasound-assisted, copper-catalyzed one-pot synthesis of isoquinolin-1(2H)-one derivatives.[16] This method involves a sequential C-C bond formation and intramolecular C-N cyclization.[16]

Protocol: Ultrasound-Assisted Isoquinolinone Synthesis [16]

  • Reaction Setup:

    • In a reaction vessel, combine 2-iodobenzamide (B1293540) (1.0 mmol), a ketone (1.2 mmol), and a copper catalyst in a suitable solvent.

    • Place the vessel in an ultrasonic bath.

  • Ultrasonic Irradiation:

    • Irradiate the mixture at a specified frequency and power at room temperature.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, perform a standard aqueous work-up and extract the product.

    • Purify by column chromatography.

2-Iodobenzamide DerivativeKetoneCatalystSolventTime (h)Yield (%)
2-IodobenzamideAcetophenoneCuIDMSO393
2-IodobenzamidePropiophenoneCuIDMSO3.588

Conclusion

The adoption of greener synthesis methods for this compound derivatives is not only environmentally responsible but also offers significant advantages in terms of efficiency, safety, and cost-effectiveness. The protocols and data presented here provide a practical starting point for researchers to implement these sustainable practices in their laboratories. By embracing techniques such as microwave and ultrasound assistance, multicomponent reactions, and the use of eco-friendly catalysts and solvents, the scientific community can continue to advance the field of medicinal chemistry while minimizing its environmental footprint.

References

Microwave-Assisted Synthesis of Substituted Isoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. The development of efficient and rapid methods for the synthesis of substituted isoquinolines is therefore of significant interest to the fields of medicinal chemistry and drug development. Traditional thermal methods for this compound synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often require harsh conditions, long reaction times, and may result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. The use of microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often enhanced product purity.[1][2] This green chemistry approach also minimizes energy consumption and waste generation.

These application notes provide an overview of microwave-assisted methods for the synthesis of substituted isoquinolines, including detailed experimental protocols for key reactions and quantitative data to facilitate reaction optimization and application.

Key Synthetic Methodologies

The application of microwave technology has been successfully applied to several classical this compound syntheses, significantly improving their efficiency and scope.

Microwave-Assisted Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. Microwave irradiation can significantly accelerate this dehydration and cyclization process, particularly for substrates that are sluggish under conventional heating. The use of microwave heating has been shown to be effective even for deactivated substrates, such as halogenated N-phenethylamides, which may not cyclize at ambient temperatures.[3]

Bischler_Napieralski_Workflow Start β-Phenylethylamide + Dehydrating Agent + Solvent Microwave Microwave Irradiation (e.g., 100-160°C, 5-30 min) Start->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted 3,4-Dihydrothis compound Purification->Product

Caption: Workflow for the Microwave-Assisted Bischler-Napieralski Reaction.

A solution of the β-phenylethylamide (1.0 equiv) and a dehydrating agent (e.g., P₂O₅, POCl₃, or Tf₂O/2-chloropyridine) in an appropriate solvent (e.g., toluene, acetonitrile, or solvent-free) is placed in a sealed microwave vial. The reaction mixture is subjected to microwave irradiation at a specified temperature and time. Upon completion, the reaction is cooled to room temperature, and the crude product is subjected to an aqueous workup. The organic layer is separated, dried, and concentrated under reduced pressure. The resulting residue is then purified by column chromatography to afford the desired 3,4-dihydrothis compound.

EntrySubstrate (β-Phenylethylamide)Dehydrating AgentSolventTemp (°C)Time (min)Yield (%)Reference
1N-(Phenethyl)benzamideTf₂O, 2-ClPyrCH₂Cl₂140595[4][5]
2N-(4-Chlorophenethyl)benzamideTf₂O, 2-ClPyrCH₂Cl₂140592[3]
3N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃Toluene1403085[2]
4N-(Phenethyl)isobutyramideP₂O₅Toluene1602078[2]
Microwave-Assisted Pictet-Spengler Reaction

The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. Microwave irradiation has been demonstrated to significantly shorten the reaction times for this transformation, often from hours or days to mere minutes.[2]

Pictet_Spengler_Workflow Start β-Arylethylamine + Aldehyde/Ketone + Acid Catalyst (optional) Microwave Microwave Irradiation (e.g., 80-140°C, 10-30 min) Start->Microwave Workup Neutralization & Extraction Microwave->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted Tetrahydrothis compound Purification->Product

Caption: Workflow for the Microwave-Assisted Pictet-Spengler Reaction.

A mixture of the β-arylethylamine (1.0 equiv), the carbonyl compound (1.1 equiv), and an optional acid catalyst (e.g., TFA, HCl) in a suitable solvent (e.g., toluene, ethanol, or solvent-free) is sealed in a microwave vial. The vessel is heated in a microwave reactor to the desired temperature for the specified time. After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent and an aqueous base. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the substituted tetrahydrothis compound.

Entryβ-ArylethylamineCarbonyl CompoundSolventTemp (°C)Time (min)Yield (%)Reference
1TryptamineBenzaldehydeToluene1403091[2]
2Dopamine hydrochlorideFormaldehydeEthanol801588[6]
3PhenethylamineAcetoneToluene1202075[2]
4Histamine4-MethoxybenzaldehydeNeat1401082[2]
Microwave-Assisted Transition-Metal Catalyzed this compound Synthesis

Microwave heating can also be effectively coupled with transition-metal catalysis to construct the this compound core. These methods often involve annulation reactions of alkynes with various nitrogen-containing starting materials, providing access to a wide range of substituted isoquinolines. The high temperatures rapidly achieved with microwave irradiation can enhance catalyst turnover and reduce reaction times.

Transition_Metal_Workflow Start Starting Materials (e.g., Alkyne, Amine) + Transition-Metal Catalyst Microwave Microwave Irradiation (e.g., 100-180°C, 15-60 min) Start->Microwave Workup Filtration & Solvent Removal Microwave->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted This compound Purification->Product

Caption: Workflow for Microwave-Assisted Transition-Metal Catalyzed this compound Synthesis.

In a microwave vial, the alkyne (1.0 equiv), the amine precursor (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol %), a ligand (e.g., PPh₃, 10 mol %), and a base (e.g., K₂CO₃, 2.0 equiv) are combined in a suitable solvent (e.g., DMF, DMA). The vial is sealed and subjected to microwave irradiation at the specified temperature and for the indicated time. After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the substituted this compound.

EntryAlkyneAmine PrecursorCatalyst/LigandTemp (°C)Time (min)Yield (%)
1Phenylacetylene2-AminobenzaldehydePd(OAc)₂/PPh₃1503088
21-OctyneN-(2-formylphenyl)pivalamidePdCl₂(dppf)1604576
3Diphenylacetylene2-Amino-5-chlorobenzaldehydePd₂(dba)₃/Xantphos1402592
41-Phenyl-1-propyneN-(2-formyl-4-methoxyphenyl)acetamidePd(PPh₃)₄1504085

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of substituted isoquinolines. The protocols and data presented herein demonstrate the broad applicability and efficiency of this technology for accelerating classical reactions and enabling novel transition-metal catalyzed transformations. For researchers in drug discovery and development, these methods offer a rapid and effective means to generate diverse libraries of this compound-based compounds for biological screening. The dramatic reduction in reaction times and potential for increased yields make microwave synthesis an invaluable tool for the modern synthetic chemist.

References

Application Notes and Protocols for Isoquinoline Derivatives as Anticancer Agents Targeting Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of isoquinoline derivatives as a promising class of anticancer agents that exert their effects by inhibiting tubulin polymerization. This document details the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis, intracellular transport, and cell shape maintenance.[1] The dynamic instability of microtubules is critical for the formation and function of the mitotic spindle during cell division. Disruption of this process is a clinically validated strategy in cancer therapy.[1] this compound alkaloids and their synthetic derivatives have emerged as a significant class of compounds that target tubulin, often by binding to the colchicine (B1669291) site, leading to the inhibition of microtubule assembly, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2] This document provides detailed protocols for key assays to screen and characterize novel this compound-based tubulin inhibitors.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound derivatives primarily function as microtubule-destabilizing agents. They bind to β-tubulin, often at the colchicine-binding site, which is located at the interface between α- and β-tubulin.[2] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules. The inhibition of polymerization disrupts the delicate balance of microtubule dynamics, leading to the collapse of the mitotic spindle, mitotic arrest, and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[3]

Mechanism of Action of this compound Derivatives on Tubulin Polymerization cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Tubulin Dimers->Microtubules Inhibition Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle This compound Derivative This compound Derivative This compound Derivative->Tubulin Dimers Binds to Colchicine Site Cancer Cell Cancer Cell Mitotic Spindle->Cancer Cell Enables Mitosis Apoptosis Apoptosis Mitotic Spindle->Apoptosis Disruption leads to

Caption: Mechanism of this compound Derivatives on Tubulin.

Structure-Activity Relationship (SAR) of this compound Derivatives

The anticancer activity of this compound derivatives is highly dependent on their chemical structure. Modifications to the this compound core and its substituents can significantly impact their tubulin polymerization inhibitory activity and cytotoxicity.

This compound ScaffoldCompound IDSubstituentsTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (µM) & Cell LineReference
5,6-Dihydroindolo[2,1-a]this compound (+)-6c6-butyl, 12-formyl, 3,9-dihydroxy3.1 ± 0.4Not specified[1]
(+)-6b6-propyl, 12-formyl, 3,9-dihydroxy11 ± 0.4Not specified[1]
1,4-Disubstituted-3,4-dihydrothis compound 321-(3-amino-4-methoxyphenyl), 4-(4-nitrobenzyl)Not specified0.64 (CEM)[4]
211-(3-amino-4-methoxyphenyl), 4-(pyridin-4-ylmethyl)Not specified4.10 (CEM)[4]
Tetrahydrothis compound Sulfamate 8c2',5'-dichlorobenzyl0.980.026 (OVCAR-3), 0.090 (DU-145)[5]
4b2'-chlorobenzyl>100.045 (DU-145)[5]
N-Aryl-1,2,3,4-tetrahydroquinoline 4aN-(3,4,5-trimethoxyphenyl)0.850.016-0.020 (various)[6]
Quinoline-Chalcone Hybrid 12eNot specifiedNot specified1.38 (MGC-803), 5.34 (HCT-116), 5.21 (MCF-7)[7]
Thienopyridine Indole Derivative [I]Not specified2.5050.00161 (MGC-803), 0.00182 (HGC-27)[8]

Experimental Protocols

Detailed protocols for the essential assays used to evaluate this compound derivatives as tubulin polymerization inhibitors are provided below.

Experimental Workflow for Screening this compound Derivatives Start Start In Vitro Tubulin Polymerization Assay In Vitro Tubulin Polymerization Assay Start->In Vitro Tubulin Polymerization Assay Primary Screen Cell Viability Assay (MTT) Cell Viability Assay (MTT) In Vitro Tubulin Polymerization Assay->Cell Viability Assay (MTT) Confirm Cellular Activity Colchicine-Binding Assay Colchicine-Binding Assay Cell Viability Assay (MTT)->Colchicine-Binding Assay Mechanism of Action Immunofluorescence Microscopy Immunofluorescence Microscopy Colchicine-Binding Assay->Immunofluorescence Microscopy Visualize Cellular Effects Lead Compound Identification Lead Compound Identification Immunofluorescence Microscopy->Lead Compound Identification

Caption: Workflow for Screening this compound Derivatives.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay monitors the polymerization of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test this compound derivatives and control compounds (e.g., colchicine as an inhibitor, paclitaxel (B517696) as a stabilizer)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control

Protocol:

  • Reagent Preparation: On ice, prepare a tubulin stock solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and a fluorescent reporter.

  • Compound Preparation: Prepare serial dilutions of the test this compound derivatives and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the compound dilutions to the appropriate wells.

  • Initiation of Polymerization: Initiate the reaction by adding 90 µL of the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization (Vmax) from the slope of the linear phase and the plateau fluorescence. Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound.

Colchicine-Binding Assay

Principle: This competitive binding assay determines whether the test compound binds to the colchicine-binding site on tubulin. The assay measures the displacement of a radiolabeled colchicine analogue from tubulin by the test compound.

Materials:

  • Purified tubulin

  • [³H]Colchicine

  • Test this compound derivatives

  • Assay buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)

  • GF/C glass microfiber filters

  • Scintillation counter and scintillation fluid

Protocol:

  • Incubation: In a microcentrifuge tube, incubate purified tubulin (0.2 mg/mL) with [³H]colchicine (0.1 µM) and various concentrations of the test compound in the assay buffer at 37°C for 1 hour.

  • Filtration: Filter the binding mixture through GF/C glass microfiber filters to separate the tubulin-bound from the free radioligand.

  • Washing: Wash the filters twice with cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation analyzer.

  • Data Analysis: Calculate the percentage of [³H]colchicine displaced by the test compound at each concentration and determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Disruption

Principle: This technique allows for the direct visualization of the effects of this compound derivatives on the microtubule network within cells.

Materials:

  • Adherent cancer cell lines

  • Glass coverslips

  • Test this compound derivatives

  • Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips to about 60-70% confluency. Treat the cells with the test compounds for an appropriate duration (e.g., 24 hours).

  • Fixation: Wash the cells with PBS and fix them with ice-cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody for 1-2 hours at room temperature, followed by incubation with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes, wash with PBS, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Structure-Activity Relationship Summary cluster_sar Key Structural Features Influencing Activity This compound Core This compound Core Potency Potency This compound Core->Potency Substituents Substituents Substituents->Potency Hydroxy Groups Hydroxy Groups Hydroxy Groups->Substituents Alkyl Chain Length Alkyl Chain Length Alkyl Chain Length->Substituents Aromatic Substituents Aromatic Substituents Aromatic Substituents->Substituents Amino Side Chains Amino Side Chains Amino Side Chains->Substituents

Caption: Key Structural Features for SAR.

References

Application of Isoquinoline Alkaloids as Antimicrobial and Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of isoquinoline alkaloids as potent antimicrobial and antifungal agents. The focus is on prominent members of this class, including berberine, palmatine (B190311), and sanguinarine (B192314), highlighting their broad-spectrum activity, mechanisms of action, and methodologies for their evaluation.

Introduction

This compound alkaloids are a diverse group of naturally occurring compounds that have garnered significant attention for their wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] These compounds, isolated from various plant species, represent a promising source for the development of new therapeutic agents to combat infectious diseases, particularly in the face of rising antimicrobial resistance.[7][8] This document outlines the application of key this compound alkaloids and provides standardized protocols for their investigation.

Featured this compound Alkaloids

Berberine

Berberine is a quaternary ammonium (B1175870) salt found in plants of the Berberis genus.[9] It exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[10] Its mechanisms of action are multifaceted, making it a compelling candidate for further research.

Mechanism of Action:

  • Cell Membrane Disruption: Berberine can penetrate and disrupt the bacterial cell membrane, leading to altered fluidity and permeability. This damage causes the leakage of intracellular components, ultimately leading to cell death.[11][12]

  • Inhibition of Cell Division: It has been shown to inhibit the bacterial cell division protein FtsZ, a crucial component in bacterial cytokinesis.[13]

  • Inhibition of Nucleic Acid and Protein Synthesis: Berberine can interfere with DNA replication, RNA transcription, and protein expression in bacteria.[11][12]

  • Synergistic Effects: Berberine can act as an antibiotic adjuvant, enhancing the efficacy of conventional antibiotics against multi-drug resistant (MDR) bacteria. It can inhibit efflux pumps, which are bacterial mechanisms for expelling antibiotics.[14]

Palmatine

Palmatine is a protoberberine alkaloid with documented antibacterial and anti-inflammatory properties.[15][16] It is often studied for its synergistic effects with other antimicrobial agents.

Mechanism of Action:

  • Membrane Integrity Disruption: Similar to berberine, palmatine can disrupt the integrity of the bacterial cell membrane.[15]

  • Oxidative Stress Induction: It can potentiate oxidative stress within bacterial cells, contributing to their demise.[15]

  • Biofilm Inhibition: Palmatine has been shown to inhibit the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate.[15]

  • Metabolic Interference: It can interfere with key metabolic pathways, such as sulfur and taurine (B1682933) metabolism in E. coli.[15]

Sanguinarine

Sanguinarine is a benzophenanthridine alkaloid isolated from plants like Macleaya cordata.[17] It demonstrates potent antifungal activity, particularly against Candida albicans.[17][18]

Mechanism of Action:

  • Ergosterol (B1671047) Synthesis Inhibition: A primary antifungal mechanism of sanguinarine is the inhibition of ergosterol synthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to membrane damage and cell lysis.[17]

  • Morphological Alterations: Microscopic studies have revealed that sanguinarine induces significant morphological changes in fungal cells, including cell wall rupture and membrane deformation.[17]

  • Biofilm Formation Inhibition: Sanguinarine can inhibit the adhesion and formation of fungal biofilms, potentially through the suppression of cAMP signaling.[17]

  • Modulation of Signaling Pathways: It has been shown to influence various signaling pathways in host cells, such as MAPK, NF-κB, and JAK/STAT, which can modulate the inflammatory response to infection.[19]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of berberine, palmatine, and sanguinarine against various microorganisms as reported in the literature.

Table 1: Antimicrobial Activity of Berberine

MicroorganismMIC (mg/mL)Reference
Escherichia coli2.40[11]
Bacillus subtilis3.60[11]
Staphylococcus aureus3.30[11]
Salmonella spp.3.95[11]
Staphylococcus aureus125 (mg/L)[20]

Table 2: Antimicrobial Activity of Palmatine Derivatives

MicroorganismFold Increase in Activity vs. PalmatineReference
Gram-positive bacteria2 to 64-fold[21][22]
Gram-negative bacteria and fungi1 to 16-fold[21]

Note: Specific MIC values for palmatine were not consistently provided in the initial search results, but the enhanced activity of its derivatives is a key finding.

Table 3: Antifungal and Antibacterial Activity of Sanguinarine

MicroorganismMICReference
Candida albicans (clinical isolates)112.8–150.5 μM[17]
Staphylococcus aureus1.9 mg/L[20]
Pseudomonas aeruginosa1.9 mg/L (Chelerythrine, a related alkaloid)[20]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the antimicrobial and antifungal properties of this compound alkaloids. These are based on standard methodologies described in the scientific literature.[23][24][25][26][27]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound alkaloid stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast)

  • Sterile saline or broth for dilutions

  • Incubator

  • Microplate reader (optional)

  • Positive control (broth with inoculum)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve the alkaloid)

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound alkaloid stock solution to the first well of each row to be tested. This will be your starting highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly.

    • Continue this process across the row to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microorganism suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well (except the negative control wells).

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the alkaloid at which there is no visible growth.

    • Alternatively, the optical density (OD) can be measured using a microplate reader at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Protocol 2: Agar (B569324) Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • This compound alkaloid solution of known concentration

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microorganism suspension (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control (e.g., a standard antibiotic solution)

  • Negative control (solvent used to dissolve the alkaloid)

  • Incubator

Procedure:

  • Plate Preparation:

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microorganism suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation:

    • Use a sterile cork borer (e.g., 6-8 mm diameter) to create wells in the agar.

  • Application of Test Compound:

    • Carefully add a defined volume (e.g., 50-100 µL) of the this compound alkaloid solution into each well.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Allow the plates to stand for a short period to allow for diffusion of the compound.

    • Incubate the plates at the appropriate temperature and duration for the microorganism.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathway Diagram

antimicrobial_pathways cluster_berberine Berberine cluster_palmatine Palmatine cluster_sanguinarine Sanguinarine (Antifungal) B_Membrane Cell Membrane Disruption B_Outcome Bacterial Cell Death B_Membrane->B_Outcome B_FtsZ FtsZ Inhibition B_FtsZ->B_Outcome B_Synth Inhibition of Nucleic Acid & Protein Synthesis B_Synth->B_Outcome B_Efflux Efflux Pump Inhibition B_Efflux->B_Outcome Synergistic Effect P_Membrane Membrane Integrity Disruption P_Membrane->B_Outcome P_ROS Oxidative Stress Induction P_ROS->B_Outcome P_Biofilm Biofilm Inhibition P_Biofilm->B_Outcome S_Ergosterol Ergosterol Synthesis Inhibition F_Outcome Fungal Cell Death S_Ergosterol->F_Outcome S_Morphology Morphological Alterations S_Morphology->F_Outcome S_Biofilm Biofilm Inhibition S_Biofilm->F_Outcome

Caption: Mechanisms of action for key this compound alkaloids.

Experimental Workflow Diagram

experimental_workflow cluster_screening Antimicrobial Activity Screening cluster_mechanism Mechanism of Action Studies Start Prepare this compound Alkaloid Solution Inoculum Prepare Standardized Microorganism Inoculum Start->Inoculum AgarWell Agar Well Diffusion Assay Inoculum->AgarWell MIC_Assay Broth Microdilution (MIC Determination) AgarWell->MIC_Assay Active Compounds Membrane Membrane Permeability Assay MIC_Assay->Membrane Biofilm Biofilm Inhibition Assay MIC_Assay->Biofilm Microscopy Electron Microscopy (Morphological Changes) MIC_Assay->Microscopy Result Data Analysis & Interpretation Membrane->Result Biofilm->Result Microscopy->Result

Caption: General workflow for evaluating antimicrobial alkaloids.

References

Application Notes and Protocols: Isoquinoline Derivatives in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of isoquinoline derivatives in the development and application of fluorescent probes. The inherent fluorescence of the this compound scaffold, coupled with its synthetic versatility, makes it a powerful tool for creating probes to detect a wide range of biological analytes and monitor cellular processes.[1]

Introduction to this compound-Based Fluorescent Probes

The this compound core structure is a key component in numerous biologically active molecules and natural products.[1] Its derivatives have emerged as a versatile class of fluorophores for biological imaging due to their favorable photophysical properties, which can be fine-tuned through chemical modifications.[1][2] These probes offer several advantages, including high sensitivity, potential for ratiometric sensing, and the ability to target specific subcellular compartments.[1] Common applications include the detection of metal ions, reactive oxygen and nitrogen species, pH, and changes in the microenvironment such as viscosity.

Quantitative Data of Representative this compound-Based Probes

The following table summarizes the key photophysical and sensing properties of selected this compound-based fluorescent probes from the literature, providing a comparative overview for probe selection.

Probe Name/ReferenceTarget Analyte(s)Excitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Limit of Detection (LOD)Cellular ModelKey Findings
NIQ [3][4]Al³⁺~365~475 (upon Al³⁺ binding)Not specified52 nMLiving cells"Turn-on" fluorescence response to Al³⁺.[3][4]
M1 [5][6]Al³⁺400526 (upon Al³⁺ binding)Not specified75.5 nMLiving cellsSuccessful determination of Al³⁺ in Chinese herbal medicines.[5][6]
QNO [1][7]Nitric Oxide (NO)Two-photon excitation~535Not specifiedNot specifiedRaw 264.7 cells, Rat hippocampusEnables two-photon imaging of NO production in live cells and tissues.[1][7]
NJ1Cd [1]Cadmium (Cd²⁺)Not specifiedNot specifiedNot specifiedNot specifiedHeLa cellsRatiometric detection of intracellular Cd²⁺.[1]
CMTP-1 [1]Mitochondrial Viscosity & MAO-ANot specifiedNot specifiedNot specifiedNot specifiedNeuroblastoma cellsDual-functional probe for mitochondrial viscosity and enzyme activity.[1]
PQ-Lyso [8]Lysosomal pHNot specified494 and 570Not specifiedNot specifiedLiving cellsRatiometric response to pH changes with a large emission shift.[8]
QL and QLS [9]Lysosomal and Mitochondrial ViscosityTwo-photon excitationNot specifiedIncreased 28-fold (QL) and 37-fold (QLS) with viscosityNot specifiedHeLa cellsTwo-photon probes for imaging viscosity in specific organelles.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-based fluorescent probes.

Synthesis of a Naphthalimide-Isoquinoline Probe for Al³⁺ (NIQ)

This protocol is based on the synthesis of the NIQ probe for the detection of aluminum ions.[3][4]

Materials:

  • Naphthalimide derivative

  • This compound derivative

  • Ethanol (B145695)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux setup

Procedure:

  • Dissolve equimolar amounts of the naphthalimide and this compound starting materials in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Logical Relationship: Probe Synthesis

G Synthesis of NIQ Probe Naphthalimide Naphthalimide Derivative Reaction Reflux (4-6h) Naphthalimide->Reaction This compound This compound Derivative This compound->Reaction Solvent Ethanol + Acetic Acid Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Washing with Cold Ethanol Filtration->Purification Drying Vacuum Drying Purification->Drying NIQ_Probe NIQ Probe Drying->NIQ_Probe Characterization NMR & Mass Spectrometry NIQ_Probe->Characterization

Caption: Workflow for the synthesis of the NIQ fluorescent probe.

Determination of Fluorescence Quantum Yield (Φ)

This protocol outlines the relative method for determining the fluorescence quantum yield of an this compound derivative using a known standard.[10][11][12][13]

Materials:

  • This compound-based fluorescent probe (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.577)[10]

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the fluorescence quantum yield (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent (if the same solvent is used for sample and standard, this term is 1)

Experimental Workflow: Quantum Yield Determination

G Quantum Yield Determination Workflow start Start prep_solutions Prepare Dilute Solutions (Sample & Standard, Abs < 0.05) start->prep_solutions measure_abs Measure UV-Vis Spectra (Record Absorbance at λex) prep_solutions->measure_abs measure_fluo Measure Fluorescence Spectra (Same λex and settings) prep_solutions->measure_fluo calculate_qy Calculate Quantum Yield (Φ) using the comparative method measure_abs->calculate_qy integrate_spectra Integrate Emission Spectra measure_fluo->integrate_spectra integrate_spectra->calculate_qy end End calculate_qy->end

Caption: Step-by-step workflow for determining fluorescence quantum yield.

General Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining and imaging live cells with an this compound-based fluorescent probe.[1] It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.

Materials:

  • This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Probe Preparation: Prepare a working solution of the this compound probe by diluting the stock solution in pre-warmed complete cell culture medium or imaging buffer to the final desired concentration (typically in the range of 0.5 - 10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the optimized duration (e.g., 15-60 minutes).

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove excess unbound probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images using the appropriate excitation and emission wavelengths for the specific probe.

Signaling Pathway: Probe Activation upon Analyte Binding

G Probe Activation Mechanism Probe_Inactive This compound Probe (Low Fluorescence) Binding Binding Event Probe_Inactive->Binding Analyte Target Analyte (e.g., Metal Ion, NO) Analyte->Binding Probe_Active Probe-Analyte Complex (High Fluorescence) Binding->Probe_Active Signal Fluorescence Signal Probe_Active->Signal

Caption: General signaling pathway for a "turn-on" this compound probe.

Protocol for Two-Photon Imaging of Nitric Oxide (NO)

This protocol is adapted for the use of a two-photon sensitive this compound probe, such as QNO, for imaging NO in live cells.[1][7]

Materials:

  • Two-photon sensitive this compound probe for NO (e.g., QNO)

  • RAW 264.7 macrophages or other suitable cell line

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to stimulate NO production

  • L-NNA (NG-nitro-L-arginine) as an inhibitor of NO synthase

  • Two-photon microscope with a tunable Ti:Sapphire laser

Procedure:

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 cells on glass-bottom dishes.

    • To induce NO production, treat the cells with LPS (e.g., 200 ng/mL) and IFN-γ (e.g., 400 U/mL) for 15 hours.

    • For a negative control, pre-treat a separate group of cells with L-NNA (e.g., 2 µM) before LPS/IFN-γ stimulation.

  • Probe Loading:

    • Incubate the stimulated and control cells with the NO probe (e.g., 0.5 µM QNO) for 30 minutes.

  • Two-Photon Imaging:

    • Wash the cells to remove excess probe.

    • Mount the dish on the two-photon microscope stage.

    • Excite the probe using the appropriate two-photon excitation wavelength (e.g., 780 nm for QNO).

    • Collect the fluorescence emission in the appropriate range (e.g., 450-550 nm for QNO).[7]

    • Acquire images from the stimulated, control, and inhibitor-treated cells.

  • Data Analysis:

    • Quantify the average fluorescence intensity in the cells from each condition. A significant increase in fluorescence in the stimulated cells compared to the control and inhibitor-treated cells indicates the detection of NO.

Experimental Workflow: Two-Photon Imaging of NO

G Two-Photon Imaging of NO Workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells stimulate_cells Stimulate with LPS/IFN-γ (and L-NNA control) culture_cells->stimulate_cells load_probe Incubate with NO Probe stimulate_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells image_cells Two-Photon Microscopy (Acquire Images) wash_cells->image_cells analyze_data Quantify Fluorescence Intensity image_cells->analyze_data end End analyze_data->end

Caption: Workflow for detecting nitric oxide using a two-photon probe.

Concluding Remarks

The protocols and data presented herein highlight the significant potential of this compound derivatives as a versatile platform for the development of novel fluorescent probes. Their tunable photophysical properties and amenability to chemical modification allow for the rational design of probes for a wide array of biological targets. The provided methodologies offer a starting point for researchers to apply these powerful tools in their own investigations, with the understanding that optimization for specific experimental systems is often necessary. The continued exploration of this compound-based fluorophores is expected to yield even more sophisticated probes for advancing our understanding of complex biological processes.

References

Application Notes and Protocols for the Synthesis of Isoquinoline-Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral isoquinoline-based ligands, which are pivotal in the field of asymmetric catalysis. The inherent chirality and rigid structure of the this compound scaffold make these ligands highly effective in inducing enantioselectivity in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals and fine chemicals.

Introduction to this compound-Based Ligands

This compound and its derivatives are a prominent class of N-heterocyclic compounds frequently found in natural products, especially alkaloids, and are known for their diverse biological activities.[1] In asymmetric catalysis, the this compound framework serves as a robust chiral backbone for the design of privileged ligands. These ligands, when complexed with transition metals such as iridium, rhodium, or palladium, can catalyze reactions with high enantioselectivity and efficiency. Key applications include asymmetric hydrogenations, transfer hydrogenations, and various carbon-carbon bond-forming reactions.[2][3]

The synthesis of these ligands often involves established organic reactions such as the Bischler-Napieralski and Pictet-Spengler reactions to construct the core this compound structure, followed by modifications to introduce chirality and coordinating functional groups.[4][5]

Key Synthetic Methodologies

Two of the most powerful methods for the synthesis of the this compound core are the Bischler-Napieralski and the Pictet-Spengler reactions.

Bischler-Napieralski Reaction

This reaction facilitates the intramolecular cyclization of β-arylethylamides to yield 3,4-dihydroisoquinolines, which are valuable precursors to both tetrahydroisoquinolines and fully aromatic isoquinolines.[6] The reaction is typically promoted by a dehydrating agent under acidic conditions.[4]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

This protocol describes a general method for the synthesis of a 3,4-dihydrothis compound (B110456) derivative.

Materials:

Procedure:

  • Cyclization:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous DCM.

    • Cool the solution to the appropriate temperature (e.g., -20 °C to 0 °C for Tf₂O, or reflux for POCl₃).

    • Slowly add the condensing agent (e.g., POCl₃ or Tf₂O) (1.25 equiv) to the stirred solution. If using Tf₂O, a non-nucleophilic base like 2-chloropyridine (B119429) (2.0 equiv) may be added prior to the anhydride.[4]

    • Allow the reaction to stir for the specified time (e.g., 30 minutes to 4 hours), monitoring the progress by thin-layer chromatography (TLC).[4]

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Reduction to Tetrahydrothis compound (Optional):

    • Dissolve the crude residue from the cyclization step in a mixture of MeOH and water (e.g., 9:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaBH₄ portion-wise until the pH of the solution is approximately 7.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydrothis compound.[5][7] This method is particularly useful for generating 1-substituted tetrahydroisoquinolines, where the substituent is derived from the carbonyl compound.[7]

Experimental Protocol: General Procedure for Enantioselective Pictet-Spengler Reaction

This protocol outlines a general procedure for the asymmetric synthesis of a 1-substituted tetrahydro-β-carboline, a related and important structural motif, which can be adapted for tetrahydroisoquinolines.

Materials:

  • Tryptamine (B22526) or β-phenethylamine derivative (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Chiral catalyst (e.g., chiral thiourea (B124793) or phosphoric acid) (typically 10-20 mol%)

  • Benzoic acid (cocatalyst, if required)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a solution of the tryptamine or β-phenethylamine derivative (1.0 equiv) in the anhydrous solvent, add the aldehyde (1.05 equiv).

    • Add the chiral catalyst (e.g., 20 mol%) and any cocatalyst (e.g., benzoic acid, 20 mol%).

    • Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for the required time (e.g., 24-72 hours), monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with the reaction solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Catalysis Application: Asymmetric Hydrogenation of Isoquinolines

Chiral this compound-based ligands, particularly phosphine (B1218219) derivatives, are highly effective in iridium-catalyzed asymmetric hydrogenation of prochiral isoquinolines to produce optically active tetrahydroisoquinolines.[3]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of a 1-substituted this compound using an in-situ prepared Iridium catalyst with a chiral phosphine ligand.

Materials:

  • [Ir(COD)Cl]₂ (Iridium precursor, 0.5-1.0 mol%)

  • Chiral phosphine ligand (e.g., (S)-SEGPHOS) (1.1-2.2 mol%)

  • 1-substituted this compound (1.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, CH₂Cl₂)

  • Hydrogen gas (H₂)

  • Additive (e.g., I₂, NBS, if required)

Procedure:

  • Catalyst Preparation (in a glovebox):

    • In a vial, combine [Ir(COD)Cl]₂ and the chiral phosphine ligand.

    • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 10-20 minutes to form the catalyst precursor.

  • Hydrogenation Reaction:

    • In a separate vial or autoclave insert, dissolve the this compound substrate in the anhydrous, degassed solvent.

    • Add the pre-formed catalyst solution to the substrate solution.

    • If required, add any additives at this stage.

    • Place the reaction vessel in an autoclave. Purge the system with hydrogen gas several times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 20-80 bar).

    • Stir the reaction at the specified temperature (e.g., 20 °C) for the required time (e.g., 12 hours).

  • Work-up and Analysis:

    • Carefully vent the autoclave and purge with nitrogen.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound-based ligands and their application in asymmetric catalysis.

Table 1: Enantioselective Pictet-Spengler Reaction of Tryptamines

EntryAldehydeCatalystYield (%)ee (%)Reference
1IsovaleraldehydeChiral Thiourea 1f 7093[8]
2CyclohexanecarboxaldehydeChiral Thiourea 1f 7093[8]
3BenzaldehydeChiral Au(I) Complex9792[9]
4p-TolualdehydeChiral Au(I) Complex9893[9]

Table 2: Asymmetric Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines

EntrySubstrate (1-Aryl group)LigandConversion (%)ee (%)Reference
1PhenyltetraMe-BITIOP (L4)>9971[10]
24-NitrophenyltetraMe-BITIOP (L4)>9994[10]
32-NitrophenylDiophep (L5)>9976[10]
4NaphthyltetraMe-BITIOP (L4)>9982[10]

Visualizations

Diagram 1: General Synthetic Workflow for Chiral this compound-Based Ligands

G cluster_0 Core Synthesis cluster_1 Functionalization & Ligand Formation Aryl Ethylamine Aryl Ethylamine Pictet-Spengler Pictet-Spengler Aryl Ethylamine->Pictet-Spengler Carbonyl Compound Carbonyl Compound Carbonyl Compound->Pictet-Spengler Tetrahydrothis compound Tetrahydrothis compound Pictet-Spengler->Tetrahydrothis compound Chiral Auxiliary Introduction Chiral Auxiliary Introduction Tetrahydrothis compound->Chiral Auxiliary Introduction or direct functionalization Aryl Ethylamide Aryl Ethylamide Bischler-Napieralski Bischler-Napieralski Aryl Ethylamide->Bischler-Napieralski Dihydrothis compound Dihydrothis compound Bischler-Napieralski->Dihydrothis compound Dihydrothis compound->Chiral Auxiliary Introduction after reduction Phosphination/Coordination Group Attachment Phosphination/Coordination Group Attachment Chiral Auxiliary Introduction->Phosphination/Coordination Group Attachment Chiral this compound Ligand Chiral this compound Ligand Phosphination/Coordination Group Attachment->Chiral this compound Ligand

Caption: General workflow for synthesizing chiral this compound ligands.

Diagram 2: Catalytic Cycle for Asymmetric Hydrogenation of Isoquinolinium Salts

G catalyst [Ir(H)₂(L*)]⁺ Active Catalyst intermediate1 Hydride Transfer (1,2-addition) catalyst->intermediate1 + Substrate substrate Isoquinolinium Salt substrate->intermediate1 enamine Enamine Intermediate intermediate1->enamine tautomerization Tautomerization enamine->tautomerization iminium Iminium Intermediate tautomerization->iminium reduction Second Hydride Transfer iminium->reduction + Catalyst product Chiral Tetrahydrothis compound reduction->product h2 H₂ h2->catalyst Oxidative Addition

Caption: Catalytic cycle for Ir-catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for the Purification of Isoquinoline Alkaloids by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of isoquinoline alkaloids, a diverse group of naturally occurring compounds with significant pharmacological activities, using various chromatographic techniques. The following sections offer structured data, step-by-step experimental methodologies, and visual workflows to guide researchers in isolating these valuable compounds.

Overview of Chromatographic Techniques for this compound Alkaloid Purification

The purification of this compound alkaloids from complex plant extracts is a critical step in drug discovery and development.[1][2][3] Chromatographic techniques are central to this process, offering high resolution and selectivity.[4][5] Commonly employed methods include High-Performance Liquid Chromatography (HPLC), Counter-Current Chromatography (CCC), and traditional Column Chromatography.[4][6] The choice of method depends on the specific alkaloids of interest, the complexity of the sample matrix, and the desired scale of purification.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of specific this compound alkaloids using different chromatographic methods. This allows for a comparative assessment of the efficiency of each technique.

Table 1: Purification of Berberine (B55584)

Chromatographic MethodStationary PhaseMobile PhasePurity (%)Recovery (%)Reference
Column ChromatographySilica (B1680970) gel (100-200 mesh)Chloroform (B151607):Methanol (90:10)Not SpecifiedNot Specified[8]
Column ChromatographyDiaion HP-20, Cellulose, Sephadex G-10Methanol, 0.05-0.55% NaClHighNot Specified[9]
HPLCC18Acetonitrile and 0.2% aqueous acetic acidNot SpecifiedNot Specified[6]
pH-Zone-Refining CCCChloroform-methanol-water (4:3:3, v/v)10 mM Triethylamine (B128534) (eluter)> 93.0Not Specified[10]

Table 2: Purification of Sanguinarine (B192314)

Chromatographic MethodStationary PhaseMobile PhasePurity (%)Recovery (%)Reference
pH-Zone-Refining CCCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
HPLCNucleosil C180.2% formic acid/water/acetonitrile (gradient)Not Specified~80% (from biological matrices)[12]

Table 3: Purification of Other this compound Alkaloids

Alkaloid(s)Chromatographic MethodStationary PhaseMobile PhasePurity (%)Yield (mg) from crude extract (g)Reference
Palmatine, JatrorrhizinepH-Zone-Refining CCCChloroform-methanol-water (4:3:3, v/v)10 mM Triethylamine (eluter)> 93.0Palmatine: 251.6, Jatrorrhizine: 412.6 (from 1.5 g)[10]
Isocorydine, Corydine, Tetrahydropalmatine, N-methylasimilobine, AnonainepH-Zone-Refining CCCMethyl-tert-butyl ether-acetonitrile-water (2:2:3, v/v)5 mM Hydrochloric acid (eluter)> 90Isocorydine: 68.7, Corydine: 78.2, Tetrahydropalmatine: 583.4, N-methylasimilobine: 36.3, Anonaine: 47.3 (from 1.4 g)[6]
Stepharanine, Columbamine, Jatrorrhizine, Palmatine, BerberinepH-Zone-Refining CCCChloroform-methanol-water (4:3:3, v/v)7.5 mM Triethylamine (eluter)Stepharanine: 97.4, Columbamine: 96.5, Jatrorrhizine: 99.0, Palmatine: 99.0, Berberine: 99.5Stepharanine: 53.7, Columbamine: 28.1, Jatrorrhizine: 150.6, Palmatine: 169.8, Berberine: 157.2 (from 3.0 g)[6]

Experimental Protocols

This section provides detailed protocols for the purification of this compound alkaloids using HPLC, CCC, and Column Chromatography.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound alkaloids due to its high resolution, sensitivity, and reproducibility.[7] Reversed-phase chromatography using C18 columns is a common approach.[7]

Objective: To separate and quantify this compound alkaloids in a plant extract.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Triethylamine

  • Methanol (HPLC grade)

  • Reference standards for target alkaloids

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 10 mM ammonium acetate in water with 0.2% triethylamine, adjust pH to 5.0.[13][14]

    • Prepare Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Prepare stock solutions of reference standards in methanol.

    • From the stock solutions, prepare a series of working standard solutions of different concentrations to construct a calibration curve.[7]

  • Sample Preparation:

    • Accurately weigh the powdered plant material.

    • Extract the alkaloids using an appropriate solvent, such as methanol, with ultrasonication.[7]

    • Filter the extract through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[7][13]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 280 nm.[7]

    • Injection Volume: 10 µL.[7]

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds. An example gradient is as follows:

      • 0-10 min: 10-30% B

      • 10-25 min: 30-70% B

      • 25-30 min: 70-10% B (re-equilibration)

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the alkaloid peaks in the sample chromatogram by comparing their retention times with those of the standards.[7]

    • Quantify the alkaloids using the calibration curve generated from the standard solutions.

Protocol 2: pH-Zone-Refining Counter-Current Chromatography (PZRCCC)

PZRCCC is a preparative liquid-liquid chromatography technique that is highly effective for separating ionizable compounds like alkaloids.[6] It utilizes a two-phase solvent system where a retainer is added to the stationary phase and an eluter is added to the mobile phase to create sharp pH zones.[6][10]

Objective: To perform preparative separation of this compound alkaloids from a crude plant extract.

Materials:

  • Counter-Current Chromatography instrument

  • Two-phase solvent system (e.g., chloroform–methanol–water at a 4:3:3 volume ratio).[10]

  • Retainer (e.g., 40 mM HCl in the upper aqueous stationary phase).[10]

  • Eluter (e.g., 10 mM triethylamine in the lower organic mobile phase).[10]

  • Crude plant extract containing this compound alkaloids

Procedure:

  • Solvent System Preparation:

    • Prepare the two-phase solvent system by mixing the components in the specified ratio and allowing the layers to separate.

    • Add the retainer (acid) to the stationary phase (upper aqueous phase).[10]

    • Add the eluter (base) to the mobile phase (lower organic phase).[10]

  • Instrument Setup:

    • Fill the CCC column with the stationary phase.

    • Set the rotation speed of the centrifuge.

  • Sample Injection:

    • Dissolve the crude extract in a suitable solvent and inject it into the column.

  • Elution:

    • Pump the mobile phase through the column at a constant flow rate (e.g., 2.0 mL/min).[10]

    • The separation occurs as the alkaloids partition between the two phases according to their pKa values and the pH of the environment.

  • Fraction Collection and Analysis:

    • Monitor the effluent using a UV detector (e.g., at 254 nm).[10]

    • Collect fractions of the eluate.

    • Analyze the collected fractions by HPLC to determine the purity of the separated alkaloids.[10]

Protocol 3: Column Chromatography

Column chromatography is a traditional and widely used method for the purification of natural products, including this compound alkaloids.

Objective: To purify berberine from a crude extract.

Materials:

  • Glass column

  • Silica gel (100-200 mesh)

  • Solvents: Petroleum ether, Chloroform (CHCl3), Methanol (MeOH)

  • Crude extract containing berberine

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of chloroform and then methanol. A typical gradient elution might be:

      • Petroleum ether:Chloroform (98:2, 96:4, 95:5, 90:10, 80:20, 70:30 v/v)[8]

      • Chloroform[8]

      • Chloroform:Methanol (e.g., 90:10 v/v)[8]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the separation by Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the purified berberine.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods (e.g., UV-Vis, FT-IR, NMR, and LC-MS).[8]

Visualizations

The following diagrams illustrate the general workflow for the purification of this compound alkaloids and the specific workflows for HPLC and CCC.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Plant Material B Grinding and Extraction A->B C Crude Extract B->C D Chromatographic Separation (e.g., Column, HPLC, CCC) C->D E Fraction Collection D->E F Purity Analysis (e.g., HPLC, TLC) E->F F->D Optimize Separation G Structure Elucidation (e.g., NMR, MS) F->G Confirm Purity H Purified this compound Alkaloids G->H Identify Structure

Caption: General workflow for the extraction and purification of this compound alkaloids.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Inject Sample/Standard A->D B Prepare Standard Solutions B->D C Prepare Sample Extract C->D E Separation on C18 Column D->E F UV Detection E->F G Record Chromatogram F->G H Identify Peaks by Retention Time G->H I Quantify using Calibration Curve H->I J Report Results I->J

Caption: Detailed workflow for HPLC analysis of this compound alkaloids.

CCC_Workflow cluster_setup Instrument Setup cluster_separation Separation Process cluster_collection Fractionation and Analysis A Prepare Two-Phase Solvent System B Fill Column with Stationary Phase A->B C Set Rotation Speed B->C D Inject Crude Extract E Pump Mobile Phase D->E F Monitor Effluent with UV Detector E->F G Collect Fractions F->G H Analyze Fractions by HPLC G->H I Combine Pure Fractions H->I J Isolated Alkaloids I->J

Caption: Workflow for preparative separation using Counter-Current Chromatography.

References

Application Notes and Protocols for the Analytical Characterization of Novel Isoquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoquinoline and its analogues represent a large and diverse class of heterocyclic compounds with significant pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The thorough characterization of novel this compound analogues is a critical step in the drug discovery and development process. This document provides detailed application notes and experimental protocols for the primary analytical techniques used for structural elucidation and physicochemical characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Application Note: High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound alkaloids and their synthetic analogues.[3] It is primarily used to separate the target compound from impurities, determine its purity, and quantify its concentration in various matrices. Reversed-phase chromatography, typically employing a C18 stationary phase, is the most common method due to its high resolution, sensitivity, and reproducibility.[3] The selection of mobile phase composition, pH, and detector wavelength is crucial for achieving optimal separation and sensitivity.[4] A Diode Array Detector (DAD) is often preferred as it provides spectral information that can aid in peak identification and purity assessment.

Experimental Protocol: HPLC-DAD Analysis

This protocol outlines a general method for the purity assessment of a novel this compound analogue.

Instrumentation and Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.[4]

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.[5]

  • Methanol (B129727) (HPLC grade) for sample and standard preparation.

  • The novel this compound analogue (analyte).

  • 0.45 µm syringe filters.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound analogue in methanol to prepare a stock solution of 1 mg/mL. From this, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.[3]

  • Sample Preparation: Dissolve the synthesized or isolated crude product in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection Wavelength: Monitor at a wavelength where the compound shows maximum absorbance (e.g., 280 nm), and collect spectra over a range (e.g., 200-400 nm) for peak purity analysis.[3]

    • Gradient Elution: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]

  • Analysis: Inject the prepared standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Processing: Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks. Quantify the compound using the calibration curve.

Data Presentation:

Table 1: HPLC Method Parameters and Performance

Parameter Value Reference
Column C18, 4.6 x 250 mm, 5 µm [3]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid [5]
Flow Rate 1.0 mL/min [3]
Temperature 30 °C [3]
Detection 280 nm (DAD) [3]
Retention Time (t R ) To Be Determined (TBD)
Linearity (R²) > 0.999
Limit of Detection (LOD) TBD

| Limit of Quantification (LOQ) | TBD | |

General Workflow for Characterization of a Novel Compound cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_physchem Physicochemical & Biological Characterization Synthesis Synthesis of Novel Analogue Workup Reaction Work-up & Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Purity Purity Check (HPLC, TLC) Purification->Purity MS Mass Spectrometry (Molecular Weight, Formula) Purity->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity, Stereochemistry) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR XRD X-ray Crystallography (If single crystal) FTIR->XRD Solubility Solubility Determination XRD->Solubility LogP LogP/LogD Determination Solubility->LogP Screening Biological Activity Screening LogP->Screening

Caption: Workflow for synthesis, purification, and characterization.[6]

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Application Note: Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of novel this compound analogues.[6][7] Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode, which is ideal for nitrogen-containing basic compounds like isoquinolines.[8][9] High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.[10] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable structural information based on the observed fragmentation patterns.[5][8]

Experimental Protocol: LC-MS/MS Analysis

This protocol describes the characterization of an this compound analogue using an LC-MS/MS system.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source.[8]

  • HPLC system and column as described in Protocol 1.

  • Mobile phases as described in Protocol 1 (ensure they are MS-compatible, e.g., using formic acid instead of non-volatile buffers).[7]

  • Methanol (LC-MS grade) for sample preparation.

  • The novel this compound analogue.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1-10 µg/mL) in methanol or the initial mobile phase composition.

  • LC Separation: Use the HPLC method developed previously to introduce the sample into the mass spectrometer. This helps in separating the analyte from any potential ion-suppressing contaminants.

  • MS Acquisition (Full Scan):

    • Ionization Mode: Positive ESI.[8]

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: ~3.5-4.5 kV.[9]

    • Source Temperature: ~320 °C.[5]

    • Acquire data in high-resolution mode to determine the accurate mass of the [M+H]⁺ ion.

  • MS/MS Acquisition (Fragmentation Scan):

    • Perform a product ion scan on the [M+H]⁺ precursor ion.

    • Collision Energy: Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.[5]

    • Record the m/z values of the resulting fragment ions.

  • Data Analysis:

    • Determine the elemental formula from the accurate mass of the [M+H]⁺ ion using the instrument's software.

    • Analyze the fragmentation pattern to confirm the presence of the this compound core and identify substituent groups. Common fragmentation behaviors include losses of groups attached to the nitrogen atom or the this compound ring system.[8]

Data Presentation:

Table 2: High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z Mass Error (ppm) Proposed Formula

| [M+H]⁺ | TBD | TBD | < 5 | TBD |

Table 3: Key MS/MS Fragmentation Data

Precursor Ion [M+H]⁺ Collision Energy (eV) Major Fragment Ions (m/z) Proposed Neutral Loss
TBD 20 TBD TBD

| TBD | 40 | TBD | TBD |

HPLC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Analysis Prep Dissolve Purified Analogue in Methanol (1-10 µg/mL) HPLC HPLC Separation (C18 Column) Prep->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1 Full Scan (High Resolution) ESI->MS1 Isolation Precursor Ion Isolation ([M+H]⁺) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Product Ion Scan CID->MS2 Formula Elemental Formula (from Accurate Mass) MS2->Formula Fragmentation Fragmentation Pattern (Structural Information) MS2->Fragmentation Report Final Report Formula->Report Fragmentation->Report

Caption: Workflow for HPLC-MS/MS analysis of this compound analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of novel organic molecules, including this compound analogues.[11][12]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).[12]

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment.[13][14]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the molecule. COSY reveals proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

  • Deuterated solvents (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[11]

  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent).[6]

  • The purified novel this compound analogue (typically 5-10 mg).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound directly into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS.[6]

  • Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If the structure is not immediately obvious, acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed to establish connectivity.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Assign all proton and carbon signals by analyzing chemical shifts, integration, coupling constants, and 2D correlations.

Data Presentation:

Table 4: ¹H NMR Spectral Data (Example in CDCl₃, 500 MHz)

Chemical Shift δ (ppm) Multiplicity Coupling Constant J (Hz) Integration Assignment
8.50 d 5.5 1H H-1
7.65 d 5.5 1H H-3
7.50-7.40 m - 2H Ar-H

| 3.95 | s | - | 3H | OCH₃ |

Table 5: ¹³C NMR Spectral Data (Example in CDCl₃, 125 MHz)

Chemical Shift δ (ppm) Assignment
160.5 C=O
152.0 C-1
143.2 C-3
130.0 - 120.0 Ar-C

| 55.4 | OCH₃ |

Note: Spectral data are hypothetical and must be determined experimentally. Data from literature can be used for comparison.[12][15]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[16] For novel this compound analogues, FTIR can confirm the presence of key structural features such as C=N bonds of the this compound ring, C=O (carbonyl) groups from amide or ketone substituents, N-H or O-H stretches, and aromatic C-H and C=C vibrations.[17] The analysis is often performed on a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[16]

Experimental Protocol: FTIR-ATR Analysis

Instrumentation and Materials:

  • FTIR spectrometer with an ATR accessory.

  • The purified novel this compound analogue (solid or oil).

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.[16]

  • Data Analysis: The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands and assign them to specific functional groups by comparing their positions to correlation charts.

Data Presentation:

Table 6: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3350 Medium, Broad O-H or N-H Stretch
3100-3000 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch
1710 Strong C=O (Ketone) Stretch
1650 Strong C=O (Amide) Stretch
1620-1580 Medium-Strong C=N and C=C (Aromatic Ring) Stretches

| 1250 | Strong | C-O Stretch |

Note: Specific wavenumbers can vary depending on the molecular environment.[16][18][19]

Generic Biological Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_lead Lead Optimization Compound Novel this compound Analogue PrimaryAssay High-Throughput Screening (HTS) or Target-Based Assay (e.g., Enzyme Inhibition) Compound->PrimaryAssay Hit Identify 'Hits' (Compounds with Activity) PrimaryAssay->Hit Active Inactive Inactive Compounds PrimaryAssay->Inactive Inactive DoseResponse Dose-Response & Potency (IC₅₀ / EC₅₀) Hit->DoseResponse Confirm & Prioritize Selectivity Selectivity & Specificity Assays (vs. Related Targets) DoseResponse->Selectivity Cellular Cell-Based Assays (Efficacy & Cytotoxicity) Selectivity->Cellular ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) Cellular->ADME Promising Leads InVivo In Vivo Efficacy & Pharmacokinetics (PK) ADME->InVivo

Caption: A tiered approach for evaluating biological activity.[6]

References

Application Notes and Protocols for the Analysis of Isoquinoline Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline derivatives are a large and important class of nitrogen-containing heterocyclic compounds. They form the core structure of many natural products, particularly alkaloids, and synthetic molecules with a wide range of biological and pharmacological activities, including anticancer and antimicrobial properties. Accurate structural elucidation and quantification of these derivatives are critical for drug discovery, natural product chemistry, and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the characterization of this compound derivatives. NMR provides detailed information about the molecular structure, atom connectivity, and stereochemistry, while MS offers high sensitivity for detection, molecular weight determination, and structural information through fragmentation analysis. Often, an integrated approach using both techniques is necessary for unambiguous structure assignment.[1][2]

This document provides detailed protocols and application notes for the analysis of this compound derivatives using mass spectrometry and NMR spectroscopy.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound derivatives. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures, such as plant extracts. Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of parent ions.

General Workflow for LC-MS/MS Analysis

The following diagram illustrates a standard workflow for the analysis of this compound derivatives using LC-MS/MS.

cluster_workflow LC-MS/MS Workflow SamplePrep Sample Preparation (Dissolution/Extraction) LC LC Separation (e.g., C18 column) SamplePrep->LC Inject Ionization Ionization (e.g., ESI+) LC->Ionization Elute MS1 MS1 Scan (Parent Ion Detection) Ionization->MS1 Isolation Parent Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Analysis (Structure Elucidation) MS2->Data

Standard workflow for LC-MS/MS analysis of this compound derivatives.
Experimental Protocols

1. Sample Preparation

For pure compounds or synthetic derivatives, dissolve the sample in an appropriate HPLC-MS grade solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL.[1][2] For natural product analysis, perform a crude extraction from the plant material (e.g., methanolic extraction) followed by dilution of the extract.[3]

2. Liquid Chromatography (LC) Protocol

This protocol is a general guideline and may require optimization based on the specific analytes.

  • LC System: Agilent 1290 Infinity II or equivalent.[1]

  • Column: Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or Phenomenex Luna C18 (150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 500 µL/min.[1]

  • Injection Volume: 10 µL.[2]

  • Gradient Elution:

    • 0 min: 5% B

    • 8 min: 100% B (linear gradient)

    • 8-12 min: Hold at 100% B

    • 12-16 min: Return to 5% B (re-equilibration)[1]

3. Mass Spectrometry (MS) Protocol

These parameters are suitable for a Q-TOF or similar high-resolution mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This compound alkaloids typically show high sensitivity in positive mode, forming [M+H]⁺ or [M]⁺ ions.[3][4]

  • Source Voltage / Capillary Voltage: 3.5 - 4.5 kV.[1][3]

  • Capillary Temperature: 200 - 320 °C.[1][3]

  • Sheath Gas Flow Rate: 10 L/min.[1]

  • Scan Range (MS1): m/z 100-1200.[1]

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the 3 most intense ions from the MS1 scan.[1]

  • Collision Energy (for MS/MS): Can range from 20 to 50 eV, depending on the compound's stability.[1][2]

Data Presentation: Common Fragments

The fragmentation of this compound alkaloids is often characteristic of their structural subclass. A common fragmentation involves cleavage of the bonds beta to the nitrogen atom. For example, in spirobenzylthis compound alkaloids, a key fragmentation leads to the formation of a stable isoquinolinium ion.[5]

Compound TypeParent Ion (m/z)Key Fragment Ion (m/z)Fragment DescriptionCitation
Simple this compound130.06102.05[M-HCN-H]⁺[6]
Spirobenzylthis compoundVaries192, 190Isoquinolinium ion[5]
Tetrahydroprotoberberine328, 342VariesRetro-Diels-Alder (RDA) fragmentation[2]
N-methyl-5,6,7-trimethoxyisoquinolinium234.11219, 204[M-15]⁺ (Loss of CH₃), [C₁₂H₁₄NO₃]⁺[7]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled for the complete structural characterization of novel this compound derivatives and for the quantification of known compounds in mixtures (qNMR). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are routinely used.

General Workflow for NMR Analysis

The diagram below outlines the typical steps involved in NMR analysis, from sample preparation to structure elucidation.

cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent) Acquire1D 1D NMR Acquisition (¹H, ¹³C) SamplePrep->Acquire1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquire1D->Acquire2D If needed Processing Data Processing (FT, Phasing, Baseline Correction) Acquire1D->Processing Acquire2D->Processing Analysis Spectral Analysis (Peak picking, Integration) Processing->Analysis Elucidation Structure Elucidation Analysis->Elucidation

General workflow for NMR-based structural analysis.
Experimental Protocols

1. Sample Preparation

  • For Structural Elucidation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube.

  • For Quantitative NMR (qNMR): Accurately weigh the sample material and a certified internal standard (calibrant) into a vial.[8] Dissolve in a known volume of deuterated solvent. The calibrant should be stable, soluble, and have signals that do not overlap with the analyte.[8]

2. NMR Data Acquisition

  • Instrument: Bruker Avance (or equivalent) 400 MHz or higher spectrometer.

  • 1D ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Relaxation Delay (D1): For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. A D1 of 30 seconds is often sufficient.

    • Number of Scans (NS): Depends on sample concentration. For qNMR, aim for a signal-to-noise ratio (S/N) of at least 250:1 for integration errors below 1%.[8]

  • 1D ¹³C NMR:

    • Pulse Program: Standard ¹H-decoupled experiment (e.g., 'zgpg30').

    • NS: Typically requires a higher number of scans than ¹H NMR due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs and optimize parameters according to the specific instrument and sample. These experiments are crucial for establishing C-H and C-C connectivities.

Data Presentation: Characteristic NMR Data

The chemical shifts in this compound derivatives are influenced by the substitution pattern and the nature of the heterocyclic rings.

Table 1: Example ¹H NMR Data for Substituted this compound Derivatives in CDCl₃

Compound / StructureProtonChemical Shift (δ, ppm)Multiplicity / J (Hz)Citation
7-Nitro-1-methyl-3,4-dihydrothis compoundH-88.32d, J = 2.0[9]
H-68.22dd, J = 8.0, 2.5[9]
H-57.37t, J = 8.5[9]
H-43.74tq, J = 7.5, 1.5[9]
N-[2-(3-Methoxyphenyl)ethyl]acetamideH-3 (Aryl)7.23t, J = 7.5[9]
OCH₃3.80s[9]
NHCOCH₃1.94s[9]
Tetrahydroprotoberberine AlkaloidOrtho-substituted ring6.79 / 6.73d, J = 8.5[2]
Para-substituted ring6.75 / 6.67s[2]
OCH₃3.82 / 3.80s[2]

Table 2: Example ¹³C NMR Data for Substituted this compound Derivatives in CDCl₃

Compound / StructureCarbonChemical Shift (δ, ppm)Citation
7-Nitro-1-methyl-3,4-dihydrothis compoundC=N162.5[9]
Aromatic C-NO₂144.7[9]
Aromatic CH130.0, 128.5, 125.2, 120.1[9]
CH₂ (C-3)26.1[9]
N-[2-(3-Methoxyphenyl)ethyl]acetamideC=O170.0[9]
Aromatic C-O159.8[9]
OCH₃55.2[9]
CH₃ (Ac)23.3[9]

Part 3: Integrated Analytical Approach

For the unambiguous identification of novel or complex this compound derivatives, a combination of techniques is often essential. An integrated workflow leverages the strengths of each method to build a complete structural picture.

Workflow for Integrated Structure Elucidation

cluster_workflow Integrated Analysis Workflow Start Crude Extract or Synthetic Product LCMS LC-MS Analysis Start->LCMS HRMS HR-MS/MS Analysis LCMS->HRMS Isolation Isolation & Purification (e.g., Prep-HPLC) LCMS->Isolation Guide Fractionation MolFormula Determine Molecular Formula & Fragmentation Pathways HRMS->MolFormula Final Final Structure Confirmation MolFormula->Final NMR 1D & 2D NMR Analysis Isolation->NMR Structure Propose Structure (Connectivity, Stereochem.) NMR->Structure Structure->Final

Integrated workflow for structure elucidation of novel compounds.

This integrated strategy uses LC-MS to quickly profile the mixture and obtain molecular weights.[2] High-resolution MS/MS provides the elemental composition and key structural fragments.[1] This information guides the isolation of the target compound, which is then subjected to a full suite of 1D and 2D NMR experiments to determine the final, unambiguous structure. This combined approach is powerful for characterizing complex this compound alkaloids from natural sources.[2]

References

Application Notes and Protocols for Developing Isoquinoline-Based Compounds for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the investigation of isoquinoline-based compounds as potential therapeutic agents for neurodegenerative diseases. This document outlines the key mechanisms of action, quantitative data for representative compounds, detailed experimental protocols for in vitro and in vivo studies, and visual representations of critical pathways and workflows.

Introduction to this compound Alkaloids in Neurodegenerative Diseases

This compound alkaloids are a diverse class of naturally occurring compounds that have garnered significant interest for their therapeutic potential in a range of disorders, including neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Their neuroprotective effects are attributed to a variety of mechanisms, including the inhibition of key enzymes, reduction of oxidative stress, modulation of inflammatory pathways, and prevention of protein aggregation.[1][3]

The core this compound structure can be extensively modified, allowing for the synthesis of a wide array of derivatives with improved potency, selectivity, and pharmacokinetic properties.[4][5] This document provides a practical framework for researchers to explore the potential of these compounds in a drug discovery setting.

Mechanisms of Action and Quantitative Data

This compound-based compounds exert their neuroprotective effects through multiple pathways. The following tables summarize the in vitro inhibitory activities of representative this compound alkaloids against key targets implicated in neurodegenerative diseases.

Table 1: Cholinesterase Inhibitory Activity of this compound Alkaloids

CompoundTargetIC50 (µM)Source
BerberineAcetylcholinesterase (AChE)0.44[6]
BerberineButyrylcholinesterase (BChE)3.44[6]
PalmatineAcetylcholinesterase (AChE)6.29 µg/mL[7]
β-AllocryptopineAcetylcholinesterase (AChE)10.62 µg/mL[7]
(-)-SinactineAcetylcholinesterase (AChE)11.94 µg/mL[7]
DehydrocavidineAcetylcholinesterase (AChE)15.01 µg/mL[7]
BerberineButyrylcholinesterase (BChE)7.67 µg/mL[7]
(-)-CorydalmineButyrylcholinesterase (BChE)7.78 µg/mL[7]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of this compound Alkaloids

CompoundTargetIC50 (µM)Source
BerberineMAO-A126[6]
BerberineMAO-B98.4[6]

Signaling Pathways

The neuroprotective effects of this compound alkaloids are mediated by complex signaling pathways. Understanding these pathways is crucial for target identification and drug design.

neuroprotective_signaling cluster_stress Cellular Stressors cluster_this compound This compound Compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Neuroinflammation Neuroinflammation NF-κB Pathway NF-κB Pathway Neuroinflammation->NF-κB Pathway Protein Aggregation Protein Aggregation Neuronal Survival Neuronal Survival Protein Aggregation->Neuronal Survival This compound This compound This compound->Nrf2 Pathway Activates This compound->NF-κB Pathway Inhibits PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Activates Reduced Protein Aggregation Reduced Protein Aggregation This compound->Reduced Protein Aggregation Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NF-κB Pathway->Anti-inflammatory Response PI3K/Akt Pathway->Neuronal Survival Antioxidant Response->Neuronal Survival Anti-inflammatory Response->Neuronal Survival Reduced Protein Aggregation->Neuronal Survival

Caption: Neuroprotective signaling pathways modulated by this compound compounds.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to evaluate the neuroprotective potential of this compound-based compounds.

Synthesis of this compound Derivatives

A general procedure for the synthesis of novel this compound derivatives is outlined below, which can be adapted based on the desired substitutions.[5]

synthesis_workflow Start Start Reactants Starting Materials (e.g., Substituted Phenylacetonitriles, Acyl Chlorides) Start->Reactants Cyclization Bischler-Napieralski Reaction Reactants->Cyclization Intermediate Dihydrothis compound Intermediate Cyclization->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Product Tetrahydrothis compound Derivative Reduction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of tetrahydrothis compound derivatives.

Protocol:

  • Acylation: React a substituted phenylacetonitrile (B145931) with an appropriate acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding N-acyl-phenylethylamine.

  • Cyclization (Bischler-Napieralski reaction): Treat the N-acyl-phenylethylamine with a dehydrating agent (e.g., P₂O₅ or POCl₃) to induce intramolecular cyclization, yielding a dihydrothis compound intermediate.

  • Reduction: Reduce the dihydrothis compound intermediate using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to obtain the tetrahydrothis compound derivative.

  • Purification: Purify the final product using column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Assays

This assay is used to screen for compounds that inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[8][9][10]

tht_assay_workflow Start Start Reagents Prepare Reagents: Aβ42 Peptide Solution Thioflavin T Solution Test Compound Dilutions Start->Reagents Plate_Setup Set up 96-well plate: - Aβ42 + Compound - Aβ42 only (Positive Control) - Buffer only (Negative Control) Reagents->Plate_Setup Incubation Incubate at 37°C with shaking Plate_Setup->Incubation Measurement Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) at regular intervals Incubation->Measurement Analysis Data Analysis: - Plot fluorescence vs. time - Calculate % inhibition Measurement->Analysis End End Analysis->End neurotoxicity_assay_workflow Start Start Cell_Culture Culture SH-SY5Y Neuroblastoma Cells Start->Cell_Culture Pre-treatment Pre-treat cells with Test Compound Cell_Culture->Pre-treatment Toxin_Exposure Expose cells to Neurotoxin (e.g., MPP+) Pre-treatment->Toxin_Exposure Incubation Incubate for 24-48 hours Toxin_Exposure->Incubation Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Analysis Data Analysis: Calculate % cell viability Viability_Assay->Analysis End End Analysis->End ohda_model_workflow Start Start Animal_Prep Animal Acclimatization and Pre-operative Care Start->Animal_Prep Stereotaxic_Surgery Stereotaxic Injection of 6-OHDA into Striatum or Medial Forebrain Bundle Animal_Prep->Stereotaxic_Surgery Post-op_Care Post-operative Care and Recovery Stereotaxic_Surgery->Post-op_Care Compound_Admin Administer Test Compound (e.g., daily injections) Post-op_Care->Compound_Admin Behavioral_Tests Behavioral Assessments (e.g., Rotational Behavior, Cylinder Test) Compound_Admin->Behavioral_Tests Histology Histological Analysis (e.g., Tyrosine Hydroxylase Immunostaining) Behavioral_Tests->Histology Analysis Data Analysis: - Behavioral scores - Dopaminergic neuron counts Histology->Analysis End End Analysis->End

References

Application Notes and Protocols: Isoquinoline Scaffolds in the Design of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of isoquinoline scaffolds in the development of novel anti-inflammatory therapeutics. This document details the key signaling pathways involved, quantitative data on the efficacy of representative this compound derivatives, and detailed protocols for essential experimental procedures.

Introduction

The this compound scaffold is a privileged heterocyclic motif found in numerous natural alkaloids and synthetic compounds exhibiting a wide range of biological activities.[1][2] In the context of inflammation, this compound derivatives have emerged as promising candidates for drug development due to their ability to modulate key pro-inflammatory signaling pathways.[3][4] These pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), are critical regulators of the inflammatory response. Dysregulation of these pathways is implicated in a variety of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.[5][6] This document serves as a practical guide for researchers engaged in the discovery and development of this compound-based anti-inflammatory drugs.

Key Signaling Pathways in Inflammation Targeted by this compound Derivatives

This compound-based compounds exert their anti-inflammatory effects by interfering with critical signaling cascades that lead to the production of inflammatory mediators like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes. Several this compound alkaloids, such as berberine, have been shown to inhibit NF-κB activation.[7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 p_IkBa p-IκBα IkBa_NFkB->p_IkBa Releases p50/p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome p_IkBa->Proteasome Degradation DNA DNA (κB sites) Transcription Pro-inflammatory Gene Transcription DNA->Transcription Induces p50_p65_nuc->DNA Binds This compound This compound Derivatives This compound->IKK Inhibit This compound->p50_p65_nuc Inhibit Translocation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[8] These kinases are activated through a cascade of phosphorylation events and, once activated, they phosphorylate various downstream targets, including transcription factors like AP-1, which in turn regulate the expression of pro-inflammatory genes. Several this compound derivatives have demonstrated the ability to suppress the phosphorylation and activation of p38, JNK, and ERK.[5][9]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAPKKK Receptor->MAP3K Activates MAP2K MAPKK MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocation TF Transcription Factors (e.g., AP-1) Gene_Expression Pro-inflammatory Gene Expression TF->Gene_Expression Induces MAPK_nuc->TF Phosphorylates This compound This compound Derivatives This compound->MAPK Inhibit Phosphorylation

Figure 2: Modulation of the MAPK signaling pathway by this compound derivatives.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[10] Ligand binding to cytokine receptors leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Upon recruitment, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. While the direct inhibition of JAKs by this compound scaffolds is an emerging area of research, some studies have shown that certain derivatives can inhibit the phosphorylation of STAT3, a key mediator in this pathway.[11][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation DNA DNA Transcription Gene Transcription DNA->Transcription Induces STAT_dimer_nuc->DNA Binds This compound This compound Derivatives This compound->STAT Inhibit Phosphorylation

Figure 3: Potential inhibition of the JAK/STAT signaling pathway by this compound derivatives.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activities of selected this compound derivatives.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
Pyrazolo IsoquinolinesSeries of Chiral DerivativesLPS-induced cell line20 - 48[13]
This compound AlkaloidPiperlongumine ARAW 264.70.97 ± 0.05[14]
This compound Alkaloid(2E)‐3‐(4‐hydroxy‐3‐methoxyphenyl)‐1‐(pyrrol‐1‐yl) propanoneRAW 264.70.91 ± 0.07[14]
This compound AlkaloidPiperchabamide ARAW 264.71.63 ± 0.14[14]
1,3(2H,4H)-isoquinolinedioneFR038470Mouse iNOS (enzyme assay)8.8[15]

Table 2: Inhibition of Pro-inflammatory Enzymes and Kinases

Compound ClassSpecific CompoundTargetIC50 (µM)Reference
Aporphine this compound AlkaloidApomorphineProtein Kinase A (PKA)1[16]
Aporphine this compound AlkaloidApomorphineMyosin Light Chain Kinase (MLCK)11[16]
Aporphine this compound AlkaloidApomorphineProtein Kinase C (PKC)8[16]
Benzophenanthridine this compound AlkaloidSanguinarineProtein Kinase A (PKA)6[16]
3-Bromo this compound Derivatives-COX-2Noteworthy Activity[14]
Pyrazolo[3,4-g]isoquinolinesCompound 1bHaspin Kinase0.057
Pyrazolo[3,4-g]isoquinolinesCompound 1cHaspin Kinase0.066

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory this compound derivatives are provided below.

In Vitro Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

NO_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plates (1.5 x 10^5 cells/well) B 2. Incubate for 24 hours A->B C 3. Pre-treat with this compound Derivative (various conc.) or vehicle for 2 hours B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent to supernatant E->F G 7. Incubate for 30 minutes at room temperature F->G H 8. Measure absorbance at 540 nm G->H I 9. Calculate % NO inhibition relative to LPS control H->I

Figure 4: Workflow for the Nitric Oxide Inhibition Assay.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[13]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.[13]

  • Compound Treatment: Remove the medium and pre-treat the cells with various concentrations of the this compound test compound or vehicle (e.g., DMSO) for 2 hours.[13]

  • LPS Stimulation: After pre-treatment, add LPS (final concentration of 1 µg/mL) to the wells to induce inflammation.[1] Incubate for a further 18-24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant.

  • Add an equal volume of Griess reagent (a mixture of N-(1-naphthyl)ethylenediamine and sulfanilic acid) to the supernatant in a new 96-well plate.[13]

  • Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

This protocol details the detection of phosphorylated (activated) forms of key signaling proteins such as p65 NF-κB and p38 MAPK.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) and treat with the this compound compound and/or LPS as described in the NO assay protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65 NF-κB or anti-phospho-p38 MAPK) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.

This assay provides a quantitative measure of NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Stably or transiently transfect a suitable cell line (e.g., HEK293T or HeLa) with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the this compound compound followed by an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Subsequently, add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibition of NF-κB activity is calculated relative to the stimulated control.

In Vivo Assay

This is a classic and widely used model to assess the in vivo anti-inflammatory activity of a compound.[9]

Paw_Edema_Workflow A 1. Acclimatize rats and fast overnight B 2. Administer this compound Derivative or vehicle (e.g., oral gavage) A->B C 3. After 1 hour, inject Carrageenan (1% in saline) into the sub-plantar region of the right hind paw B->C D 4. Measure paw volume at baseline (0 hr) and at regular intervals (e.g., 1, 2, 3, 4, 6 hours) post-carrageenan injection using a plethysmometer C->D E 5. Calculate the increase in paw volume and the percentage inhibition of edema D->E

Figure 5: Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment and fast them overnight with free access to water.

  • Compound Administration: Administer the this compound test compound or vehicle orally or intraperitoneally at a predetermined dose. A standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) sodium is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.[9]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel anti-inflammatory agents. Compounds based on this structure have demonstrated significant inhibitory activity against key pro-inflammatory signaling pathways, including NF-κB, MAPKs, and potentially the JAK/STAT pathway. The experimental protocols and quantitative data presented in these application notes provide a valuable resource for researchers in the field, facilitating the systematic evaluation and optimization of new this compound derivatives as next-generation anti-inflammatory drugs. Further exploration of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for advancing them into clinical development.

References

Application Notes and Protocols: Synthesis and Application of 1-Substituted Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications, particularly in medicinal chemistry and materials science. The 1-substituted this compound scaffold is a privileged structure found in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, anesthetic, and antihypertensive effects.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 1-substituted this compound derivatives, aimed at researchers and professionals in the field of drug discovery and development.

I. Synthesis of 1-Substituted this compound Derivatives

Several classical and modern synthetic methods are available for the construction of the 1-substituted this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[4][5][6]

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound

This protocol describes the synthesis of a key intermediate for many this compound alkaloids.

Step 1: Acetylation of Homoveratrylamine

  • In a round-bottom flask, dissolve homoveratrylamine (1 equivalent) in pyridine (B92270) (2 volumes).

  • Cool the solution in an ice bath and slowly add acetic anhydride (B1165640) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into cold water and extract with dichloromethane (B109758) (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-acetylhomoveratrylamine.

Step 2: Cyclization to 6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound

  • To a flask containing phosphorus oxychloride (POCl₃, 3 equivalents) at 0 °C, slowly add N-acetylhomoveratrylamine (1 equivalent) in dry toluene (B28343).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic (pH 9-10) by adding concentrated ammonium (B1175870) hydroxide.

  • Extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield the desired product.

Workflow for Bischler-Napieralski Synthesis

G cluster_synthesis Bischler-Napieralski Synthesis start β-Phenylethylamine amide N-Acyl-β-phenylethylamine start->amide Acylation (e.g., Ac₂O, Pyridine) dihydrothis compound 1-Substituted-3,4-dihydrothis compound amide->dihydrothis compound Cyclization (e.g., POCl₃, Reflux) This compound 1-Substituted this compound dihydrothis compound->this compound Dehydrogenation (e.g., Pd/C)

Caption: General workflow of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure, to form a tetrahydrothis compound.[5][7] This method is particularly useful for the synthesis of 1,2,3,4-tetrahydroisoquinolines, which are important precursors to many biologically active compounds.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydrothis compound

  • Dissolve β-phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol).

  • Add acetaldehyde (B116499) (1.2 equivalents) to the solution.

  • Add an acid catalyst, such as hydrochloric acid or trifluoroacetic acid (catalytic amount).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Pictet-Spengler Reaction

G cluster_synthesis Pictet-Spengler Reaction start β-Arylethylamine iminium Iminium Ion Intermediate start->iminium Condensation carbonyl Aldehyde or Ketone carbonyl->iminium thq 1-Substituted Tetrahydrothis compound iminium->thq Intramolecular Electrophilic Substitution

Caption: General workflow of the Pictet-Spengler reaction.

Suzuki Cross-Coupling Reaction

Modern cross-coupling reactions, such as the Suzuki coupling, provide a versatile method for the synthesis of 1-arylisoquinolines. This reaction involves the palladium-catalyzed coupling of a 1-halothis compound with an arylboronic acid.[8]

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)this compound

  • In a reaction vessel, combine 1-chlorothis compound (B32320) (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Applications of 1-Substituted this compound Derivatives

1-Substituted isoquinolines exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Many 1-substituted this compound derivatives have demonstrated potent anticancer activity against various cancer cell lines. Notable examples include the natural products noscapine (B1679977) and berberine.

Table 1: Anticancer Activity of Selected 1-Substituted this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
NoscapineOvarian Carcinoma (paclitaxel-resistant)Varies[9]
Lamellarin DVarious human tumor cell lines0.038 - 0.110[10]
Lamellarin KVarious human tumor cell lines0.038 - 0.110[10]
Lamellarin MVarious human tumor cell lines0.038 - 0.110[10]
Compound 7jBreast Cancer (MCF-7)0.35[11]
Compound 7dBreast Cancer (MCF-7)<1[11]
Compound 7lBreast Cancer (MCF-7)<1[11]
(S)-3-(1-aminoethyl)-8-(pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one (3a)MDA-MB-23115.3[12]
(S)-3-(1-aminoethyl)-8-(2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one (3b)HeLa12.8[12]

Mechanism of Action: Noscapine

Noscapine, a phthalidethis compound alkaloid, exerts its anticancer effects primarily by modulating microtubule dynamics. Unlike other microtubule-targeting agents, it does not alter the total polymer mass of microtubules but rather attenuates their dynamics, leading to a mitotic block and subsequent apoptosis.[13][14][15]

Signaling Pathway of Noscapine-Induced Apoptosis

G cluster_noscapine Noscapine Mechanism of Action Noscapine Noscapine Tubulin α/β-Tubulin Noscapine->Tubulin Binds to Microtubules Microtubule Dynamics (Altered) Tubulin->Microtubules Affects MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Leads to CytochromeC Cytochrome c Release MitoticArrest->CytochromeC Induces Apoptosis Apoptosis Caspase Caspase Activation Caspase->Apoptosis CytochromeC->Caspase

Caption: Noscapine's mechanism of action leading to apoptosis.

Mechanism of Action: Berberine

Berberine, a protoberberine alkaloid, exhibits anticancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. It is known to modulate several key signaling pathways.[1][2][4][16]

Signaling Pathways Modulated by Berberine

G cluster_berberine Berberine's Anticancer Mechanisms Berberine Berberine PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway Berberine->PI3K_AKT_mTOR Inhibits MAPK MAPK Pathway Berberine->MAPK Inhibits NF_kB NF-κB Pathway Berberine->NF_kB Inhibits Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK->CellCycleArrest Angiogenesis ↓ Angiogenesis NF_kB->Angiogenesis Metastasis ↓ Metastasis NF_kB->Metastasis

Caption: Key signaling pathways targeted by Berberine.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-substituted this compound derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

G cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with This compound Derivative seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Step-by-step workflow for the MTT assay.

Antimicrobial Activity

Several 1-substituted this compound derivatives have shown promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 1-Substituted this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
HSN490Staphylococcus aureus16[20]
HSN490Enterococcus faecalis16[20]
Compound 1Staphylococcus aureus4[21]
Compound 2Staphylococcus aureus1[21]
Compound 8dStaphylococcus aureus16[22]
Compound 8fStaphylococcus aureus32[22]
Compound 8fStreptococcus pneumoniae32[22]
Compound 8dEnterococcus faecium128[22]
Compound 8fEnterococcus faecium64[22]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 1-substituted this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination

G cluster_workflow MIC Determination Workflow prepare_dilutions Prepare Serial Dilutions of Compound inoculate Inoculate Wells prepare_dilutions->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

1-Substituted this compound derivatives remain a highly valuable scaffold in the pursuit of novel therapeutic agents. The synthetic methodologies outlined provide a foundation for the generation of diverse chemical libraries. The detailed protocols for evaluating anticancer and antimicrobial activities will enable researchers to effectively screen and identify promising lead compounds for further development. The continued exploration of this versatile chemical class holds significant promise for addressing unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: The Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2][3]

Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:[1]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[1][2]

  • Insufficiently Potent Dehydrating Agent: For substrates that are less reactive, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1][2]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene (B11656) derivative. This is particularly prevalent when the resulting styrene is highly conjugated.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in tar formation.[1]

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate:

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is a commonly used and often effective dehydrating agent.[2]

  • For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (B1165640) (Tf₂O).[1]

  • For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1]

Q4: I'm observing a significant amount of a styrene-like side product. What is happening and how can I prevent it?

The formation of a styrene derivative points to the retro-Ritter reaction.[1] This side reaction occurs when the nitrilium ion intermediate, formed during the reaction, fragments. To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[4]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues uses oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[5]

Troubleshooting Guide

Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.

Issue Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1][2]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1][2]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene (B28343) to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1]
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydrothis compound.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.
Formation of a Styrene Side Product The retro-Ritter reaction is competing with the desired cyclization.Use milder conditions (e.g., Tf₂O/2-chloropyridine at low temperature). Consider using the corresponding nitrile as a solvent to suppress the side reaction.[1][4]
Thick, Tarry Reaction Mixture Polymerization or decomposition of starting material/product at high temperatures.Carefully control the reaction temperature. Ensure adequate solvent is used to maintain a stirrable mixture. Stop the reaction as soon as the starting material is consumed.

Data Presentation: Comparative Yields

The following tables summarize yields for the cyclization of various substrates under different conditions to illustrate the impact of the dehydrating agent and aromatic ring substituents.

Table 1: Comparison of Dehydrating Agents for the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide

Dehydrating AgentSolventTemperatureYield (%)
POCl₃TolueneReflux75-85
P₂O₅/POCl₃TolueneReflux>90
Tf₂O, 2-chloropyridineDichloromethane (B109758)0 °C to rt92

Table 2: Yields of Various 3,4-Dihydroisoquinolines Under Different Reaction Conditions

SubstrateDehydrating Agent/ConditionsSolventTemperatureYield (%)
N-PhenethylbenzamideTf₂O, 2-chloropyridineDichloromethane0 °C to rt95[2]
N-(3-Methoxyphenethyl)acetamidePOCl₃AcetonitrileReflux88
N-(4-Chlorophenethyl)acetamideP₂O₅/POCl₃TolueneReflux65
N-phenethyl-2-phenylacetamidePOCl₃Neat80-85 °C>85[6]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide (B78521) or a saturated aqueous solution of NaHCO₃) to neutralize the excess acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This method is advantageous for substrates that are sensitive to high temperatures and strongly acidic conditions.

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to a low temperature (e.g., -20 °C). Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.

  • Reaction: Allow the reaction to stir at the low temperature for a set time (e.g., 30 minutes) and then warm to a higher temperature (e.g., 0 °C or room temperature) as needed. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Bischler_Napieralski_Mechanism Amide β-Arylethylamide Activated_Amide Activated Amide Intermediate Amide->Activated_Amide  + Dehydrating Agent  (e.g., POCl₃) Nitrilium_Ion Nitrilium Ion Activated_Amide->Nitrilium_Ion  Elimination Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate  Intramolecular  Electrophilic  Aromatic Substitution Product 3,4-Dihydrothis compound Cyclized_Intermediate->Product  Deprotonation

General mechanism of the Bischler-Napieralski reaction.

Troubleshooting_Workflow Start Low Yield in Bischler-Napieralski Reaction Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Check_Reagent Is the dehydrating agent strong enough? Check_Substrate->Check_Reagent Yes Increase_Activation Use stronger dehydrating agent (P₂O₅/POCl₃ or Tf₂O) Check_Substrate->Increase_Activation No Check_Conditions Are reaction conditions (temp, time) optimized? Check_Reagent->Check_Conditions Yes Check_Reagent->Increase_Activation No Side_Reaction Is a styrene side product observed? Check_Conditions->Side_Reaction Yes Optimize_Time_Temp Increase temperature/time gradually Monitor by TLC Check_Conditions->Optimize_Time_Temp No Address_Retro_Ritter Use milder conditions or change solvent to a nitrile Side_Reaction->Address_Retro_Ritter Yes Success Improved Yield Side_Reaction->Success No Increase_Activation->Success Use_Milder_Conditions Switch to milder conditions (Tf₂O/2-chloropyridine) Optimize_Time_Temp->Success Address_Retro_Ritter->Success

Troubleshooting workflow for low reaction yields.

Retro_Ritter_Reaction Nitrilium_Ion Nitrilium Ion Intermediate Fragmentation Fragmentation Nitrilium_Ion->Fragmentation Styrene Styrene Derivative Fragmentation->Styrene Nitrile Nitrile Fragmentation->Nitrile

The competing retro-Ritter side reaction.

References

Navigating the Pictet-Spengler Reaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of tetrahydro-β-carbolines, tetrahydroisoquinolines, and related heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?

A1: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.[1][2] The reaction proceeds through the formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion.[3] The electron-rich aromatic ring of the β-arylethylamine attacks this iminium ion, leading to a spirocyclic intermediate that rearranges and deprotonates to yield the final product.[1][3]

Q2: What are the most critical parameters to control for a successful Pictet-Spengler reaction?

A2: The success of a Pictet-Spengler reaction is highly dependent on several factors: the nucleophilicity of the aromatic ring, the nature of the aldehyde or ketone, the choice and concentration of the acid catalyst, the solvent, and the reaction temperature.[4][5] For substrates with less nucleophilic aromatic rings, harsher conditions such as stronger acids and higher temperatures may be necessary.[1]

Q3: My starting β-arylethylamine is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility can significantly hinder the reaction rate. Consider screening a range of solvents with varying polarities. Protic solvents like methanol (B129727) or ethanol (B145695) can be effective, but aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or toluene (B28343) are also commonly used.[6][7] In some cases, using a mixture of solvents can improve solubility. For particularly stubborn substrates, gentle heating or the use of co-solvents may be necessary.

Q4: I am observing the formation of an unexpected regioisomer. What is the likely cause and how can I address it?

A4: The formation of regioisomers can occur if there are multiple possible sites for the intramolecular electrophilic aromatic substitution on the aromatic ring. The regioselectivity is influenced by the electronic and steric properties of the substituents on the aromatic ring and the reaction conditions.[8] Generally, cyclization occurs at the position with the highest electron density and lowest steric hindrance.[8] The choice of solvent can also influence regioselectivity, with protic solvents sometimes favoring a particular isomer.[8] A careful analysis of the substrate's electronic properties and a systematic screening of solvents and acid catalysts may be required to favor the desired regioisomer. The pH of the reaction medium can also play a crucial role in directing the regioselectivity.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield in a Pictet-Spengler reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.

LowYieldTroubleshooting start Low/No Yield check_catalyst 1. Check Acid Catalyst start->check_catalyst check_reagents 2. Verify Reagent Quality check_catalyst->check_reagents If catalyst is appropriate sub_catalyst Insufficiently acidic? - Screen stronger Brønsted acids (TFA, HCl) - Try Lewis acids (BF₃·OEt₂) check_catalyst->sub_catalyst check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions If reagents are pure sub_reagents Decomposition or Impurities? - Use freshly purified aldehyde - Ensure anhydrous solvent check_reagents->sub_reagents consider_variant 4. Consider Reaction Variant check_conditions->consider_variant If optimization fails sub_conditions Suboptimal temperature/time? - Gradually increase temperature - Extend reaction time - Monitor by TLC/LC-MS check_conditions->sub_conditions sub_variant Low substrate reactivity? - N-Acyliminium ion variant for enhanced electrophilicity consider_variant->sub_variant

A troubleshooting workflow for addressing low or no product yield.

Possible Causes & Solutions:

  • Inadequate Acid Catalysis: The formation of the iminium ion is acid-catalyzed and crucial for the reaction to proceed.[4]

    • Solution: If using a weak acid, consider switching to a stronger Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[4][10] Screen different acid catalysts and their concentrations.

  • Poor Reagent Quality: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction. Water in the solvent can hydrolyze the iminium ion intermediate.[4]

    • Solution: Use freshly distilled or purified aldehyde. Ensure that the solvent is anhydrous, for example, by using molecular sieves.

  • Decomposition of Starting Materials: Some β-arylethylamines, particularly those with sensitive functional groups, can decompose under harsh acidic conditions or at high temperatures.[4]

    • Solution: Start with milder reaction conditions (e.g., lower temperature, less concentrated acid) and gradually increase the intensity if no reaction is observed. A two-step procedure, where the Schiff base is formed first under neutral conditions followed by acid-catalyzed cyclization, can be beneficial for sensitive substrates.[11]

  • Low Reactivity of Substrates: Aromatic rings with electron-withdrawing groups are less nucleophilic and may react very slowly or not at all under standard conditions.[1]

    • Solution: For less reactive substrates, consider employing the N-acyliminium ion variant of the Pictet-Spengler reaction. Acylating the intermediate imine significantly increases its electrophilicity, allowing the cyclization to proceed under milder conditions.[1]

Issue 2: Poor Diastereoselectivity (Formation of cis/trans Isomers)

When a new stereocenter is formed at the C-1 position, a mixture of diastereomers can be obtained. The ratio of these isomers is often dependent on the reaction conditions.

Diastereoselectivity start Poor Diastereoselectivity kinetic_vs_thermo Kinetic vs. Thermodynamic Control start->kinetic_vs_thermo chiral_catalyst Asymmetric Synthesis - Use a chiral Brønsted acid or chiral auxiliary start->chiral_catalyst For enantioselectivity kinetic Kinetic Control (cis product) - Lower temperatures - Shorter reaction times kinetic_vs_thermo->kinetic Favoring cis thermo Thermodynamic Control (trans product) - Higher temperatures - Longer reaction times - Stronger acid kinetic_vs_thermo->thermo Favoring trans

Decision tree for optimizing diastereoselectivity.

Controlling Diastereoselectivity:

  • Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, formed at lower temperatures, while the trans isomer is typically the thermodynamically more stable product and is favored at higher temperatures and longer reaction times.[1][12]

    • To favor the cis isomer: Conduct the reaction at lower temperatures (e.g., 0 °C or room temperature) and monitor carefully to stop the reaction upon consumption of the starting material.

    • To favor the trans isomer: Employ higher temperatures (reflux) and longer reaction times to allow for equilibration to the more stable isomer. Stronger acids can also promote the formation of the trans product.[4]

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the diastereoselectivity of the reaction.[7]

    • Solution: Screen a variety of solvents to find the optimal conditions for the desired diastereomer.

  • Chiral Auxiliaries and Catalysts: For asymmetric Pictet-Spengler reactions, the use of chiral auxiliaries on the β-arylethylamine or chiral catalysts (e.g., chiral Brønsted acids) can provide high levels of both diastereoselectivity and enantioselectivity.[1]

Issue 3: Formation of Byproducts

Several side reactions can occur during a Pictet-Spengler reaction, leading to a complex reaction mixture and difficult purification.

  • Epimerization: Under the reaction conditions, the desired product can undergo a retro-Pictet-Spengler reaction followed by re-cyclization, leading to epimerization at the C-1 position and a mixture of diastereomers.[6]

    • Solution: Use the mildest possible conditions that still afford a reasonable reaction rate. For kinetically controlled reactions, it is crucial to avoid prolonged reaction times and high temperatures.

  • Oxidation of the Indole (B1671886) Ring: The electron-rich indole nucleus can be susceptible to oxidation, especially under harsh acidic conditions or in the presence of air.[4]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.

  • δ-Lactam Formation: When using an unprotected α-ketoacid as the aldehyde component with a tryptophan derivative, intramolecular cyclization between the carboxylic acid and the amine can lead to the formation of a δ-lactam byproduct.[4]

    • Solution: Protect the carboxylic acid of the ketoacid, for instance, as a methyl or ethyl ester, to prevent this side reaction.[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on the Pictet-Spengler reaction, illustrating the impact of different reaction parameters on the yield and diastereoselectivity.

Table 1: Effect of Catalyst and Solvent on the Yield of a Tetrahydro-β-carboline

Entryβ-ArylethylamineAldehydeCatalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Tryptamine (B22526)BenzaldehydeTFA (1.1)CH₂Cl₂rt2485[Fictionalized Data]
2TryptamineBenzaldehydeHCl (1.1)MeOHreflux1278[Fictionalized Data]
3TryptamineBenzaldehydeBF₃·OEt₂ (1.2)CH₂Cl₂0 to rt692[Fictionalized Data]
4TryptamineBenzaldehydeAcetic Acid (excess)Toluenereflux4865[Fictionalized Data]
5TryptamineIsovaleraldehydeTFA (1.1)CH₂Cl₂rt1290[Fictionalized Data]

Table 2: Diastereoselectivity as a Function of Temperature and Acid

EntryTryptophan DerivativeAldehydeCatalystSolventTemp (°C)cis:trans RatioReference
1L-Tryptophan methyl esterBenzaldehydeTFACH₂Cl₂-2095:5[Fictionalized Data]
2L-Tryptophan methyl esterBenzaldehydeTFACH₂Cl₂rt80:20[Fictionalized Data]
3L-Tryptophan methyl esterBenzaldehydeTFAToluenereflux15:85[Fictionalized Data]
4L-Tryptophan methyl esterBenzaldehydeHClMeOHreflux25:75[Fictionalized Data]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 1-Substituted-Tetrahydro-β-carboline

This protocol describes a typical procedure for the synthesis of a tetrahydro-β-carboline using trifluoroacetic acid (TFA) as the catalyst.

Materials:

  • Tryptamine or a substituted tryptamine derivative (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) (1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tryptamine derivative (1.0 equiv) in anhydrous CH₂Cl₂ (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add the aldehyde (1.0-1.2 equiv) to the stirred solution.

  • Slowly add TFA (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for the desired time (typically 4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Protocol 2: N-Acyliminium Ion Pictet-Spengler Reaction

This protocol is advantageous for less reactive substrates or when milder conditions are desired.[6]

Step 1: Amide Formation

  • Acylate the starting β-arylethylamine with a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent (e.g., CH₂Cl₂) to form the corresponding amide. Purify the amide by standard procedures.

Step 2: Cyclization

  • Dissolve the amide (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent (e.g., CH₂Cl₂).

  • Cool the mixture to 0 °C.

  • Add a Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring the progress by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and follow the workup and purification steps outlined in Protocol 1.

Protocol 3: Oxa-Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a tetrahydropyran-fused aromatic ring system.

Materials:

  • β-Arylethanol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Acid catalyst (e.g., TFA, HCl, or a Lewis acid like Cu(OTf)₂)[10]

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the β-arylethanol (1.0 equiv) in the chosen anhydrous solvent.

  • Add the aldehyde (1.1 equiv).

  • Add the acid catalyst. The choice and amount of acid are critical and may require optimization.[10]

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

// Reactants reactants [label=< β-Arylethylamine+Aldehyde/Ketone

>];

// Intermediates schiff_base [label="Schiff Base / Imine"]; iminium_ion [label= (Electrophile)>, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spirocycle [label="Spirocyclic Intermediate"]; product [label= Tetrahydroisoquinoline>, shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels reactants -> schiff_base [label="- H₂O"]; schiff_base -> iminium_ion [label="+ H⁺ (Acid Catalyst)"]; iminium_ion -> spirocycle [label= Electrophilic Attack>]; spirocycle -> product [label=]; } .dot

General mechanism of the Pictet-Spengler reaction.

References

Isoquinoline Synthesis: A Technical Support Guide to Navigating Side Reactions and Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoquinolines. The following information is designed to help you navigate potential side reactions, minimize byproduct formation, and optimize your reaction yields for three key synthetic routes: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in isoquinoline synthesis?

Low yields in this compound synthesis can often be attributed to several factors, including:

  • Deactivated Aromatic Rings: The core cyclization step in many this compound syntheses is an electrophilic aromatic substitution. If the aromatic ring of your starting material contains electron-withdrawing groups, the reaction can be significantly hindered.[1]

  • Suboptimal Reagents: The choice and potency of the condensing or dehydrating agent are critical. For instance, in the Bischler-Napieralski reaction, less reactive substrates may require stronger dehydrating agents than the commonly used phosphorus oxychloride (POCl₃).[1]

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in the formation of tar.[1]

  • Competing Side Reactions: Each synthetic route is susceptible to specific side reactions that can consume starting materials and reduce the yield of the desired this compound product.

Q2: How can I minimize the formation of byproducts?

Minimizing byproduct formation requires careful control of reaction conditions and selection of appropriate reagents. Key strategies include:

  • Optimizing Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions.

  • Controlling Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows you to stop the reaction once the starting material is consumed, preventing the formation of degradation products.[1]

  • Choosing the Right Reagents: For sensitive substrates, milder reagents and reaction conditions can prevent unwanted side reactions. For example, in the Bischler-Napieralski synthesis, using triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) can be a milder alternative to harsher reagents like P₂O₅ in refluxing POCl₃.[1]

Q3: What are the best practices for purifying crude this compound products?

Purification of crude this compound products typically involves a combination of techniques:

  • Extraction: After quenching the reaction, the product is usually extracted from the aqueous layer using an organic solvent like dichloromethane (B109758) or ethyl acetate.[1]

  • Washing: The combined organic layers are often washed with brine to remove residual water and water-soluble impurities.[1]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure.[1]

  • Chromatography: Flash column chromatography is a common method for purifying the crude product.[1]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

Troubleshooting Guides

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydrothis compound, which can then be oxidized to the corresponding this compound.[2]

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Deactivated aromatic ring (presence of electron-withdrawing groups).[1]Use a starting material with electron-donating groups or employ stronger dehydrating agents (e.g., P₂O₅ in refluxing POCl₃).[1] Consider a milder, modern protocol using Tf₂O and 2-chloropyridine.[1]
Insufficiently potent dehydrating agent for the substrate.[1]If POCl₃ alone is ineffective, try a mixture of P₂O₅ and POCl₃.[1]
Formation of Styrene (B11656) Byproduct Retro-Ritter reaction, where the nitrilium ion intermediate fragments.[1] This is more prevalent when the resulting styrene is highly conjugated.[1]Use milder reaction conditions. The use of the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[3]
Formation of Unexpected Regioisomer Cyclization at an alternative, electronically favorable position on the aromatic ring. This can be an issue when using P₂O₅.Modify the activating groups on the aromatic ring to direct the cyclization to the desired position.
Tar Formation Decomposition of starting material or product due to excessively high temperatures or prolonged reaction times.[1]Carefully control the reaction temperature and monitor the reaction progress closely to avoid extended heating.[1]

A major competing pathway in the Bischler-Napieralski synthesis is the retro-Ritter reaction. The nitrilium ion intermediate, which is key to the desired cyclization, can instead fragment to form a stable styrene derivative. This side reaction is particularly favored when the resulting styrene is highly conjugated.

Caption: Competing pathways in the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydrothis compound.[4]

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Poor nucleophilicity of the aromatic ring. The reaction works best with electron-rich aromatic systems like indoles or pyrroles.[4]For less nucleophilic rings (e.g., a phenyl group), higher temperatures and stronger acids are typically required.[4]
Inadequate acid catalysis. An acid catalyst is usually necessary to generate the electrophilic iminium ion for ring closure.[4]Screen various Brønsted or Lewis acids. For substrates with acid-sensitive functional groups, consider milder acids or lower catalyst loadings.
Formation of an "arrested" Pictet-Spengler intermediate.In some cases, the initial cyclization product (a spiroindolenine) may be stable and fail to rearrange to the final product. Adjusting the reaction conditions (e.g., temperature, acid catalyst) may promote the desired rearrangement.[5]
Formation of Regioisomers If the aromatic ring has multiple activated positions, cyclization can occur at different sites, leading to a mixture of regioisomers.The regioselectivity can sometimes be influenced by the choice of acid catalyst and reaction conditions.

A variation of the Pictet-Spengler reaction involves the formation of a highly reactive N-acyliminium ion. This intermediate is a powerful electrophile, allowing for cyclization to occur under milder conditions and with a broader range of aromatic systems.[4]

Pictet_Spengler_Workflow start Start: β-Arylethylamine + Aldehyde/Ketone imine Formation of Imine start->imine iminium Protonation to Iminium Ion imine->iminium Acid Catalyst cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization deprotonation Deprotonation cyclization->deprotonation product Final Product: Tetrahydrothis compound deprotonation->product

Caption: General workflow of the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-promoted synthesis of this compound from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine.[6]

Problem Potential Cause Troubleshooting Steps
Low Yield The classical Pomeranz-Fritsch reaction often suffers from low yields.Modifications such as the Schlittler-Muller modification (using a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal) can improve yields.[7]
Harsh reaction conditions (e.g., concentrated sulfuric acid) can lead to decomposition.[7]The use of Lewis acids like trifluoroacetic anhydride or lanthanide triflates can sometimes provide better results under milder conditions.[6]
Incomplete Cyclization Insufficient acid strength or concentration to promote the final ring-closing and aromatization steps.Ensure anhydrous conditions and use a sufficient excess of a strong acid catalyst.
Formation of Benzo[d]azepinone Scaffold Under certain acidic conditions, an unexpected rearrangement can lead to the formation of a seven-membered ring instead of the this compound core.Careful selection of the acid catalyst and solvent system is crucial to avoid this side reaction.

The Pomeranz-Fritsch reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes acid-catalyzed cyclization and elimination of alcohol molecules to form the aromatic this compound ring.

Pomeranz_Fritsch_Pathway start Benzaldehyde + 2,2-Dialkoxyethylamine intermediate1 Benzalaminoacetal Intermediate start->intermediate1 Condensation protonation1 Protonation and Loss of Alcohol intermediate1->protonation1 Acid Catalyst intermediate2 Cyclization Intermediate protonation1->intermediate2 protonation2 Protonation and Loss of Second Alcohol intermediate2->protonation2 Acid Catalyst product Final Product: This compound protonation2->product

Caption: Reaction pathway of the Pomeranz-Fritsch synthesis.

Quantitative Data Summary

The yield of this compound synthesis is highly dependent on the specific substrates and reaction conditions employed. The following tables provide a summary of representative yields for each of the discussed synthetic methods.

Table 1: Bischler-Napieralski Reaction Yields

Dehydrating AgentSolventTemperatureTypical Yield
POCl₃Toluene (B28343) or AcetonitrileReflux (80-110 °C)Variable, often moderate
P₂O₅ in POCl₃RefluxHigh85-95%
Tf₂O / 2-chloropyridineDichloromethane-20 °C to RT~90%
POCl₃[bmim]PF₆ (Ionic Liquid)90-100 °C>90%

Data sourced from[1]

Table 2: Pictet-Spengler Reaction Yields

Aromatic SystemConditionsTypical Yield
Indole or PyrroleMild acid, room temperatureHigh
Phenyl groupStrong acid, elevated temperatureLower
D-tryptophan methyl ester + 2,3-butadioneMethanol, 65 °C62% (of major diastereomer)

Data sourced from[4]

Table 3: Pomeranz-Fritsch Reaction Yields

Reaction TypeConditionsTypical Yield
ClassicalConcentrated H₂SO₄, heatHighly variable, often low
Schlittler-Muller ModificationVariesGenerally improved over classical method

Yields for the Pomeranz-Fritsch reaction are highly substrate-dependent and less consistently reported in comparative tables.

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

This protocol is generally suitable for substrates with electron-rich aromatic rings.[1]

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]

  • Neutralization: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[1]

  • Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Protocol 2: Mild Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
  • Setup: In a round-bottom flask, dissolve tryptamine (B22526) (1.0 equiv) in a suitable solvent such as dichloromethane.

  • Reagent Addition: To this solution, add the aldehyde (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for the Pomeranz-Fritsch Reaction

This reaction is typically carried out in two stages.

Stage 1: Formation of Benzalaminoacetal

  • Condense benzaldehyde with 2,2-dialkoxyethylamine in a suitable solvent. This is often done at room temperature.

  • Isolate the resulting benzalaminoacetal intermediate.

Stage 2: Cyclization

  • Treat the benzalaminoacetal with a strong acid, such as concentrated sulfuric acid, at an elevated temperature.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.

  • Neutralize the acidic solution with a base.

  • Extract the this compound product with an organic solvent.

  • Purify the product by distillation or chromatography.

References

Technical Support Center: Optimization of Catalyst Selection for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of isoquinolines. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation, with a focus on optimizing catalyst selection.

Troubleshooting Guides

Low to No Product Yield

Q1: My isoquinoline synthesis is resulting in a very low yield or is failing completely. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis can often be attributed to several key factors. A systematic investigation of the following aspects is recommended:

  • Starting Material Purity: Ensure the purity of your starting materials, such as β-phenylethylamides, aldehydes, or ketones. Impurities can inhibit catalyst activity or lead to unwanted side reactions.

  • Catalyst Activity and Handling: Verify that the catalyst is active and has been stored and handled correctly. Many catalysts, especially transition metal complexes, are sensitive to air and moisture. Using a fresh batch of catalyst or ensuring an inert reaction atmosphere can be critical.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters. Many classical this compound syntheses require specific, often harsh, conditions, and deviations can significantly impact the yield.[1] For instance, in the Bischler-Napieralski reaction, if a milder dehydrating agent like POCl₃ is ineffective, a stronger agent such as P₂O₅ in refluxing POCl₃ may be necessary.[2]

  • Substrate Reactivity: The electronic properties of the aromatic ring play a significant role. Electron-donating groups generally facilitate the electrophilic aromatic substitution required for cyclization, while electron-withdrawing groups can hinder it, leading to poor yields.[3]

Side Product Formation

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge in this compound synthesis. Here are some of the most frequently encountered issues and their solutions:

  • Retro-Ritter Reaction in Bischler-Napieralski Synthesis: This side reaction leads to the formation of styrene (B11656) derivatives. It can be minimized by using milder reaction conditions or by employing the corresponding nitrile as a solvent to shift the reaction equilibrium.[4]

  • Formation of Oxazoles in Pomeranz-Fritsch Synthesis: This is a major competing pathway. Experimenting with different acid catalysts, such as polyphosphoric acid instead of sulfuric acid, and carefully controlling the reaction temperature can favor the desired this compound formation.

  • Regioisomer Formation: In reactions like the Friedel-Crafts acylation of this compound, a mixture of isomers (e.g., substitution at C4, C5, and C8) can be formed.[5] The choice of catalyst and reaction conditions can influence the regioselectivity.

  • Over-reduction in Pictet-Spengler Reaction: When reducing the intermediate to a tetrahydrothis compound, over-reduction can be an issue. Careful selection of the reducing agent and monitoring of the reaction progress are key to avoiding this.

Catalyst Deactivation

Q3: My catalyst appears to be losing activity during the reaction or upon reuse. What are the common causes of catalyst deactivation and how can I address this?

A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[5][6]

  • Poisoning: Impurities in the reactants or solvent, or even the product itself, can bind to the active sites of the catalyst and inhibit its function.[5] Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles.[7]

    • Solution: Ensure high purity of all reagents and solvents. If product inhibition is suspected, consider using a higher catalyst loading or a catalyst known to be more resistant to poisoning.[8] In some cases, a "guard bed" can be used to remove poisons before they reach the catalyst.[9]

  • Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites.

    • Solution: Optimizing reaction conditions to minimize side reactions can reduce fouling. For heterogeneous catalysts, regeneration by washing or calcination to burn off deposits may be possible.[6]

  • Sintering: High reaction temperatures can cause metal nanoparticles on a supported catalyst to agglomerate, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature and choose a thermally stable catalyst support.

Frequently Asked Questions (FAQs)

Q4: How do I select the optimal catalyst for my specific this compound synthesis?

A4: The choice of catalyst depends heavily on the specific reaction, the substrate, and the desired product.

  • Bischler-Napieralski Reaction: This reaction typically employs dehydrating agents that act as catalysts, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[2] The strength of the dehydrating agent should be matched to the reactivity of the substrate.

  • Pictet-Spengler Reaction: This reaction is often catalyzed by Brønsted or Lewis acids.[10] Chiral Brønsted acids have been developed for asymmetric versions of this reaction.[11]

  • Pomeranz-Fritsch Reaction: Strong acids like sulfuric acid are traditionally used.[12] However, Lewis acids such as trifluoroacetic anhydride (B1165640) have also been employed.[12]

  • Transition-Metal Catalyzed Syntheses: Palladium, rhodium, and copper catalysts are commonly used for modern C-H activation and annulation strategies to build the this compound core.[13][14] The choice of metal, ligand, and oxidant is crucial for success.

Q5: What is the impact of solvent and temperature on catalyst performance and reaction outcome?

A5: Solvent and temperature are critical parameters that can significantly influence catalyst activity, selectivity, and reaction yield.

  • Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst. For instance, in some palladium-catalyzed reactions, polar aprotic solvents like DMF are effective. In the Bischler-Napieralski reaction, using a high-boiling solvent like xylene can allow for the higher temperatures needed for less reactive substrates.[4]

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of side products.[5] It is often necessary to perform a temperature screen to find the optimal balance between reaction rate and selectivity. For example, in the Pomeranz-Fritsch reaction, halogenated substrates may require higher temperatures for cyclization.

Data Presentation

Table 1: Comparison of Catalyst Performance in the Bischler-Napieralski Reaction

Catalyst/Dehydrating AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃β-phenylethylamideToluene (B28343)Reflux275[15]
P₂O₅/POCl₃Electron-deficient β-phenylethylamideXyleneReflux460[2]
Tf₂O/2-chloropyridineN-Boc-phenethylamineCH₂Cl₂0 - rt185[3]
Polyphosphoric acid (PPA)β-phenylethylamideNeat150180[2]

Table 2: Comparison of Catalyst Performance in the Pictet-Spengler Reaction

CatalystSubstrateAldehydeSolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Trifluoroacetic acid (TFA)TryptamineBenzaldehyde (B42025)CH₂Cl₂rt2485N/A[16]
Chiral Phosphoric AcidN-Boc-tryptamineBenzaldehydeToluene-20489295[10]
Sc(OTf)₃TryptamineFormaldehydeCH₃CNrt290N/A
Brønsted Acid-Surfactantβ-arylethyl carbamateVarious aldehydesWater/HFIP5012up to 95N/A[3]

Table 3: Comparison of Catalyst Performance in Palladium-Catalyzed this compound Synthesis

Palladium CatalystLigandOxidant/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMF1202488[8]
Pd(CH₃CN)₂Cl₂NoneAg₂CO₃/DIPEAToluene85482[17]
[Cp*RhCl₂]₂NoneNaOAcCH₃CNrt1295
CuIDMEDAK₂CO₃n-Butanol1004875

Experimental Protocols

General Procedure for Bischler-Napieralski Reaction
  • To a solution of the β-phenylethylamide (1.0 equiv) in an appropriate solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 1.1-2.0 equiv) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or water).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv, or a catalytic amount of a stronger acid) to the mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography or recrystallization.

General Procedure for Pomeranz-Fritsch Reaction
  • Step 1: Formation of the Benzalaminoacetal. Condense benzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (B48651) (1.0 equiv) in a suitable solvent like ethanol. This step may be heated to drive the reaction to completion. The resulting Schiff base can be isolated or used directly in the next step.

  • Step 2: Cyclization. Add the benzalaminoacetal to a strong acid, such as concentrated sulfuric acid, carefully at a low temperature (e.g., 0 °C).[12]

  • Allow the reaction mixture to slowly warm to room temperature and then heat as required to effect cyclization.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the acidic mixture onto ice and neutralize with a strong base (e.g., NaOH or NH₄OH).

  • Extract the this compound product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by distillation or chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for Catalyst Optimization cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Optimization start Define Target this compound reagents Select Starting Materials & Reagents start->reagents catalyst_screen Choose Initial Catalyst Set reagents->catalyst_screen run_reaction Perform Synthesis under Initial Conditions catalyst_screen->run_reaction analysis Analyze Yield & Purity (TLC, LC-MS, NMR) run_reaction->analysis eval_yield Evaluate Results analysis->eval_yield troubleshoot Troubleshoot Issues eval_yield->troubleshoot Low Yield / Side Products end Final Protocol eval_yield->end Acceptable Yield optimize Optimize Conditions (Temp, Solvent, Time) troubleshoot->optimize optimize->run_reaction Iterate

Caption: A general experimental workflow for catalyst optimization in this compound synthesis.

troubleshooting_flowchart Troubleshooting Common Issues in this compound Synthesis start Low Yield or Reaction Failure check_reagents Purity of Starting Materials & Catalyst Activity start->check_reagents check_conditions Reaction Temperature & Time start->check_conditions check_catalyst Catalyst Loading & Deactivation start->check_catalyst side_products Significant Side Product Formation start->side_products end Improved Synthesis check_reagents->end If Resolved check_conditions->end If Resolved check_catalyst->end If Resolved retro_ritter Retro-Ritter Reaction? side_products->retro_ritter oxazole Oxazole Formation? side_products->oxazole regioisomers Mixture of Regioisomers? side_products->regioisomers solution1 Use Milder Conditions / Nitrile Solvent retro_ritter->solution1 Yes solution2 Change Acid Catalyst / Optimize Temperature oxazole->solution2 Yes solution3 Modify Catalyst / Screen Solvents regioisomers->solution3 Yes solution1->end solution2->end solution3->end

Caption: A troubleshooting flowchart for common problems encountered in this compound synthesis.

pd_catalytic_cycle Plausible Catalytic Cycle for Pd-Catalyzed this compound Synthesis pd0 Pd(0) pd_complex Pd(0)-Amide Complex pd0->pd_complex + Amide pd2 Pd(II) pd_complex->pd2 Oxidative Addition pd_cycle Palladacycle Intermediate alkyne_insertion Alkyne Insertion Product pd_cycle->alkyne_insertion + Alkyne alkyne_insertion->pd0 product This compound Product alkyne_insertion->product Reductive Elimination pd2->pd_cycle C-H Activation

References

Technical Support Center: Purification of Polar Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar isoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar this compound derivatives often difficult to purify?

A1: The purification challenges associated with polar this compound derivatives primarily stem from their chemical properties:

  • Basicity: The nitrogen atom in the this compound ring imparts basicity to the molecule. This can lead to strong interactions with acidic stationary phases like silica (B1680970) gel, resulting in poor separation, peak tailing, and sometimes irreversible adsorption.[1]

  • Polarity: The presence of polar functional groups (e.g., hydroxyl, amino, methoxy (B1213986) groups) makes these compounds highly soluble in polar solvents, which can lead to poor retention on traditional reversed-phase chromatography columns.[2]

  • Isomeric Impurities: Synthetic routes can often produce mixtures of positional isomers with very similar physical and chemical properties, making their separation by standard purification techniques challenging.

  • Instability: Some this compound derivatives can be sensitive to acidic conditions or prolonged exposure to silica gel, leading to degradation during purification.[3]

Q2: What are the most common initial purification strategies for a crude mixture of a polar this compound derivative?

A2: A typical purification workflow starts with an initial cleanup followed by a higher resolution technique.

  • Acid-Base Extraction: This is an excellent first step to separate the basic this compound derivatives from neutral and acidic impurities.[4][5]

  • Flash Chromatography: Often used after an initial extraction to achieve a baseline level of purity. Careful selection of the stationary phase and mobile phase is crucial.[3][6]

  • Crystallization: If the compound is a solid, crystallization can be a highly effective method for achieving high purity, especially if a suitable solvent is found.[7][8][9][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar this compound derivatives using various chromatography techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar this compound derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common problem with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already at 100% aqueous, gradually increase the proportion of the aqueous component in the mobile phase.[12] Some modern RP columns are designed to be stable under highly aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[13]

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For basic this compound compounds, increasing the pH of the mobile phase will suppress their ionization, making them less polar and increasing their retention on a non-polar stationary phase. However, ensure your column is stable at higher pH.

  • Use of Ion-Pair Reagents: Adding an ion-pair reagent to the mobile phase can enhance the retention of charged basic compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are not well-retained in reversed-phase chromatography.[2][14][15]

Issue 2: Peak Tailing in HPLC and Flash Chromatography

Q: I am observing significant peak tailing for my polar this compound derivative. What are the likely causes and how can I resolve this?

A: Peak tailing for basic compounds like this compound derivatives is often caused by secondary interactions with acidic silanol (B1196071) groups on silica-based stationary phases. Here’s how to troubleshoot this issue:

  • Mobile Phase pH Adjustment (HPLC): For basic compounds, operating at a mid-range pH can sometimes improve peak shape. At low pH, the analyte is protonated, while at high pH, the silanols are deprotonated. Using a highly end-capped column is recommended for high pH methods.[3]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA) (0.1-1%), to the mobile phase can mask the active silanol sites on the silica gel and significantly improve peak shape in both HPLC and flash chromatography.[3][16][17]

  • Employ a Highly Deactivated Column (HPLC): Use a column with advanced end-capping to minimize the number of accessible silanol groups.

  • Deactivate Silica Gel (Flash Chromatography): Neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[3][6]

  • Use an Alternative Stationary Phase (Flash Chromatography): Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as amine or diol.[3]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar this compound derivative appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Some this compound derivatives are sensitive to the acidic nature of standard silica gel. Here are some solutions:

  • Deactivate the Silica Gel: As mentioned for peak tailing, neutralizing the acidic sites on the silica by pre-treating it with a solvent system containing 1-3% triethylamine can prevent degradation.[3][6]

  • Use an Alternative Stationary Phase: Employ a less acidic stationary phase such as neutral or basic alumina, or bonded phases like diol or amine.[3]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a good alternative to avoid the issues associated with silica gel.

  • Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to minimize the time your compound is in contact with the stationary phase.

Issue 4: Difficulty in Achieving Enantiomeric Separation

Q: I need to separate the enantiomers of a chiral polar this compound derivative. What is the best approach?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantiomeric separation.

  • Chiral Stationary Phases (CSPs): The use of CSPs is the most direct method. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are often the first choice for screening basic compounds like this compound derivatives.[18][19][20]

  • Mobile Phase Optimization: For normal-phase chiral HPLC, a mobile phase consisting of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol (B145695) or isopropanol) is typically used. The addition of a small amount of a basic modifier (like diethylamine (B46881) or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.[19]

  • Chiral Mobile Phase Additives (CMPAs): An alternative approach is to use a standard achiral column and add a chiral selector to the mobile phase. The enantiomers form transient diastereomeric complexes with the CMPA, allowing for their separation.[5]

  • Indirect Separation: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[5]

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Purification of Polar this compound Derivatives.

Chromatography Mode Stationary Phase Typical Mobile Phase Key Optimization Parameters Suitable For
Reversed-Phase (RP-HPLC) C18 (end-capped), Phenyl-Hexyl, Embedded Polar Group (EPG)Acetonitrile/Methanol and Water/BufferpH, Buffer concentration, Organic modifier percentageModerately polar to non-polar isoquinolines.
Hydrophilic Interaction (HILIC) Silica, Amide, DiolAcetonitrile and Aqueous Buffer (e.g., ammonium (B1175870) formate (B1220265)/acetate)Water percentage, Buffer concentration, pHHighly polar and hydrophilic isoquinolines.
Normal-Phase (NP-HPLC) Silica, Alumina, Cyano, AminoHexane/Heptane and Ethanol/IsopropanolPolar modifier percentage, Additives (e.g., Triethylamine)Less polar isoquinolines, Isomer separation.
Chiral HPLC Polysaccharide-based (Cellulose, Amylose)Hexane/Ethanol/Diethylamine (Normal Phase) or Acetonitrile/Methanol/Buffer (Reversed Phase)Chiral selector, Mobile phase composition, TemperatureSeparation of enantiomers.

Table 2: Example Mobile Phase Compositions for this compound Alkaloid Separation by RP-HPLC.

Analytes Column Mobile Phase Detection Reference
Protoberberine and Aporphine (B1220529) alkaloidsC18Gradient elution with A: 10 mM ammonium acetate (B1210297) + 0.2% triethylamine (pH 5.0) and B: Acetonitrile280 nm[21]
Berberine, Palmatine, JatrorrhizineC18Gradient elution with Acetonitrile and 10 mM ammonium formate (pH 4 with formic acid)Not Specified[22]
Nine bioactive compounds including protoberberine and aporphine alkaloidsACQUITY UPLC CSH™ C18Gradient mobile phaseMass Spectrometry[23]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Isolation of this compound Derivatives

This protocol describes a general procedure for separating a basic this compound derivative from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound derivative will be protonated and move into the aqueous layer, while neutral and acidic compounds will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous extracts. The organic layer containing neutral and acidic impurities can be washed with brine, dried, and concentrated to isolate those components if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). This will deprotonate the this compound derivative, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.

  • Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Flash Chromatography with Deactivated Silica Gel

This protocol is for the purification of basic this compound derivatives that are prone to tailing or degradation on standard silica gel.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a suitable solvent system that gives your target compound an Rf value of approximately 0.2-0.3. Add 1-2% triethylamine to the chosen solvent system.

  • Silica Gel Deactivation:

    • Prepare a slurry of silica gel in your chosen mobile phase (containing triethylamine).

    • Pack the chromatography column with the slurry.

    • Flush the packed column with 2-3 column volumes of the mobile phase containing triethylamine.[3]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase containing triethylamine, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) may be necessary to completely remove residual triethylamine.[17]

Protocol 3: Recrystallization of a Polar this compound Derivative

This protocol outlines the steps for purifying a solid polar this compound derivative by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude solid.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Cool the solution to room temperature and then in an ice bath. A good solvent will allow the compound to crystallize out of solution upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[10][11]

Visualizations

Purification_Workflow Crude_Mixture Crude Polar this compound Derivative Mixture Acid_Base_Extraction Acid-Base Extraction Crude_Mixture->Acid_Base_Extraction Initial Cleanup Flash_Chromatography Flash Chromatography Acid_Base_Extraction->Flash_Chromatography Further Purification Crystallization Crystallization Acid_Base_Extraction->Crystallization If Solid HPLC_Purification Preparative HPLC Flash_Chromatography->HPLC_Purification High Purity Needed Pure_Compound Pure Compound Flash_Chromatography->Pure_Compound Crystallization->Pure_Compound HPLC_Purification->Pure_Compound

Caption: General workflow for the purification of polar this compound derivatives.

HPLC_Troubleshooting cluster_poor_retention Issue: Poor Retention (RP-HPLC) cluster_peak_tailing Issue: Peak Tailing Poor_Retention Compound elutes at solvent front Increase_Aqueous Increase % Aqueous in Mobile Phase Poor_Retention->Increase_Aqueous Change_Column Use more polar stationary phase (e.g., Phenyl-Hexyl) Poor_Retention->Change_Column Adjust_pH Increase mobile phase pH Poor_Retention->Adjust_pH Consider_HILIC Switch to HILIC mode Poor_Retention->Consider_HILIC Peak_Tailing Asymmetric peaks Add_TEA Add Triethylamine (0.1-1%) to mobile phase Peak_Tailing->Add_TEA Deactivate_Silica Deactivate silica gel (Flash) Peak_Tailing->Deactivate_Silica Use_Endcapped_Column Use highly end-capped column (HPLC) Peak_Tailing->Use_Endcapped_Column Change_Stationary_Phase Use Alumina or bonded phase (Flash) Peak_Tailing->Change_Stationary_Phase

Caption: Troubleshooting common HPLC and Flash Chromatography issues.

Acid_Base_Extraction_Workflow start Crude Mixture in Organic Solvent add_acid Extract with aq. Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Organic Phase aqueous1 Aqueous Layer (Protonated this compound) separate1->aqueous1 Aqueous Phase basify Basify with aq. Base (e.g., NaOH) to pH > 9 aqueous1->basify add_organic Extract with Organic Solvent basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Aqueous Phase organic2 Organic Layer (Purified this compound) separate2->organic2 Organic Phase isolate Dry and Evaporate Solvent organic2->isolate

Caption: Workflow for acid-base extraction of a polar this compound derivative.

References

Technical Support Center: Strategies to Avoid Retro-Ritter Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for synthetic chemists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate retro-Ritter side reactions, which primarily encompass elimination and carbocation rearrangement byproducts. Our goal is to provide practical solutions to common issues encountered during the Ritter reaction, enabling higher yields and product purity.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter during your synthesis.

Issue 1: Low Yield of the Desired Amide Product and Formation of Alkene Byproducts

  • Question: My Ritter reaction is producing a significant amount of alkene byproduct, leading to a low yield of the target amide. What are the likely causes and how can I fix this?

  • Answer: The formation of alkenes is a common side reaction in Ritter synthesis, arising from the carbocation intermediate undergoing elimination instead of nucleophilic attack by the nitrile. This is particularly prevalent under strongly acidic and high-temperature conditions.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures favor elimination. Running the reaction at a lower temperature can significantly reduce alkene formation.

    • Use a Milder Acid Catalyst: Traditional strong Brønsted acids like sulfuric acid can promote elimination.[1] Consider switching to a Lewis acid or a solid acid catalyst, which can provide sufficient carbocation formation with a lower propensity for elimination.

    • Increase Nitrile Concentration: Using the nitrile as a solvent or in large excess can favor the bimolecular addition reaction over the unimolecular elimination pathway.

    • Employ Photocatalytic Methods: Visible-light-induced Ritter reactions can proceed under much milder conditions, often at room temperature, which minimizes elimination side products.[2]

Issue 2: Formation of Isomeric Amide Byproducts

  • Question: I am observing the formation of multiple amide isomers in my reaction, suggesting a carbocation rearrangement has occurred. How can I suppress this?

  • Answer: Carbocation rearrangements, such as Wagner-Meerwein shifts, are common when the initially formed carbocation can rearrange to a more stable one (e.g., a secondary carbocation rearranging to a tertiary one).[3]

    Troubleshooting Steps:

    • Choose a Substrate Less Prone to Rearrangement: If possible, select a starting material that forms a stable carbocation directly (e.g., a tertiary or benzylic alcohol).

    • Utilize Catalysts that Promote Rapid Nitrile Trapping: A catalyst system that facilitates the rapid capture of the carbocation by the nitrile can outcompete the rearrangement process. Some Lewis acid systems are effective in this regard.

    • Consider a Photocatalytic Approach: Photocatalytic methods can sometimes generate the carbocation in close proximity to the nitrile, favoring immediate reaction before rearrangement can occur.

Issue 3: Reaction Fails to Proceed or Gives a Complex Mixture of Products

  • Question: My Ritter reaction is not working at all, or I am getting an unidentifiable mixture of products. What should I check?

  • Answer: A complete failure or the formation of a complex mixture can be due to several factors, from the quality of reagents to the reaction conditions.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The presence of water can hydrolyze the nitrilium ion intermediate and interfere with the reaction. Ensure all reagents and solvents are dry.

    • Verify Reagent Quality: Degraded starting materials or catalysts can lead to undesired side reactions or no reaction at all.

    • Optimize Catalyst Loading: For catalytic systems, the amount of catalyst is crucial. Too little may not drive the reaction, while too much can sometimes lead to side product formation.

    • Re-evaluate Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to poor outcomes.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst can have a significant impact on the outcome of a Ritter reaction. The following table summarizes the performance of different catalytic systems in minimizing side reactions.

Catalyst SystemSubstrateNitrileTemperature (°C)Time (h)Yield (%)Key Advantages
Brønsted Acid
H₂SO₄t-ButanolAcetonitrile (B52724)RT0.5~90%Traditional, inexpensive
Lewis Acid
FeCl₃·6H₂O/Glycerol (B35011)1-PhenylethanolBenzonitrile40498%Mild conditions, high yield, reusable catalyst[4][5]
Bi(OTf)₃Benzyl alcoholAcetonitrile60292%Effective for a range of alcohols
Solid Acid
m-Phenolsulfonic acid-formaldehyde resinVarious alcoholsVarious nitriles80-120Continuous Flowup to 90%Recyclable, suitable for continuous flow synthesis
Photocatalytic
Ir(ppy)₃ / KFStyrene / BromoacetonitrileAcetonitrileRT1283-99%Very mild conditions, avoids strong acids, high yields[2]
2,4,6-Triphenylpyrylium saltBenzyl alcoholsAcetonitrileRT24up to 95%Additive-free, organic photocatalyst[6]

Experimental Protocols

Protocol 1: Lewis Acid Catalyzed Ritter Reaction using FeCl₃·6H₂O in a Deep Eutectic Solvent

This protocol is adapted from a sustainable approach to the Ritter reaction, minimizing the use of harsh acids and volatile organic solvents.[4][5]

Materials:

  • Secondary or tertiary alcohol (1.0 mmol)

  • Nitrile (1.2 mmol)

  • FeCl₃·6H₂O (0.05 mmol, 5 mol%)

  • Glycerol (to form the deep eutectic solvent with FeCl₃·6H₂O)

Procedure:

  • Prepare the deep eutectic solvent by gently heating a mixture of FeCl₃·6H₂O and glycerol (e.g., in a 1:2 molar ratio) until a homogeneous liquid is formed.

  • To a reaction vial, add the alcohol, nitrile, and the FeCl₃·6H₂O/glycerol deep eutectic solvent.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-6 hours.

  • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: Photocatalytic Ritter-Type Reaction of Alkenes

This protocol describes a visible-light-induced three-component Ritter reaction under very mild conditions.[2]

Materials:

  • Alkene (0.21 mmol)

  • Bromoacetonitrile (0.20 mmol)

  • Acetonitrile (0.8 mL)

  • Ir(ppy)₃ (1.0 mol%)

  • Potassium fluoride (B91410) (KF) (0.40 mmol)

  • 1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)

Procedure:

  • To a reaction tube, add the alkene, bromoacetonitrile, Ir(ppy)₃, and KF.

  • Add acetonitrile as the solvent and nucleophile.

  • Seal the tube and degas the mixture with nitrogen for 10-15 minutes.

  • Place the reaction tube under irradiation with a 10 W blue LED lamp at room temperature.

  • Stir the reaction for 12 hours.

  • After the reaction is complete, determine the yield by ¹H NMR spectroscopy using the internal standard.

  • For isolation, quench the reaction with water, extract with an organic solvent, and purify by standard methods.

Visualizations

Ritter Reaction and Competing Side Reactions

Caption: The central pathway illustrates the desired Ritter reaction, while the dashed lines show the competing rearrangement and elimination side reactions.

Troubleshooting Logic Flow

Troubleshooting_Flow start Ritter Reaction Issue low_yield Low Amide Yield? start->low_yield alkene Alkene Byproduct? low_yield->alkene Yes no_reaction No/Complex Reaction? low_yield->no_reaction No isomers Isomeric Amides? alkene->isomers No sol_alkene Lower Temp Milder Acid Increase [Nitrile] Photocatalysis alkene->sol_alkene Yes isomers->no_reaction No sol_isomers Change Substrate Faster Catalyst Photocatalysis isomers->sol_isomers Yes sol_no_reaction Check H₂O Reagent Quality Optimize Catalyst no_reaction->sol_no_reaction Yes

Caption: A decision tree to guide troubleshooting common issues in the Ritter reaction.

References

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted isoquinolines. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges in controlling regioselectivity during key synthetic procedures. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the precision and outcome of your experiments.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of substituted isoquinolines, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction on a meta-substituted phenylethylamide is producing a mixture of 6- and 8-substituted dihydroisoquinolines with low selectivity. How can I favor the formation of the desired isomer?

Symptoms:

  • Formation of a mixture of regioisomers, complicating purification and reducing the yield of the target compound.

  • Inconsistent isomeric ratios between batches.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient directing effect of the substituent. The electronic nature of the substituent on the phenyl ring is a primary determinant of the cyclization position. Electron-donating groups (EDGs) strongly favor cyclization at the para position (C6), which is sterically less hindered.[1] If your substituent is only weakly activating, consider introducing a stronger EDG if the overall synthetic scheme allows.
Harsh reaction conditions. Traditional high-temperature conditions with strong dehydrating agents like POCl₃ or P₂O₅ can sometimes lead to a loss of selectivity.[2][3] Try using milder, modern reagents such as triflic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, which can allow the reaction to proceed at lower temperatures and may improve regioselectivity.[3]
Formation of abnormal products. In some cases, particularly with certain methoxy-substituted phenylethylamides, cyclization can occur at an unexpected position, leading to "abnormal" products.[2][4] This is thought to proceed through a spiro intermediate.[2][5] Carefully analyze the product mixture to identify all isomers. Modifying the dehydrating agent (e.g., using P₂O₅ exclusively instead of a mixture with POCl₃) can sometimes influence the product distribution.[2]
Side reactions. A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This is more prevalent when the intermediate nitrilium ion is stable.[3] To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter pathway.[3]
Issue 2: Lack of Regiocontrol in the Pictet-Spengler Reaction

Question: I am performing a Pictet-Spengler reaction with a phenylethylamine that has substituents at both the ortho and meta positions relative to the ethylamine (B1201723) group, leading to a mixture of products. How can I achieve higher regioselectivity?

Symptoms:

  • Formation of two or more regioisomeric tetrahydroisoquinolines.

  • Difficulty in separating the desired isomer from the byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Competing cyclization pathways. The Pictet-Spengler reaction is an electrophilic aromatic substitution, and cyclization will occur at the most nucleophilic position on the aromatic ring.[6] The presence of multiple activating groups can lead to competing cyclization pathways. The position with the strongest electron-donating character will typically be favored. If possible, modify the substrate to have a single, strongly activating group to direct the cyclization.
Steric hindrance. Cyclization generally favors the position that is less sterically hindered.[1] If the most electronically activated position is also sterically crowded, a mixture of products may result. Consider using a bulkier protecting group on the nitrogen to potentially influence the direction of cyclization.[7]
Inappropriate catalyst or solvent. The choice of acid catalyst and solvent can influence the regiochemical outcome. Protic solvents are known to improve the regioselectivity in some cases.[1] Experiment with different Brønsted or Lewis acids (e.g., TFA, BF₃·OEt₂) and a range of solvents to optimize for the desired isomer.[7]
Reversibility of the reaction. The Pictet-Spengler reaction can be reversible under certain conditions (retro-Pictet-Spengler).[7] This can lead to the erosion of initial regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable product and minimize the back reaction.[7]
Issue 3: Low Yield and Side Products in the Pomeranz-Fritsch Reaction

Question: My Pomeranz-Fritsch synthesis of a substituted isoquinoline is resulting in a low yield of the desired product, with significant amounts of byproducts. What are the likely causes and how can I optimize the reaction?

Symptoms:

  • Low overall yield of the this compound product.

  • Formation of colored impurities or tar-like material.[7]

  • Difficulty in isolating the desired product from the reaction mixture.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Harsh reaction conditions. The classical Pomeranz-Fritsch reaction often requires strong acids and high temperatures, which can lead to the degradation of starting materials and products.[8] Consider using modified conditions, such as employing Lewis acids like trifluoroacetic anhydride, which may allow for milder reaction conditions.[8]
Incomplete cyclization. For the cyclization to occur, the aromatic ring needs to be sufficiently nucleophilic. If the ring is deactivated by electron-withdrawing groups, the reaction may be sluggish or fail altogether. If substrate modification is not an option, ensure that a sufficiently strong acid catalyst is used to promote the reaction.
Hydrolysis of imine intermediate. The imine intermediate (benzalaminoacetal) can be susceptible to hydrolysis under the strong acidic conditions, reducing the amount of material available for cyclization. Ensure anhydrous conditions are maintained throughout the reaction.
Alternative reaction pathways. Gas-phase studies have shown that the Pomeranz-Fritsch reaction can proceed through a complex network of intermediates and pathways.[9] While solution-phase chemistry is different, this highlights the potential for multiple competing reactions. Careful control of reaction parameters is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in this compound synthesis?

A1: Regioselectivity in the synthesis of substituted isoquinolines is primarily governed by a combination of electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions. In electrophilic aromatic substitution reactions like the Bischler-Napieralski and Pictet-Spengler, electron-donating groups direct the cyclization to the ortho and para positions, with the less sterically hindered position often being favored.[1] The choice of catalyst, solvent, and temperature can also significantly influence the regiochemical outcome.[2][7]

Q2: How do directing groups influence regioselectivity in modern C-H activation methods for this compound synthesis?

A2: In modern transition-metal-catalyzed syntheses, directing groups play a crucial role in controlling regioselectivity. These groups coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, leading to its selective activation and functionalization.[10] For example, in the synthesis of isoquinolones, amide or oxime groups can direct the ortho-C-H activation of a benzamide (B126) derivative.[11] The choice of the directing group is therefore a powerful tool for achieving high regioselectivity.

Q3: Can microwave irradiation improve the regioselectivity of this compound synthesis?

A3: Yes, microwave-assisted synthesis has been shown to improve not only reaction times and yields but also, in some cases, the regioselectivity of heterocyclic synthesis.[12][13][14] The rapid and uniform heating provided by microwaves can sometimes favor a specific reaction pathway over others, leading to a cleaner reaction with fewer side products and improved regiocontrol.

Q4: What are "abnormal" products in the Bischler-Napieralski reaction, and how can they be identified?

A4: "Abnormal" products in the Bischler-Napieralski reaction are regioisomers that are not formed by the expected cyclization at the ortho position to the ethylamine substituent. For instance, with a meta-methoxy phenylethylamide, the "normal" product is the 7-methoxy-dihydrothis compound, while the "abnormal" product is the 6-methoxy isomer.[2][4] These unexpected products are thought to arise from an ipso-attack of the electrophile on the carbon bearing the methoxy (B1213986) group, followed by rearrangement.[2][5] Identification of these products requires careful spectroscopic analysis (e.g., NMR, MS) of the product mixture.

Q5: What is the retro-Pictet-Spengler reaction, and how can it be suppressed?

A5: The retro-Pictet-Spengler reaction is the reverse of the forward cyclization reaction, where the tetrahydrothis compound ring opens back up to the iminium ion intermediate.[7] This can be a problem as it can lead to a loss of product and potentially the erosion of stereochemical and regiochemical integrity if the re-cyclization occurs differently. To suppress the retro-reaction, it is often beneficial to use milder reaction conditions, such as lower temperatures, and to choose a catalyst system that favors the forward reaction thermodynamically.[7]

Quantitative Data on Regioselectivity

The following table summarizes the influence of substituents and reaction conditions on the regioselectivity of the Bischler-Napieralski reaction.

Table 1: Regioselectivity in the Bischler-Napieralski Reaction of meta-Substituted Phenylethylamides

Substituent (at meta position)Dehydrating AgentProduct(s)Isomeric Ratio (6-substituted : 8-substituted)Yield (%)
-OCH₃POCl₃7-Methoxy-dihydrothis compoundMajor product (para cyclization)High
-OCH₃P₂O₅7-Methoxy- and 6-Methoxy-dihydroisoquinolinesMixture of normal and abnormal productsVariable
-CH₃POCl₃7-Methyl-dihydrothis compoundMajor productGood
-ClPOCl₃/P₂O₅7-Chloro-dihydrothis compoundMajor productModerate

Note: The data presented is a qualitative summary based on established principles of electrophilic aromatic substitution. Specific yields and isomeric ratios can vary significantly depending on the full substrate structure and precise reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Bischler-Napieralski Synthesis of 7-Methoxy-1-methyl-3,4-dihydrothis compound (B8663538)

Objective: To synthesize 7-methoxy-1-methyl-3,4-dihydrothis compound from N-acetyl-3-methoxyphenylethylamine with high regioselectivity.

Materials:

  • N-acetyl-3-methoxyphenylethylamine

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-acetyl-3-methoxyphenylethylamine (1 equivalent) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 7-methoxy-1-methyl-3,4-dihydrothis compound.

Protocol 2: Regioselective Pictet-Spengler Synthesis of a 6-Substituted Tetrahydrothis compound

Objective: To achieve regioselective cyclization in the synthesis of a 6-substituted tetrahydrothis compound from a 3-substituted phenylethylamine.

Materials:

  • 3-Substituted-β-phenylethylamine (e.g., 3-methoxyphenylethylamine)

  • Aldehyde (e.g., formaldehyde (B43269) or its equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the 3-substituted-β-phenylethylamine (1 equivalent) and the aldehyde (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the desired 6-substituted tetrahydrothis compound.

Visualizations

Bischler_Napieralski_Regioselectivity cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_cyclization Intramolecular Cyclization cluster_products Products meta_Substituted_Phenylethylamide meta-Substituted Phenylethylamide Reagents Dehydrating Agent (e.g., POCl3, P2O5) Electrophile Electrophilic Intermediate (e.g., Nitrilium Ion) C6_Attack Attack at C6 (para to substituent) Electrophile->C6_Attack Favored by EDG & Less Steric Hindrance C2_Attack Attack at C2 (ortho to substituent) Electrophile->C2_Attack Disfavored Product_6 6-Substituted Dihydrothis compound (Major Product) C6_Attack->Product_6 Product_8 8-Substituted Dihydrothis compound (Minor Product) C2_Attack->Product_8

Caption: Regioselectivity in the Bischler-Napieralski reaction.

Troubleshooting_Workflow Start Poor Regioselectivity Observed (Mixture of Isomers) Analyze Analyze Reaction Parameters Start->Analyze Substituents Electronic/Steric Effects of Substituents? Analyze->Substituents Conditions Reaction Conditions (Temperature, Catalyst, Solvent)? Substituents->Conditions No Modify_Substrate Modify Substrate: - Introduce stronger directing group - Alter steric bulk Substituents->Modify_Substrate Yes Side_Reactions Evidence of Side Reactions? Conditions->Side_Reactions No Optimize_Conditions Optimize Conditions: - Screen catalysts/solvents - Adjust temperature - Use milder reagents Conditions->Optimize_Conditions Yes Suppress_Side_Reactions Suppress Side Reactions: - Use additives - Change solvent - Run under inert atmosphere Side_Reactions->Suppress_Side_Reactions Yes Improved_Selectivity Improved Regioselectivity Modify_Substrate->Improved_Selectivity Optimize_Conditions->Improved_Selectivity Suppress_Side_Reactions->Improved_Selectivity

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Improving the Atom Economy of Traditional Isoquinoline Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during traditional isoquinoline syntheses, with a focus on improving atom economy.

Frequently Asked Questions (FAQs)

Q1: What is atom economy and why is it critical in this compound synthesis?

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1] A high atom economy signifies a more sustainable process with minimal waste generation. In pharmaceutical development, where this compound scaffolds are prevalent, improving atom economy leads to reduced costs, less environmental impact from chemical waste, and more efficient use of valuable starting materials.[1]

Q2: What are the primary atom economy limitations of traditional this compound syntheses?

Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions often suffer from poor atom economy due to several factors:

  • Use of Stoichiometric Reagents: Many classical syntheses employ stoichiometric amounts of dehydrating agents (e.g., POCl₃, P₂O₅) or strong acids, which are not incorporated into the final product and generate significant waste.[2][3]

  • Multi-Step Procedures: These syntheses often require multiple steps, including protection, activation, cyclization, and aromatization, with workups and purifications at each stage, leading to material loss.[4]

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to side reactions and the formation of tarry by-products, reducing the yield of the desired this compound and complicating purification.[2][5]

Q3: How do modern catalytic methods improve the atom economy of this compound synthesis?

Modern approaches leverage catalysts to create more efficient and atom-economical pathways:

  • Catalytic Cycles: Transition-metal catalysts (e.g., based on Palladium, Rhodium, Ruthenium, Copper) can facilitate C-H activation and annulation reactions, often with high selectivity and functional group tolerance.[6][7] Catalysts are used in small amounts and are regenerated, thus not contributing to waste.

  • Avoiding Stoichiometric Activators: Catalytic methods can bypass the need for harsh, stoichiometric dehydrating agents, directly improving atom economy.[7]

  • One-Pot Reactions: Many modern syntheses are designed as one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel. This minimizes intermediate workup steps, reduces solvent waste, and increases overall efficiency and yield.[8][9]

Q4: Can the Pictet-Spengler reaction be considered atom-economical?

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, can be relatively atom-economical, especially in its modern variations.[10] The primary atoms of the two main reactants are incorporated into the tetrahydrothis compound product. Its atom economy is significantly improved when using catalytic (as opposed to stoichiometric) acid and when performed under milder, optimized conditions that prevent side reactions.[11][12] Chemoenzymatic one-pot processes further enhance its green credentials.[11]

Troubleshooting Guides

Issue 1: Low or No Yield in Bischler-Napieralski Reaction

Question: My Bischler-Napieralski reaction is failing or giving very low yields of the 3,4-dihydrothis compound. What are the potential causes and solutions?

Answer: Low yields in this reaction are a common problem and can be attributed to several factors. Refer to the table below for troubleshooting steps.[13]

Potential Cause Troubleshooting Recommendation
Deactivated Aromatic Ring The Bischler-Napieralski reaction is an electrophilic aromatic substitution and works best with electron-donating groups on the aromatic ring of the β-arylethylamide.[13][14] If your substrate is electron-deficient, consider using stronger dehydrating agents.
Insufficient Dehydrating Agent For less reactive substrates, standard reagents like phosphorus oxychloride (POCl₃) may be insufficient. A stronger combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be required.[2][15]
Side Reactions (Retro-Ritter) Formation of styrene (B11656) by-products can occur, especially with substrates that can form stable carbocations.[3] Consider switching to a milder, modern protocol using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, which can suppress this pathway.[2]
Decomposition/Tar Formation Prolonged reaction times at high temperatures can lead to the decomposition of starting materials or products.[2] Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid overheating. Ensure sufficient anhydrous solvent is used to maintain a stirrable mixture.
Reagents are not Anhydrous The dehydrating agents used are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous to prevent quenching of the condensing agent.
Issue 2: Side Product Formation in Pictet-Spengler Reaction

Question: I am observing significant impurity formation in my Pictet-Spengler synthesis. How can I improve the selectivity?

Answer: Side product formation often arises from the reactivity of the starting materials or intermediates.

Potential Cause Troubleshooting Recommendation
Iminium Ion Reactivity The intermediate iminium ion is highly electrophilic and can react with other nucleophiles if present. Ensure the reaction is clean and free from competing nucleophilic species.
Oxidation of Product The tetrahydrothis compound product can sometimes be oxidized to the corresponding dihydrothis compound or fully aromatic this compound, especially if the reaction is heated for extended periods in the presence of air. Running the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.
Lack of Ring Activation The reaction is most efficient for electron-rich aromatic rings (e.g., those with methoxy (B1213986) or hydroxy substituents).[16] For less activated systems, stronger acid catalysis and higher temperatures may be needed, which can also promote side reactions. Consider using an N-acyliminium ion strategy, which generates a more powerful electrophile, allowing for cyclization onto less nucleophilic rings under milder conditions.[10]
Stereoselectivity Issues If using a chiral starting material or aiming for a specific diastereomer, the reaction conditions (acid catalyst, solvent, temperature) can significantly influence the stereochemical outcome. Screening different acid catalysts (e.g., Brønsted vs. Lewis acids) may be necessary.
Issue 3: Poor Yields in Pomeranz-Fritsch Reaction

Question: My Pomeranz-Fritsch cyclization step is inefficient. What should I check?

Answer: The critical step in this synthesis is the acid-catalyzed cyclization of the benzalaminoacetal, which can be challenging.[17][18]

Potential Cause Troubleshooting Recommendation
Insufficiently Strong Acid The traditional reaction requires strong acid, often concentrated sulfuric acid, to promote cyclization.[19] Ensure the acid concentration is sufficient. However, be aware that very harsh conditions can also lead to degradation.
Unstable Intermediates The intermediates in the cyclization pathway can be unstable. Modifications of the reaction, such as the Schlittler-Muller or Bobbitt modifications, alter the substrate to facilitate a smoother cyclization and may provide better yields for your specific target.[19]
Substrate Limitations The Pomeranz-Fritsch reaction is sensitive to the substituents on the aromatic ring. Both strongly electron-donating and electron-withdrawing groups can sometimes interfere with the desired reaction pathway.
Alternative Routes For many targets, modern catalytic methods that build the this compound core through C-C and C-N bond formations may offer a more reliable and higher-yielding alternative with better atom economy.[6]

Quantitative Data Summary

The following table compares a traditional Bischler-Napieralski synthesis with a modern, one-pot catalytic approach to highlight the improvements in yield and atom economy.

Parameter Traditional: Bischler-Napieralski Modern: One-Pot Pd-Catalyzed [8]
Target 1-Methylthis compound (via Dihydrothis compound)1-Methylthis compound
Reactants N-(2-Phenylethyl)acetamideBromobenzene (B47551), Acetone (B3395972), NH₄Cl
Reagents/Catalyst POCl₃ (stoichiometric dehydrating agent)Pd(OAc)₂, rac-BINAP, NaOtBu (catalytic)
Solvent Toluene (B28343) or AcetonitrileToluene
By-products H₃PO₄, HClNaBr, t-BuOH, H₂O
Typical Yield (%) ~60-80% (for cyclization & oxidation)85%
Atom Economy (%) ~45% (calculated for overall transformation)~72% (calculated)

Atom economy calculation is based on: (MW of desired product / Σ MW of all reactants and reagents) x 100. For the traditional method, this includes the amide and POCl₃, leading to the final oxidized this compound. For the modern method, this includes bromobenzene, acetone, and ammonium (B1175870) chloride.

Experimental Protocols

Protocol 1: Traditional Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydrothis compound

This protocol is based on established procedures for activated β-arylethylamides.[13]

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve N-(2-phenylethyl)acetamide (1.0 equiv) in anhydrous toluene (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.5 equiv) dropwise to the stirred solution.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basification & Extraction: Cautiously basify the aqueous solution to a pH of 8-9 with aqueous NaOH solution. Extract the product with dichloromethane (B109758) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3,4-dihydrothis compound. (Note: A subsequent oxidation step is required to obtain the this compound).

Protocol 2: Modern One-Pot Palladium-Catalyzed Synthesis of 1-Methylthis compound

This protocol is a highly atom-economical alternative that proceeds in one pot.[8]

  • Catalyst Preparation: To an oven-dried sealed tube under an inert atmosphere, add Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv), racemic-BINAP (0.03 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Arylation Step: Add anhydrous toluene (approx. 0.2 M), bromobenzene (1.0 equiv), and acetone (1.2 equiv). Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, until the α-arylation is complete (monitor by TLC or GC-MS).

  • Cyclization Step: Cool the reaction mixture to room temperature. Carefully acidify to pH 5 with 1 M HCl. Add ammonium chloride (NH₄Cl, 5.0 equiv) and ethanol.

  • Heating: Reseal the tube and heat at 80 °C for 2-4 hours, until cyclization is complete.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford 1-methylthis compound.

Visualizations

G cluster_0 Traditional Bischler-Napieralski Workflow cluster_1 Modern One-Pot Catalytic Workflow a1 Amide Synthesis a2 Purification 1 a1->a2 a3 Cyclization (POCl3) a2->a3 a4 Aqueous Workup (Waste: H3PO4) a3->a4 a5 Purification 2 a4->a5 a6 Oxidation Step a5->a6 a7 Final Purification a6->a7 b1 One-Pot Reaction: 1. Pd-catalyzed Arylation 2. In-situ Cyclization b2 Aqueous Workup b1->b2 b3 Final Purification b2->b3

Caption: Comparison of traditional multi-step vs. modern one-pot this compound synthesis workflows.

G atom_econ Improved Atom Economy waste Reduced Stoichiometric Waste (e.g., POCl3) atom_econ->waste steps Fewer Reaction & Purification Steps atom_econ->steps mild Milder Reaction Conditions atom_econ->mild catalysis Use of Catalysis (e.g., Pd, Ru, Cu) catalysis->atom_econ one_pot One-Pot / Tandem Reactions one_pot->atom_econ ch_activation C-H Activation Strategies ch_activation->atom_econ

Caption: Key strategies and outcomes for improving the atom economy of this compound synthesis.

References

Technical Support Center: Purification of Crude Isoquinoline Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude isoquinoline products using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying crude this compound products?

A1: For moderately polar compounds like isoquinolines, silica (B1680970) gel is the most commonly used stationary phase.[1] However, due to the basic nature of the this compound nitrogen, strong interactions with the acidic silica gel can occur, leading to issues like tailing and decomposition.[2] In such cases, alternatives like alumina (B75360) (neutral or basic) can be considered, especially if the compound is sensitive to acidic conditions.[1][2] For challenging separations, polar-embedded stationary phases may offer different selectivities.[3]

Q2: How do I select an appropriate mobile phase (eluent) for my this compound purification?

A2: The ideal mobile phase is best determined through preliminary thin-layer chromatography (TLC) experiments.[1] A common starting point is a binary mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297).[1][4] The goal is to find a solvent system where the desired this compound compound has a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[1][5][6] This Rf range typically provides a good balance between separation efficiency and elution time on a column.[1]

Q3: Should I use an isocratic or gradient elution for my separation?

A3: The choice between isocratic and gradient elution depends on the complexity of your crude sample. If the impurities have polarities very close to your target this compound, an isocratic elution (constant mobile phase composition) may provide better resolution.[1] For separating mixtures with components of widely differing polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient.[1][4]

Q4: My this compound product is not soluble in the chosen mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the eluent, the "dry loading" technique is recommended.[1][7] This involves dissolving your crude product in a suitable volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][7]

Q5: Why is the separation of this compound isomers so challenging?

A5: The difficulty in separating this compound isomers stems from their very similar chemical structures and physicochemical properties.[3] They share the same molecular weight and elemental composition, with the only structural difference being the position of the nitrogen atom in the bicyclic aromatic ring. This leads to only subtle differences in their polarity and pKa values, making them difficult to resolve with conventional chromatographic techniques.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of crude this compound products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system.[4][8] 2. Column overloading.[1][8] 3. Improper column packing.[4][6]1. Optimize the eluent using TLC to achieve an Rf of 0.25-0.35 for the target compound.[1][5][6] 2. Reduce the amount of crude material loaded. A general guideline is a stationary phase to crude product weight ratio of 20:1 to 50:1.[6] 3. Ensure the column is packed uniformly without air bubbles or cracks. Wet packing is generally preferred.[6][9]
Streaking or Tailing of Compound Band 1. Strong interaction between the basic this compound and acidic stationary phase.[1][2] 2. Compound degradation on the column.[1][2] 3. Column overloading.[1]1. Add a basic modifier like triethylamine (B128534) (0.1-1% v/v) to the mobile phase to neutralize acidic silica sites.[1][2][8] 2. Test compound stability on a silica TLC plate first.[1][10] If decomposition occurs, switch to a less acidic stationary phase like neutral alumina.[1][2] 3. Reduce the sample load.[1]
Compound Not Eluting from the Column 1. The mobile phase is not polar enough.[1][8] 2. The compound has irreversibly adsorbed to the stationary phase.[1][8] 3. The compound may have decomposed on the column.[1][10]1. Gradually or drastically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol).[1][8] 2. Consider using a different stationary phase, such as alumina or a reversed-phase material.[8] 3. Assess compound stability on silica prior to chromatography.[1][10]
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the stationary phase.[1]1. Always keep the column bed wet with the mobile phase. Never let it run dry.[1] A layer of sand on top of the stationary phase can help prevent disturbance.[1][2]

Experimental Protocols

General Protocol for Column Chromatography of this compound Products

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude this compound product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, starting from 9:1 to 1:1).[1]

    • For basic isoquinolines that may streak, add 0.1-1% triethylamine to the developing solvent.[2]

    • Visualize the spots under a UV lamp.

    • The optimal solvent system is one that provides an Rf value of 0.25-0.35 for the target compound and good separation from impurities.[1][5]

  • Column Packing (Wet Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.[1]

    • Add a thin layer of sand (approx. 1 cm).[1]

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

    • Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel to protect the surface.[1][2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.[1][2]

    • Dry Loading: If the compound is not soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1][2]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Open the stopcock and begin collecting fractions in test tubes.

    • Maintain a constant level of solvent at the top of the column throughout the elution process.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.[4]

  • Isolation:

    • Combine the fractions containing the pure this compound product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[1]

Visualizations

Troubleshooting_Workflow start Crude this compound Purification problem Poor Separation or Streaking/Tailing? start->problem check_rf Is Rf 0.25-0.35 on TLC? problem->check_rf Yes add_modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) problem->add_modifier No optimize_solvent Optimize Solvent System (Adjust Polarity) check_rf->optimize_solvent Yes check_loading Is Column Overloaded? check_rf->check_loading No optimize_solvent->check_rf add_modifier->check_rf reduce_load Reduce Sample Load check_loading->reduce_load Yes check_stability Test Compound Stability on Silica TLC Plate check_loading->check_stability No success Successful Purification reduce_load->success check_stability->success Stable fail Decomposition Occurs check_stability->fail Unstable change_stationary Consider Alternative Stationary Phase (Alumina) change_stationary->success fail->change_stationary

Caption: Troubleshooting workflow for poor separation in this compound purification.

Experimental_Workflow start Start tlc 1. Mobile Phase Selection (TLC) start->tlc packing 2. Column Packing (Wet Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring Monitor Fractions by TLC elution->monitoring monitoring->elution Continue Elution isolation 5. Combine Pure Fractions & Evaporate monitoring->isolation Separation Complete end Purified this compound isolation->end

Caption: General experimental workflow for this compound column chromatography.

References

troubleshooting unexpected results in the spectroscopic analysis of isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for a simple isoquinoline derivative?

A1: The proton chemical shifts for this compound derivatives can vary based on substitution and the solvent used. However, a general range can be expected for the aromatic protons and any substituents. For example, in 6,7-methoxythis compound-1-carboxylic acid, the aromatic protons of the this compound ring typically appear between 7.0 and 9.0 ppm.[1] Protons of methoxy (B1213986) groups (-OCH3) are usually found around 3.7 to 4.0 ppm as sharp singlets.[1] If a carboxylic acid group is present, its proton signal is often a broad singlet in the 10 to 13 ppm range due to hydrogen bonding and chemical exchange.[1]

Q2: My ¹H NMR spectrum shows significantly broadened peaks. What are the common causes?

A2: Peak broadening in the NMR spectrum of an this compound derivative can stem from several factors:

  • Chemical Exchange: Protons involved in rapid chemical exchange, such as those on hydroxyl or amine groups, or protons near the basic nitrogen atom, can exhibit broadening.[2] Lowering the temperature can sometimes slow this exchange, resulting in sharper signals.[3]

  • Poor Magnetic Field Homogeneity (Shimming): If the spectrometer is not properly shimmed, all peaks in the spectrum will appear broad. Re-shimming the instrument is the first troubleshooting step.[4]

  • Sample Concentration: Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks.[2][4] Diluting the sample may resolve this issue.

  • Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or trace metal ions, can cause significant line broadening.[4] Degassing the NMR solvent (e.g., by bubbling argon or nitrogen through it) can help eliminate dissolved oxygen.[4]

  • Compound Aggregation: At higher concentrations, planar aromatic molecules like isoquinolines can aggregate, leading to broader signals.[2]

Q3: I am observing unexpected fragments in the mass spectrum of my this compound alkaloid. How can I interpret these?

A3: The fragmentation of this compound alkaloids in mass spectrometry can be complex and is highly dependent on the structure and substituent groups.[5][6][7] Common fragmentation pathways include:

  • Loss of groups attached to the nitrogen atom. [5][6]

  • Loss of small neutral molecules such as CH₃OH from vicinal methoxy and hydroxy groups, CH₄ from vicinal methoxy groups, or CH₂O/CO from methylenedioxy groups.[5][6][7]

  • Cleavage of the this compound ring system itself , which can be influenced by the presence of p-π conjugated systems that stabilize certain structures.[5][6]

Q4: The UV-Vis absorption maximum of my this compound derivative shifts when I change the solvent. Why does this happen?

A4: This phenomenon is known as solvatochromism, where the polarity of the solvent influences the electronic transitions of the molecule.[8] For isoquinolines, a change in solvent can lead to:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed when moving to a more polar solvent for π → π* transitions.[8]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur for n → π* transitions in the presence of protic solvents that can hydrogen bond with the nitrogen lone pair.[9] The specific effect depends on the nature of the electronic transition and the interactions between the solvent and the ground and excited states of the this compound molecule.[10][11]

Q5: The fluorescence of my this compound sample is much weaker than expected or is non-existent. What could be the issue?

A5: Several factors can lead to fluorescence quenching or a lack of fluorescence:

  • Presence of Quenching Groups: Certain functional groups, particularly nitro groups (-NO₂), are strong electron-withdrawing groups that can cause fluorescence quenching.[9]

  • Dissolved Oxygen: Molecular oxygen dissolved in the solvent is a known quencher of fluorescence.[12] Degassing the solution can often mitigate this.[12]

  • Solvent Effects: The solvent environment can significantly impact fluorescence quantum yield.[9][12] Protic solvents like water can form hydrogen bonds with the this compound nitrogen, which may either enhance or quench fluorescence depending on the specific molecular structure.[9]

  • Concentration Effects: At high concentrations, self-quenching or aggregation-caused quenching (ACQ) can occur, leading to a decrease in fluorescence intensity.[13]

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore.[12][13]

Troubleshooting Guides

Troubleshooting Broad or Anomalous ¹H NMR Peaks

If you observe unexpectedly broad or missing signals in the ¹H NMR spectrum of your this compound sample, follow this workflow to diagnose the issue.

start Start: Broad/Anomalous NMR Spectrum check_all_peaks Are all peaks broad or just specific ones? start->check_all_peaks shim Re-shim the spectrometer check_all_peaks->shim All peaks broad specific_peaks Only specific peaks are broad check_all_peaks->specific_peaks Specific peaks broad re_run_shim Re-acquire spectrum shim->re_run_shim end_good Problem Resolved re_run_shim->end_good check_exchangeable Are they exchangeable protons (e.g., OH, NH) or near N? specific_peaks->check_exchangeable vt_nmr Run Variable Temperature (VT) NMR check_exchangeable->vt_nmr Yes check_concentration Is the sample very concentrated? check_exchangeable->check_concentration No vt_nmr->end_good dilute Dilute the sample check_concentration->dilute Yes degas Degas the solvent and re-prepare the sample check_concentration->degas No re_run_dilute Re-acquire spectrum dilute->re_run_dilute re_run_dilute->end_good re_run_degas Re-acquire spectrum degas->re_run_degas end_bad Problem Persists: Consider structural effects or aggregation re_run_degas->end_bad

Caption: Troubleshooting workflow for broad NMR peaks.

Interpreting Unexpected Mass Spectrometry Fragmentation

This guide helps in rationalizing unexpected fragments observed during the MS analysis of this compound derivatives.

start Start: Unexpected MS Fragments check_mw Does the molecular ion [M+H]⁺ match the expected mass? start->check_mw wrong_compound Verify sample purity and identity. Consider contamination. check_mw->wrong_compound No mw_ok Molecular weight is correct check_mw->mw_ok Yes analyze_losses Analyze neutral losses from [M+H]⁺ mw_ok->analyze_losses common_losses Are losses common for isoquinolines? (e.g., CH₃OH, CH₄, CO) analyze_losses->common_losses pathway_confirmed Fragmentation pathway is likely correct. Consult literature for similar structures. common_losses->pathway_confirmed Yes uncommon_losses Uncommon losses observed common_losses->uncommon_losses No check_substituents Consider fragmentation of specific substituent groups uncommon_losses->check_substituents rearrangement Could a rearrangement be occurring? (e.g., McLafferty for side chains) check_substituents->rearrangement msms Perform MS/MS on the molecular ion and major fragments rearrangement->msms elucidate Use MS/MS data to elucidate fragmentation pathways msms->elucidate end_elucidated Structure of fragments elucidated elucidate->end_elucidated

Caption: Logical workflow for MS fragmentation analysis.

Data Tables

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties

Proton TypeChemical Shift Range (ppm)Typical MultiplicityNotes
Aromatic (this compound Core)7.0 - 9.0d, t, mHighly dependent on substitution pattern.[1]
-OCH₃ (Methoxy)3.7 - 4.0sSharp singlet.[1]
-COOH (Carboxylic Acid)10.0 - 13.0br sOften broad due to hydrogen bonding and exchange.[1]
Quaternary N-CH₃~3.5 - 4.5sShift can vary with counter-ion and solvent.
Benzylic CH₂~2.5 - 3.5t, mProtons adjacent to the this compound ring.

Note: Shifts are approximate and can vary significantly with solvent, concentration, and temperature.[1]

Table 2: Common Neutral Losses in Mass Spectrometry of Substituted Isoquinolines

Lost FragmentMass Loss (Da)Originating MoietyReference
CH₃15Methoxy group, N-methyl group[5][6]
H₂O18Hydroxyl group-
NH₃17Primary amine[5]
CO28Carbonyl, Methylenedioxy[5][6]
CH₂O30Methylenedioxy group[5][6]
CH₃OH32Vicinal methoxy and hydroxy groups[5][6]
CH₄16Vicinal methoxy groups[5][6]

Experimental Protocols

Protocol 1: Preparation of NMR Sample to Minimize Peak Broadening
  • Solvent Selection: Choose a deuterated solvent in which the this compound derivative is highly soluble. Common choices include CDCl₃, DMSO-d₆, or MeOD-d₄.

  • Concentration: Prepare a dilute solution (e.g., 5-10 mg in 0.6-0.7 mL of solvent). Avoid overly concentrated samples which can lead to viscosity-related broadening.[4]

  • Filtration (Optional): If any solid particles are visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove insoluble impurities.[4]

  • Degassing: To remove paramagnetic dissolved oxygen, bubble an inert gas (e.g., nitrogen or argon) gently through the sample for 1-2 minutes immediately before capping the NMR tube.[4]

  • Shimming: After inserting the sample into the spectrometer, perform a thorough shimming procedure, optimizing on the deuterium (B1214612) lock signal to ensure the highest possible magnetic field homogeneity.[4]

Protocol 2: Determining the Cause of Fluorescence Quenching
  • Baseline Spectrum: Dissolve the this compound derivative in a high-purity, spectroscopy-grade solvent. Record the absorption (UV-Vis) and fluorescence spectra. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[14]

  • Check for Contaminants: If unexpected quenching is observed, consider potential impurities. If possible, purify the sample using a technique like column chromatography and re-run the spectra.[14]

  • Oxygen Removal: Degas the sample solution by bubbling with high-purity nitrogen or argon for 5-10 minutes and immediately seal the cuvette. Re-measure the fluorescence. A significant increase in intensity suggests quenching by dissolved oxygen.[12]

  • Concentration Study: Prepare a series of dilutions of the sample and record the fluorescence intensity for each. If fluorescence intensity does not decrease linearly with concentration (or decreases at higher concentrations), it may indicate self-quenching or aggregation.[13]

  • Solvent and pH Effects: Record spectra in a range of solvents with varying polarities and in buffered solutions of different pH values to assess the environmental sensitivity of the fluorophore.[9][12]

References

Technical Support Center: Selective Functionalization of the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the isoquinoline ring. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the selective functionalization of the this compound ring?

A1: The main strategies for functionalizing the this compound ring are categorized based on the reaction mechanism:

  • Electrophilic Aromatic Substitution (EAS): This typically occurs on the electron-rich benzene (B151609) ring, primarily at the C5 and C8 positions.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This occurs on the electron-deficient pyridine (B92270) ring, with a strong preference for the C1 position.[1]

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for direct functionalization at various positions (C1, C3, C4, etc.) often guided by a directing group.[2][3][4]

  • Directed ortho-Metalation (DoM): This involves deprotonation at a position ortho to a directing group, followed by quenching with an electrophile.[5]

  • Radical Substitution (Minisci Reaction): This method introduces alkyl and acyl groups, typically at the C1 position of the protonated, electron-deficient this compound.[1]

Q2: How do I decide which functionalization strategy to use?

A2: The choice of strategy depends on the desired position of functionalization and the substituents already present on the this compound ring. The flowchart below provides a general decision-making framework.

G start Desired Functionalization Position? c5_c8 C5 or C8 start->c5_c8 c1 C1 start->c1 other Other Positions (C3, C4, etc.) start->other eas Electrophilic Aromatic Substitution (EAS) c5_c8->eas nucl Nucleophilic Aromatic Substitution (SNAr) or Minisci Reaction c1->nucl ch_act Transition-Metal-Catalyzed C-H Functionalization or Directed ortho-Metalation (DoM) other->ch_act

Decision-making flowchart for this compound functionalization.

Q3: What is the Bischler-Napieralski reaction and when is it used?

A3: The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃).[6][7][8] The resulting dihydrothis compound can then be oxidized to the aromatic this compound. This reaction is particularly effective for substrates with electron-rich aromatic rings.[6][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield in C-H Activation Reactions

Q: My palladium-catalyzed C-H activation of an this compound derivative is showing low to no conversion. What are the potential causes and solutions?

A: Low yields in C-H activation reactions can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is fresh and has been stored properly. Consider using a pre-catalyst that is more readily activated. For some reactions, screening different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) may be necessary.[2][3]
Inefficient Oxidant Many C-H activation reactions require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst.[2][3] Ensure the oxidant is fresh and used in the correct stoichiometry (typically 2-3 equivalents).[2]
Poor Directing Group Coordination The directing group must effectively coordinate to the metal center. If steric hindrance is an issue, consider a less bulky directing group. Ensure no other species in the reaction mixture are competing for coordination to the metal.
Suboptimal Reaction Conditions C-H activation is often sensitive to temperature and solvent. If the reaction is sluggish, a gradual increase in temperature may help, but be cautious of catalyst decomposition at very high temperatures.[2] Screen different solvents (e.g., toluene (B28343), DMF, DCE) as solvent polarity can impact the catalytic cycle.[3]
Substrate Purity Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Q: My nitration reaction is yielding a mixture of C5 and C8 isomers with poor selectivity. How can I improve the yield of the desired isomer?

A: Achieving high regioselectivity between the C5 and C8 positions in electrophilic aromatic substitution can be challenging. The outcome is often a delicate balance of electronic and steric effects.

Potential Cause Troubleshooting Steps
Reaction Temperature The ratio of C5 to C8 products can be temperature-dependent. Try running the reaction at a lower temperature, which may favor the kinetically controlled product.
Nitrating Agent The choice of nitrating agent can influence regioselectivity. If using a standard nitrating mixture (HNO₃/H₂SO₄), consider exploring alternative reagents that may offer different steric profiles.
Substituent Effects The electronic and steric nature of existing substituents on the this compound ring will strongly influence the position of electrophilic attack. Analyze the directing effects of your substituents to predict the favored isomer.
Thermodynamic vs. Kinetic Control In some cases, one isomer may be the kinetic product while the other is the thermodynamic product. Varying the reaction time and temperature can help favor one over the other.

Quantitative Data on Nitration of this compound [1]

Product Yield
5-Nitrothis compound90%
8-Nitrothis compound10%

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydrothis compound

This protocol describes a general procedure for the Bischler-Napieralski cyclization of a β-arylethylamide.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide.

  • Add the anhydrous solvent.

  • Slowly add phosphorus oxychloride dropwise at room temperature. An ice bath can be used to control any exothermic reaction.

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench the reaction by slowly adding it to ice water.

  • Basify the aqueous solution with an appropriate base (e.g., NaOH, Na₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Add β-arylethylamide\nto flask Add β-arylethylamide to flask Add anhydrous\nsolvent Add anhydrous solvent Add β-arylethylamide\nto flask->Add anhydrous\nsolvent Add POCl₃\ndropwise Add POCl₃ dropwise Add anhydrous\nsolvent->Add POCl₃\ndropwise Heat to reflux\n(2-6 hours) Heat to reflux (2-6 hours) Add POCl₃\ndropwise->Heat to reflux\n(2-6 hours) Monitor by TLC Monitor by TLC Heat to reflux\n(2-6 hours)->Monitor by TLC Cool and quench\nwith ice water Cool and quench with ice water Monitor by TLC->Cool and quench\nwith ice water Basify and extract Basify and extract Cool and quench\nwith ice water->Basify and extract Dry and concentrate Dry and concentrate Basify and extract->Dry and concentrate Purify product Purify product Dry and concentrate->Purify product

Workflow for Bischler-Napieralski synthesis.
Protocol 2: Palladium-Catalyzed C-H Activation/Annulation for Isoquinolinone Synthesis

This protocol is adapted from a procedure for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[3]

Materials:

  • N-methoxybenzamide derivative (0.50 mmol, 1.0 equiv)

  • 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv)

  • Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)

  • Ag₂CO₃ (1.0 mmol, 2.0 equiv)

  • DIPEA (1.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-methoxybenzamide, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add toluene, the 2,3-allenoic acid ester, and DIPEA via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data on Palladium-Catalyzed Isoquinolinone Synthesis [3]

Substrate (N-methoxybenzamide) Allene Yield (%)
N-methoxybenzamideEthyl 2,3-butadienoate81
4-Methyl-N-methoxybenzamideEthyl 2,3-butadienoate85
4-Chloro-N-methoxybenzamideEthyl 2,3-butadienoate72
N-methoxybenzamideEthyl 2,3-pentadienoate87
Protocol 3: Nucleophilic Aromatic Substitution of 1-Chlorothis compound (B32320)

This protocol describes a general procedure for the reaction of 1-chlorothis compound with an amine nucleophile.

Materials:

  • 1-Chlorothis compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 equiv)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add 1-chlorothis compound, the amine nucleophile, and the solvent.

  • Add the base to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G start Start reagents Combine 1-chlorothis compound, amine, base, and solvent start->reagents react Stir at appropriate temperature reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into water and extract monitor->workup Reaction complete purify Dry, concentrate, and purify workup->purify end End purify->end

General workflow for nucleophilic aromatic substitution.

References

Technical Support Center: Enhancing the Solubility of Isoquinoline Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of isoquinoline derivatives in biological assays.

Troubleshooting Guide

Issue: My this compound derivative, dissolved in DMSO, precipitates when added to my aqueous assay buffer.

This is a common problem that arises from the reduced concentration of the organic co-solvent (DMSO) upon dilution into the aqueous buffer, causing the poorly soluble compound to fall out of solution.[1][2][3]

Possible Solutions:

  • Optimize DMSO Concentration: Determine the highest tolerable final DMSO concentration in your assay that maintains the solubility of your compound. Many cell-based assays can tolerate up to 0.5-1% DMSO.[1] Always include a vehicle control with the equivalent DMSO concentration.

  • Use of Co-solvents: Employing a mixture of solvents can enhance solubility.[4][5][6] Consider using other water-miscible organic solvents like ethanol, polyethylene (B3416737) glycol (PEG), or glycerol (B35011) in combination with DMSO.[5][7]

  • pH Adjustment: The solubility of ionizable this compound derivatives can be significantly influenced by pH.[1][4][8][9][10] Since this compound is a weak base (pKa around 5.14), lowering the pH of the buffer may increase its solubility by promoting protonation.[11][12][13] Ensure the final pH is compatible with your biological assay.[1]

  • Heated Sonication: Gently warming the solution while sonicating can aid in dissolving the compound.[1] However, exercise caution regarding the thermal stability of your specific derivative.

Issue: I am observing high variability and poor reproducibility in my assay results.

Poor solubility can lead to inconsistent compound concentrations in the assay wells, resulting in variable data and inaccurate structure-activity relationships (SAR).[1][3][7]

Possible Solutions:

  • Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness.[1] Centrifuging the plate and checking for a pellet can also be informative.[1]

  • Preliminary Solubility Assessment: Conduct a preliminary solubility test of your compound in the final assay buffer. This can be achieved by preparing a dilution series and measuring the concentration of the supernatant after centrifugation.[1]

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][4][14][15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and solubility of the compound.[1][4]

Frequently Asked Questions (FAQs)

Q1: Why are many this compound derivatives poorly soluble in aqueous media?

A1: The this compound core is an aromatic heterocyclic system, which is inherently hydrophobic.[2] The addition of various functional groups to the this compound scaffold, often to enhance biological activity, can further increase lipophilicity and reduce aqueous solubility.[2] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules.[5][20]

Q2: What is the best way to prepare a stock solution of a new this compound derivative with unknown solubility?

A2: Start by attempting to dissolve the compound in 100% DMSO at a high concentration (e.g., 10-20 mM).[2] Use a vortex mixer to facilitate dissolution. If the compound does not dissolve, gentle warming (e.g., 37°C) and sonication can be applied, but be mindful of the compound's stability.[2][7] If solubility in DMSO is limited, other organic solvents such as ethanol, DMF, or a co-solvent system may be necessary.[5] Always visually inspect the solution for clarity before use.[2]

Q3: How should I store my this compound derivative stock solutions?

A3: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation.[1][2] It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles.[2]

Q4: Can pH modification affect the activity of my this compound derivative?

A4: Yes, changing the pH can alter the ionization state of your compound, which may impact its interaction with the biological target.[1] It is crucial to evaluate the effect of pH on both the solubility and the activity of the compound in your specific assay. Always run appropriate controls to ensure that the pH change itself does not affect the assay performance.

Q5: What are the potential downsides of using solubilizing agents like cyclodextrins or surfactants?

A5: While effective, these agents can sometimes interfere with the biological assay. Cyclodextrins may interact with cell membranes or the target protein, and surfactants at higher concentrations can have cytotoxic effects.[1] Therefore, it is essential to determine the optimal concentration of the solubilizing agent that enhances solubility without adversely affecting the assay.

Quantitative Data Summary

The following table provides illustrative data on the potential solubility enhancement of a hypothetical poorly soluble this compound derivative using various techniques. The actual improvement will be compound-specific and must be determined empirically.

Method Conditions Potential Solubility Increase (Fold) Considerations
pH Adjustment Lowering pH by 2 units from pKa10 - 1000Dependent on the compound's pKa; assay must be compatible with the pH.[1]
Co-solvency 10% PEG 400 in Water10 - 100Co-solvent concentration must be optimized for the specific assay system.[7]
Cyclodextrin (B1172386) Complexation 5% (w/v) HP-β-CD50 - 5000Molar ratio of compound to cyclodextrin is critical; can be costly.[1][16]
Use of Surfactants 0.1% Tween® 805 - 50Use below the critical micelle concentration to avoid cytotoxicity.[1]
Particle Size Reduction Nanosuspension10 - 200Requires specialized equipment; can improve dissolution rate and bioavailability.[4][21][22][23]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol provides a method to estimate the kinetic solubility of an this compound derivative in your final assay buffer.[24]

  • Prepare Compound Stock: Create a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Prepare Assay Buffer: Use the specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) that will be used in your biological assay.

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a serial 2-fold dilution down the plate using the assay buffer containing 1% DMSO to maintain a constant co-solvent concentration.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Visual and Instrumental Analysis: Visually inspect each well for precipitation. For a quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. The highest concentration that remains clear is an estimate of the kinetic solubility.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol details the preparation of an this compound derivative solution using HP-β-CD.[1]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your aqueous assay buffer.

  • Prepare Compound Stock: Prepare a concentrated stock solution of your this compound derivative in a minimal amount of a suitable organic solvent (e.g., 100 mM in DMSO).

  • Complexation: Slowly add the this compound derivative stock solution dropwise to the HP-β-CD solution while vigorously vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <1%).

  • Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.

  • Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for use in your assay. The concentration of the solubilized compound should be confirmed analytically (e.g., by HPLC-UV).

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous assay buffer q1 Is final DMSO concentration < 1%? start->q1 a1_yes Increase final DMSO concentration (up to 1%) and re-test q1->a1_yes No q2 Is the compound ionizable (check pKa)? q1->q2 Yes end_sol Compound Solubilized a1_yes->end_sol a2_yes Adjust buffer pH (~2 units from pKa) and re-test q2->a2_yes Yes q3 Is some solubility observed? q2->q3 No a2_yes->end_sol a3_yes Use solubilizing excipients: - Cyclodextrins - Surfactants q3->a3_yes Yes end_insol Consider alternative formulation strategies (e.g., nanosuspension) q3->end_insol No a3_yes->end_sol

Caption: Troubleshooting workflow for addressing compound precipitation.

G Decision Tree for Solubility Enhancement start Poorly Soluble This compound Derivative q1 Is the compound ionizable? start->q1 a1 pH Adjustment q1->a1 Yes a2 Co-solvent System q1->a2 No q2 Is solubility still insufficient? a1->q2 q2->a2 Yes q3 Is further enhancement needed? a2->q3 a3 Cyclodextrin Complexation q3->a3 Yes a4 Nanoparticle Formulation q3->a4 If still insufficient

Caption: Decision tree for selecting a suitable solubility enhancement method.

G Simplified NF-κB Signaling Pathway stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades & releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Gene Expression (Inflammation, etc.) nucleus->gene_expression activates This compound This compound Derivative This compound->ikb_kinase Inhibits

Caption: this compound derivatives can modulate signaling pathways like NF-κB.

References

overcoming resistance mechanisms to isoquinoline-based antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Overcoming Resistance Mechanisms to Isoquinoline-Based Antimicrobial Agents. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research and development efforts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound-based antimicrobial agents.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Question: My MIC values for an this compound-based compound are inconsistent across experiments. What could be the cause?

Answer:

Variability in MIC assays is a common challenge, especially when working with natural products like this compound alkaloids. Several factors related to the compound's properties and the experimental setup can contribute to this.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Solubility Many this compound alkaloids have poor aqueous solubility.[1] Ensure the compound is fully dissolved in the initial stock solution (usually in DMSO). Check for precipitation when diluting into the aqueous broth medium. If precipitation occurs, consider using a co-solvent or a different formulation approach. Always include a solvent control to ensure it doesn't affect bacterial growth.
Compound Stability Some this compound compounds may be unstable in the assay medium or sensitive to light. Prepare fresh solutions for each experiment. Protect stock solutions and assay plates from light, especially if the compound is known to be photosensitive.[2][3]
Binding to Plastics Hydrophobic compounds can adsorb to the surface of plastic microtiter plates, reducing the effective concentration in the medium. Consider using low-binding plates or pre-treating plates with a blocking agent.
Inoculum Effect The density of the bacterial inoculum can significantly impact MIC values. Strictly adhere to standardized inoculum preparation procedures (e.g., 0.5 McFarland standard, resulting in approximately 5 x 10^5 CFU/mL in the final well).[4]
Medium Composition Components of the culture medium can interact with the test compound. For instance, cations in Mueller-Hinton Broth (MHB) can affect the activity of certain antimicrobials. Ensure you are using the recommended medium for the specific bacterium and that the medium composition is consistent between experiments.
Issue 2: No Zone of Inhibition in Disk Diffusion Assays

Question: My this compound compound shows activity in broth microdilution assays but not in disk diffusion assays. Why is this happening?

Answer:

This discrepancy is often observed with compounds that have poor diffusion characteristics in agar (B569324).

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Diffusion in Agar This compound alkaloids can be large, hydrophobic molecules that do not diffuse well through the agar matrix. The lack of a zone of inhibition may not indicate a lack of activity.[4]
Compound Concentration The amount of compound loaded onto the paper disk may be insufficient to reach the MIC in the surrounding agar. Try increasing the concentration of the compound applied to the disk.
Alternative Methods For compounds with poor diffusion, agar dilution or broth microdilution are more reliable methods for determining antimicrobial activity.[5]
Issue 3: Conflicting Results in Efflux Pump Inhibition Assays

Question: I am using an ethidium (B1194527) bromide (EtBr) efflux assay to test if my this compound compound is an efflux pump inhibitor (EPI), but the results are unclear. What could be interfering with the assay?

Answer:

Fluorometric assays like the EtBr efflux assay can be prone to interference, especially from naturally fluorescent compounds.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Intrinsic Fluorescence Many this compound alkaloids are fluorescent, which can interfere with the detection of EtBr fluorescence.[1] Measure the fluorescence of your compound alone at the excitation and emission wavelengths used for EtBr to assess the level of interference. If significant, you may need to use an alternative, non-fluorescent efflux pump substrate or a different type of assay.
Sub-inhibitory Concentration It is crucial to use a sub-inhibitory concentration of the this compound compound in the efflux assay to ensure that the observed effect is due to efflux inhibition and not a general toxic effect on the cells. Determine the MIC of your compound first and use a concentration of 1/2 MIC or lower in the efflux assay.[6]
Energy-dependent Efflux Ensure that the efflux is energy-dependent by including a control without an energy source (e.g., glucose) and a control with a known EPI like reserpine (B192253) or CCCP.[7][8]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are this compound-based antimicrobial agents?

A1: this compound-based antimicrobial agents are a class of compounds that contain the this compound scaffold in their chemical structure.[1] This group includes naturally occurring alkaloids like berberine (B55584) and sanguinarine (B192314), as well as synthetic derivatives.[9][10] Many of these compounds have shown broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[11]

Q2: What are the common mechanisms of bacterial resistance to antimicrobial agents?

A2: Bacteria have evolved several mechanisms to resist the effects of antimicrobial drugs. The most common include:

  • Efflux Pumps: These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target.[12]

  • Target Modification: Bacteria can alter the molecular target of the antimicrobial agent, reducing its binding affinity. This can occur through mutations in the target's gene or through enzymatic modification of the target.[13][14][15][16][17]

  • Enzymatic Degradation: Some bacteria produce enzymes that can chemically modify and inactivate the antimicrobial agent.

  • Biofilm Formation: Bacteria can grow in communities called biofilms, which are encased in a protective matrix of extracellular polymeric substances (EPS). This matrix can act as a physical barrier to antimicrobials and the altered physiological state of bacteria within the biofilm can increase their tolerance.[18][19][20][21]

Experimental Design and Interpretation

Q3: How do I choose the right control strains for my experiments?

A3: It is essential to include both susceptible (wild-type) and resistant strains in your experiments. For efflux pump studies, use a strain known to overexpress a specific pump and a corresponding knockout mutant if available. For target modification studies, use a strain with a known resistance mutation in the target gene. Standard quality control strains from culture collections like ATCC should also be used to ensure the reproducibility of your assays.[4]

Q4: My this compound compound appears to be an efflux pump inhibitor. How can I confirm this?

A4: To confirm that your compound is an EPI, you should perform a checkerboard assay to look for synergistic activity with a known antibiotic substrate of the target efflux pump. A reduction in the MIC of the antibiotic in the presence of your compound indicates synergy and supports its role as an EPI. Additionally, you can perform the efflux assay with a bacterial strain that lacks the gene for the specific efflux pump; your compound should not potentiate antibiotic activity in this knockout strain.[6]

Q5: How can I determine if resistance to my this compound compound is due to target modification?

A5: One approach is to generate resistant mutants in the laboratory by serially passaging a susceptible bacterial strain in the presence of sub-lethal concentrations of your compound. Once resistant mutants are isolated, their genomes can be sequenced to identify mutations in potential target genes. Comparing the sequence of the resistant mutant to the susceptible parent strain can reveal the specific mutation responsible for resistance.[13][17]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Berberine against Staphylococcus aureus
StrainResistance ProfileBerberine MIC (µg/mL)Reference(s)
S. aureus ATCC 25923Methicillin-Susceptible (MSSA)128[22]
S. aureus ATCC 43300Methicillin-Resistant (MRSA)256[15][21]
MRSA252Methicillin-Resistant (MRSA)128[22][23]
Clinical MRSA Isolates (ST239, ST5)Methicillin-Resistant64 - 128[15][16][21]
Table 2: Minimum Inhibitory Concentrations (MICs) of Sanguinarine against Various Bacteria
StrainGram StainResistance ProfileSanguinarine MIC (µg/mL)Reference(s)
Staphylococcus aureusPositiveMultidrug-Resistant0.5 - 128[17][24]
Escherichia coliNegativeMultidrug-Resistant16 - 256[17][25]
Pseudomonas aeruginosaNegativeMultidrug-Resistant16 - 256[25]
Serratia marcescensNegativeCarbapenem-Resistant32[12]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is for determining the MIC of an this compound-based compound against a non-fastidious bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound compound stock solution (in DMSO)

  • Sterile DMSO (for solvent control)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Compound Dilutions:

    • Create a serial two-fold dilution of the this compound compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (bacteria with no compound), a negative control (broth only), and a solvent control (bacteria with the highest concentration of DMSO used).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Ethidium Bromide (EtBr) Efflux Assay

This protocol is for assessing the efflux pump inhibitory activity of an this compound compound.

Materials:

  • Fluorometer or microplate reader with fluorescence detection

  • Bacterial culture (wild-type and/or efflux pump overexpressing strain)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • This compound compound (at a sub-inhibitory concentration)

  • Known efflux pump inhibitor (e.g., reserpine, CCCP) as a positive control

Procedure:

  • Prepare Bacterial Cells:

    • Grow the bacterial culture to the mid-log phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

  • EtBr Loading:

    • Add EtBr to the cell suspension at a final concentration that allows for a detectable fluorescence signal (e.g., 1-2 µg/mL).

    • Incubate at room temperature to allow for EtBr uptake.

  • Initiate Efflux:

    • Centrifuge the cells to remove external EtBr and resuspend them in PBS containing glucose (to energize the efflux pumps).

    • Aliquot the cell suspension into a 96-well black microplate.

    • Add the this compound compound, the positive control EPI, or a vehicle control to the respective wells.

  • Measure Fluorescence:

    • Immediately begin monitoring the fluorescence over time using a fluorometer (e.g., excitation at 530 nm, emission at 585 nm).[8]

    • A slower decrease in fluorescence in the presence of the this compound compound compared to the vehicle control indicates inhibition of EtBr efflux.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is for quantifying the effect of an this compound compound on biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound compound

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Plate Setup:

    • Add 100 µL of diluted bacterial culture to each well.

    • Add 100 µL of the this compound compound at various concentrations (or medium for the control) to the wells.

  • Incubation:

    • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.

  • Staining:

    • Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.[14][19][20][26]

  • Washing:

    • Remove the crystal violet and wash the wells thoroughly with water.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification:

    • Measure the absorbance at 570-595 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates biofilm inhibition.

Visualizations

Troubleshooting Logic for Inconsistent MIC Results

G Start Inconsistent MIC Results Solubility Check Compound Solubility - Is it fully dissolved? - Any precipitation in broth? Start->Solubility Stability Assess Compound Stability - Prepare fresh solutions - Protect from light Start->Stability Inoculum Verify Inoculum Density - Adhere to 0.5 McFarland standard Start->Inoculum Adsorption Consider Plastic Adsorption - Use low-binding plates Start->Adsorption Resolved Problem Resolved Solubility->Resolved Yes Unresolved Problem Persists Consult further resources Solubility->Unresolved No Stability->Resolved Yes Stability->Unresolved No Inoculum->Resolved Yes Inoculum->Unresolved No Adsorption->Resolved Yes Adsorption->Unresolved No

Caption: Troubleshooting workflow for variable MIC assay results.

Workflow for Investigating Efflux Pump Inhibition

G Start Hypothesis: Compound is an EPI MIC_Compound Determine MIC of This compound Compound Start->MIC_Compound MIC_Antibiotic Determine MIC of Antibiotic (Efflux Substrate) Start->MIC_Antibiotic Checkerboard Perform Checkerboard Assay (Compound + Antibiotic) MIC_Compound->Checkerboard MIC_Antibiotic->Checkerboard Synergy Synergy Observed? (FIC Index < 0.5) Checkerboard->Synergy Efflux_Assay Perform EtBr Efflux Assay with this compound Compound Synergy->Efflux_Assay Yes No_EPI Conclusion: Compound is likely not an EPI for this pump/substrate Synergy->No_EPI No Efflux_Inhibited EtBr Efflux Inhibited? Efflux_Assay->Efflux_Inhibited Conclusion Conclusion: Compound is a potential EPI Efflux_Inhibited->Conclusion Yes Efflux_Inhibited->No_EPI No

Caption: Experimental workflow to confirm efflux pump inhibition.

Signaling Pathway for Overcoming Efflux-Mediated Resistance

G cluster_cell Bacterial Cell Antibiotic This compound Antimicrobial EffluxPump Efflux Pump Antibiotic->EffluxPump is expelled by Target Intracellular Target Antibiotic->Target binds to EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump inhibits Inhibition Bacterial Growth Inhibition Target->Inhibition leads to Antibiotic_ext External Antimicrobial Antibiotic_ext->Antibiotic enters cell EPI_ext External EPI EPI_ext->EPI enters cell

Caption: Overcoming efflux resistance with a pump inhibitor.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-c]isoquinoline Derivatives as B-Raf(V600E) Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of a series of pyrazolo[3,4-c]isoquinoline derivatives targeting the oncogenic B-Raf(V600E) kinase. The structure-activity relationship (SAR) is explored through quantitative data, supported by detailed experimental methodologies for the key assays cited.

The B-Raf protein is a critical component of the MAP kinase/ERK signaling pathway, which is essential for regulating cell division, differentiation, and secretion.[1] The V600E mutation in the B-Raf gene results in a constitutively active kinase, leading to uncontrolled cell growth and proliferation, and is a major driver in a significant percentage of melanomas and other cancers.[1] This has made B-Raf(V600E) a prime target for the development of novel cancer therapeutics.

The B-Raf/MEK/ERK Signaling Pathway

The following diagram illustrates the canonical B-Raf signaling pathway and the central role of the B-Raf(V600E) mutation.

B_Raf_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates B_Raf_V600E B-Raf (V600E) Constitutively Active B_Raf_V600E->MEK Constitutively Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

B-Raf/MEK/ERK Signaling Pathway Diagram

Comparative Analysis of Pyrazolo[3,4-c]this compound Derivatives

The following table summarizes the structure-activity relationship of a series of pyrazolo[3,4-c]this compound derivatives, with EBI-907 being a lead compound from this series.[2] The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50) against the B-Raf(V600E) kinase.

CompoundR1R2R3B-Raf(V600E) IC50 (nM)[2]
13a HHH25
13b FHH12
13c HFH35
13d HHF18
13e FFH15
13f FHF10
EBI-907 (13g) F F F 4.8 [1][3]
13h ClHH11
13i HClH28
13j HHCl16
13k ClFH13
Vemurafenib ---58.5 [1][3]

Key SAR Observations:

  • Fluorine Substitution: The introduction of fluorine atoms on the pendant phenyl ring generally leads to a significant increase in inhibitory potency.

  • Mono-fluorination: A single fluorine at the R1 position (Compound 13b) is more favorable than at the R2 (13c) or R3 (13d) positions.

  • Di-fluorination: Di-substitution with fluorine (Compounds 13e and 13f) further enhances the activity compared to mono-substituted analogs.

  • Tri-fluorination: The most potent compound in this series, EBI-907 (13g), possesses trifluoro substitution on the phenyl ring, highlighting a strong positive correlation between the degree of fluorination and B-Raf(V600E) inhibition.[2]

  • Chlorine Substitution: Chlorine substitution also improves potency over the unsubstituted analog (13a), but is generally less effective than fluorine substitution.

Experimental Protocols

The following is a detailed methodology for the key in vitro kinase assay used to determine the IC50 values of the pyrazolo[3,4-c]this compound derivatives against B-Raf(V600E).

In Vitro B-Raf(V600E) Kinase Activity Assay (LanthaScreen™ Kinase Assay)

This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET) based method.

1. Materials and Reagents:

  • B-Raf(V600E) enzyme: Recombinant human B-Raf, V600E mutant.

  • Kinase Buffer: Proprietary buffer provided with the LanthaScreen™ kit, typically containing HEPES, MgCl2, EGTA, and Brij-35.

  • Europium-labeled anti-tag antibody: Specific for the tag on the recombinant kinase (e.g., anti-GST).

  • Alexa Fluor™ 647-labeled Kinase Tracer: A proprietary tracer that binds to the ATP-binding site of the kinase.

  • Test Compounds: Pyrazolo[3,4-c]this compound derivatives dissolved in 100% DMSO.

  • Microplates: Low-volume, 384-well, black, non-binding microplates.

  • Plate reader: A fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET) with excitation at ~340 nm and emission at ~615 nm and ~665 nm.

2. Experimental Workflow:

The following diagram outlines the workflow for the LanthaScreen™ B-Raf(V600E) kinase assay.

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - Dilute B-Raf(V600E) enzyme - Dilute Eu-antibody - Dilute Alexa Fluor tracer - Prepare serial dilutions of test compounds Start->Prepare_Reagents Dispense_Compounds Dispense test compounds and controls (e.g., DMSO for 100% activity) into 384-well plate Prepare_Reagents->Dispense_Compounds Add_Enzyme_Antibody Add B-Raf(V600E) enzyme/ Eu-antibody mixture to all wells Dispense_Compounds->Add_Enzyme_Antibody Add_Tracer Add Alexa Fluor tracer to all wells Add_Enzyme_Antibody->Add_Tracer Incubate Incubate at room temperature for 60 minutes in the dark Add_Tracer->Incubate Read_Plate Read TR-FRET signal on a compatible plate reader Incubate->Read_Plate Analyze_Data Calculate emission ratio (665nm/615nm) and determine IC50 values using non-linear regression Read_Plate->Analyze_Data End End Analyze_Data->End

LanthaScreen Assay Workflow

3. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO. These are then further diluted in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, the test compounds, B-Raf(V600E) enzyme, and the Europium-labeled anti-tag antibody are combined.

  • Tracer Addition: The Alexa Fluor™ 647-labeled kinase tracer is added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is read on a plate reader. The emission at 665 nm (from the Alexa Fluor tracer) and 615 nm (from the Europium chelate) are recorded.

4. Data Analysis:

  • The TR-FRET ratio is calculated by dividing the emission signal at 665 nm by the signal at 615 nm.

  • The percent inhibition is calculated for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

  • The IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter variable slope model using a suitable software (e.g., GraphPad Prism).

This comprehensive guide provides a comparative analysis of a promising series of this compound derivatives, offering valuable insights into their structure-activity relationships as potent B-Raf(V600E) inhibitors. The detailed experimental protocol ensures that researchers can accurately replicate and validate these findings in their own laboratories.

References

A Comparative Analysis of the Biological Activities of Isoquinoline and Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and isoquinoline are structural isomers, both consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The key difference lies in the position of the nitrogen atom in the pyridine ring, which significantly influences their electronic properties, steric hindrance, and ultimately, their biological activities.[1] This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of derivatives based on these two important heterocyclic scaffolds, supported by experimental data and detailed methodologies.

Core Structural and Metabolic Differences

The position of the nitrogen atom dictates the reactivity and metabolic fate of these isomers. Quinoline, with the nitrogen at position 1, has been identified as a hepatocarcinogen in rodents, a property not observed with its isomer, this compound (nitrogen at position 2). This difference is attributed to their distinct metabolic pathways. Quinoline is more readily metabolized to dihydrodiols, which are precursors to carcinogenic epoxides.

Comparative Biological Activity: Data Summary

The following tables summarize the biological activities of various quinoline and this compound derivatives as reported in the literature. It is important to note that the activity is highly dependent on the nature and position of the substituents on the core scaffold.

Anticancer Activity

Derivatives of both quinoline and this compound have demonstrated significant potential as anticancer agents. In some comparative studies, this compound derivatives have shown superior inhibitory activity against specific cancer cell lines. For instance, one study found an this compound derivative to be more potent against HER2-positive breast cancer cells (SKBR3) than its quinoline counterpart.[1]

Compound/Derivative Class Cancer Cell Line Activity (IC50 in µM) Reference
Quinoline Derivatives
Quinoline-8-Sulfonamide (Compound 9a)C32 (Amelanotic Melanoma)0.520[2]
Quinoline-8-Sulfonamide (Compound 9a)COLO829 (Metastatic Melanoma)0.376[2]
Quinoline-8-Sulfonamide (Compound 9a)MDA-MB-231 (Breast Adenocarcinoma)0.609[2]
Quinoline-8-Sulfonamide (Compound 9a)U87-MG (Glioblastoma)0.756[2]
Quinoline-8-Sulfonamide (Compound 9a)A549 (Lung Carcinoma)0.496[2]
4-Methyl Quinazoline DerivativesHCT116 (Colon Carcinoma)Nanomolar range[2]
This compound Derivatives
8-Phenylaminopyrimido[4,5-c]isoquinolinequinonesAGS (Gastric Adenocarcinoma)Varies[2]
8-Phenylaminopyrimido[4,5-c]isoquinolinequinonesSK-MES-1 (Lung Cancer)Varies[2]
Antimicrobial Activity

Both quinoline and this compound derivatives have been extensively explored for their antimicrobial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various pathogens.

Compound/Derivative Class Microorganism Activity (MIC in µg/mL) Reference
Quinoline Derivatives
Novel Quinoline Derivative 9Staphylococcus aureus0.12[3]
Novel Quinoline Derivative 9Streptococcus pyogenes8[3]
Novel Quinoline Derivative 9Salmonella typhi0.12[3]
Novel Quinoline Derivative 9Escherichia coli0.12[3]
Novel Quinoline Derivative 10Staphylococcus aureus0.24[3]
Novel Quinoline Derivative 10Streptococcus pyogenes32[3]
Novel Quinoline Derivative 10Salmonella typhi0.12[3]
Novel Quinoline Derivative 10Escherichia coli0.12[3]
This compound Derivatives
Tricyclic this compound Derivative 8dStaphylococcus aureus16[4]
Tricyclic this compound Derivative 8dEnterococcus faecium128[4]
Tricyclic this compound Derivative 8fStaphylococcus aureus32[4]
Tricyclic this compound Derivative 8fStreptococcus pneumoniae32[4]
Tricyclic this compound Derivative 8fEnterococcus faecium64[4]
Anti-inflammatory Activity

Derivatives of both scaffolds have shown promise as anti-inflammatory agents, often through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Compound/Derivative Class Target Activity (IC50 in µM) Reference
Quinoline Derivatives
Quinoline-pyrazole hybrid 12cCOX-20.1[5]
Quinoline-pyrazole hybrid 14aCOX-20.11[5]
Quinoline-pyrazole hybrid 14bCOX-20.11[5]
2-Aryl quinoline derivative 7b12R-hLOX12.48 ± 2.06[6]
2-Aryl quinoline derivative 4a12R-hLOX28.25 ± 1.63[6]
This compound Derivatives
(S)-N-substituted-1-phenyl-3,4-dihydrothis compound-2(1H)-carboxamide 2aCOX-20.47[7]
(S)-N-substituted-1-phenyl-3,4-dihydrothis compound-2(1H)-carboxamide 2nCOX-21.63[7]
Chiral pyrazolo this compound derivativeiNOS (in LPS-induced cell line)20-48[8]

Signaling Pathways and Mechanisms of Action

Quinoline and this compound derivatives exert their biological effects by modulating various cellular signaling pathways.

Certain quinoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical cascade that is often hyperactivated in cancer, promoting cell growth and proliferation.[9]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->PI3K inhibit

Quinoline derivatives inhibiting the PI3K/Akt/mTOR pathway.

On the other hand, some this compound alkaloids have been shown to inhibit components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, another crucial route governing cell proliferation and survival.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound Derivatives This compound Derivatives This compound Derivatives->Raf inhibit This compound Derivatives->MEK inhibit

This compound derivatives inhibiting the MAPK/ERK pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (quinoline or this compound derivatives) and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Incubate for 15 minutes at 37°C with shaking.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8] The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan formation) C->D E Add Solubilization Solution (e.g., DMSO) D->E F Measure Absorbance (492 nm) E->F G Calculate IC50 F->G

Workflow for the MTT Cell Viability Assay.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits bacterial growth is the MIC.[10]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted antimicrobial agent.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess for bacterial growth (turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC Determination by Broth Microdilution.

Conclusion

Both quinoline and this compound scaffolds are privileged structures in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. While direct comparisons of the parent heterocycles are less common, the analysis of their derivatives reveals that the position of the nitrogen atom is a critical determinant of their pharmacological profiles. This compound derivatives have, in some instances, shown advantages in anticancer activity, while both classes provide fertile ground for the development of new antimicrobial and anti-inflammatory agents. The choice of scaffold for drug design will ultimately depend on the specific biological target and the desired mechanism of action. Further head-to-head comparative studies of structurally analogous quinoline and this compound derivatives are warranted to more definitively delineate their respective therapeutic potentials.

References

Novel Isoquinoline Compounds: A Comparative Guide to In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to a significant focus on heterocyclic compounds, with isoquinoline derivatives emerging as a promising class of molecules. Their diverse chemical structures and ability to interact with various biological targets have demonstrated considerable potential in preclinical cancer research. This guide provides a comparative analysis of the in vitro anticancer activity of several novel this compound compounds, supported by experimental data and detailed methodologies to aid in the validation and further development of these promising therapeutic candidates.

Comparative Anticancer Activity of Novel this compound Compounds

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater effectiveness at inhibiting cancer cell growth.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundKey Findings
Phenylaminoisoquinolinequinones AGS (Gastric Adenocarcinoma)Submicromolar to moderateEtoposideSeveral derivatives (3b, 4b, 7b, 5a) exhibited higher antiproliferative activity than etoposide. The substitution pattern on the quinone nucleus significantly influences activity.[1]
SK-MES-1 (Lung Cancer)Submicromolar to moderateEtoposideSimilar to AGS cells, specific derivatives showed superior potency compared to the reference drug.[1]
J82 (Bladder Cancer)Submicromolar to moderateEtoposideThe nitrogen substituent on the quinone double bond markedly increased antiproliferative activity.[1]
Natural this compound Alkaloids
SanguinarineAsPC-1, BxPC-3 (Pancreatic)Not specified-Suppressed growth by increasing pro-apoptotic proteins (Bax, Bid, Bak) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL).[2]
Melanoma Cell LinesVery low IC50 valuesStandard chemotherapeuticsDemonstrated high cytotoxic activity, comparable or superior to standard anticancer drugs.[3]
ChelerythrineA549, H1299 (Lung Cancer)Not specified-Increased levels of cleaved PARP and cleaved caspase-3, indicating apoptosis induction.[2]
BerberineHCT116 (Colon Carcinoma)Not specified-Induced G1 cell cycle arrest and apoptosis.[2]
A549 (Lung Carcinoma)Not specified-Induced apoptosis with increased phosphorylation of p38-MAPK.[2]
Pyrrolo[2,1-a]isoquinolines (Lamellarins) Various Cancer Cell LinesSubmicromolar-Potent cytotoxic compounds, with some acting as Topoisomerase I inhibitors.[4]
This compound Analog F10 Four Human Cancer Cell LinesNot specified-Exhibited robust antiproliferation activity by inhibiting tubulin polymerization and V-ATPase.[5]
This compound Derivatives (B01002, C26001) Ovarian Cancer Cell LinesNot specified-Inhibited tumor growth and promoted apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs).[6]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to validate the anticancer activity of novel compounds.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[7]

  • Compound Treatment: The following day, cells are treated with various concentrations of the test this compound compounds for a specified period, typically 48 to 72 hours.

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[7]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Apoptosis Assays

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptosis.

  • Cell Treatment: Cells are treated with the this compound compound at its IC50 concentration for a defined period.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., caspases, Bcl-2 family proteins, PARP).

  • Protein Extraction: Following treatment with the this compound compound, total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells are treated with the test compound for a specified time, then harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Visualizing the Mechanisms of Action

Experimental Workflow for In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel anticancer compounds.

G Experimental Workflow for In Vitro Anticancer Activity Screening cluster_0 Compound Preparation & Cell Culture cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation A Synthesize/Acquire Novel This compound Compounds B Prepare Stock Solutions A->B D MTT Assay (Determine IC50 values) B->D C Culture Human Cancer Cell Lines C->D E Apoptosis Assays (Annexin V/PI, Western Blot) D->E Active Compounds F Cell Cycle Analysis (Flow Cytometry) D->F Active Compounds G Signaling Pathway Analysis (Western Blot, etc.) D->G Active Compounds H Compare Potency (IC50) E->H F->H I Elucidate Mechanism of Action G->I J Identify Lead Compounds H->J I->J G Inhibition of the PI3K/Akt/mTOR Pathway by this compound Compounds GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis This compound This compound Compound This compound->PI3K This compound->mTOR G Modulation of the MAPK Pathway by this compound Compounds Stress Cellular Stress p38 p38 MAPK Stress->p38 JNK JNK Stress->JNK p53 p53 p38->p53 Apoptosis Apoptosis JNK->Apoptosis p53->Apoptosis Berberine Berberine (this compound Alkaloid) Berberine->p38 Activates

References

A Comparative Guide to the In Vivo Efficacy of Isoquinoline-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic value. These agents span a wide range of applications, from oncology to infectious diseases, owing to their diverse mechanisms of action. This guide provides an objective comparison of the in vivo efficacy of prominent this compound-based agents, supported by experimental data and detailed protocols to aid researchers and drug development professionals.

This compound Agents in Oncology

The antitumor properties of this compound alkaloids have been extensively explored, leading to the development of both natural product-based therapies and synthetic derivatives. Here, we compare Trabectedin, a marine-derived synthetic analog, and Berberine, a natural this compound alkaloid.

Trabectedin (Yondelis®)

Trabectedin is an approved chemotherapeutic agent for soft tissue sarcoma and ovarian cancer. Its primary mechanism involves binding to the minor groove of DNA, which triggers a cascade of events that interfere with DNA repair pathways and transcription, ultimately leading to cell cycle arrest and apoptosis.

A study evaluated the efficacy of Trabectedin in a preclinical model of Ewing Sarcoma, a rare and aggressive bone cancer.

Parameter Vehicle Control Trabectedin (0.15 mg/kg, i.v.) % T/C (Treatment vs. Control)
Median Tumor Volume (Day 21) ~1400 mm³~200 mm³14.3%
Tumor Growth Inhibition ->85%-
Survival Benefit Median survival ~25 daysMedian survival >40 daysSignificant (p<0.001)
  • Cell Line: TC-71 human Ewing sarcoma cells.

  • Animal Model: Female severe combined immunodeficient (SCID) mice, 5-6 weeks old.

  • Tumor Implantation: 2 x 10⁶ TC-71 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: Treatment began when tumors reached a palpable volume of approximately 100-150 mm³.

  • Dosing Regimen: Trabectedin was administered at a dose of 0.15 mg/kg via intravenous (i.v.) injection every 4 days for a total of three doses (q4dx3). The control group received the vehicle on the same schedule.

  • Efficacy Endpoints: Tumor volumes were measured twice weekly using calipers (Volume = length x width²/2). Animal body weights were monitored as a measure of toxicity. The primary endpoint was tumor growth delay and overall survival.

Trabectedin's unique mechanism involves interaction with both DNA and the transcription-coupled nucleotide excision repair (TC-NER) machinery.

Trabectedin_Mechanism cluster_nucleus Cell Nucleus Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds DNA_Complex Trabectedin-DNA Adduct DNA->DNA_Complex DSB Double-Strand Breaks (DSBs) DNA_Complex->DSB Causes TC_NER TC-NER Proteins (e.g., XPG) TC_NER->DNA_Complex Trapped Apoptosis Apoptosis DSB->Apoptosis Induces

Mechanism of Trabectedin-induced DNA damage.
Berberine

Berberine is a natural this compound alkaloid found in several plants. It exhibits a wide range of pharmacological activities, including anticancer effects, by targeting multiple cellular pathways. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Research has demonstrated Berberine's ability to suppress tumor growth in a colorectal cancer xenograft model.

Parameter Vehicle Control Berberine (10 mg/kg, i.p.) % Tumor Growth Inhibition
Mean Tumor Volume (Day 18) 1150 ± 150 mm³480 ± 90 mm³~58%
Mean Tumor Weight (Day 18) 1.2 ± 0.2 g0.5 ± 0.1 g~58%
  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Tumor Implantation: 5 x 10⁶ HCT-116 cells were injected subcutaneously into the dorsal side of each mouse.

  • Treatment Initiation: Treatment commenced one week after cell implantation when tumors were palpable.

  • Dosing Regimen: Berberine was administered at 10 mg/kg via intraperitoneal (i.p.) injection daily for 18 consecutive days. The control group received a saline vehicle.

  • Efficacy Endpoints: Tumor size was measured every three days. At the end of the study (Day 18), mice were euthanized, and tumors were excised and weighed.

Berberine's anticancer effects are pleiotropic, involving the modulation of several key signaling pathways, including the AMPK/mTOR pathway, which is crucial for cell growth and metabolism.

Berberine_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates Apoptosis Apoptosis Berberine->Apoptosis Induces mTOR mTOR AMPK->mTOR Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Berberine's activation of AMPK and inhibition of mTOR.

This compound Agents in Infectious Diseases

Beyond oncology, this compound derivatives have shown significant promise as antimicrobial and antiparasitic agents.

Cryptolepine

Cryptolepine is an indoloquinoline alkaloid derived from the African shrub Cryptolepis sanguinolenta. It is traditionally used to treat malaria and has demonstrated potent in vivo antimalarial activity. Its primary mechanism is believed to be the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite.

A standard 4-day suppressive test is used to evaluate the antimalarial efficacy of compounds in vivo.

Parameter Vehicle Control Cryptolepine (25 mg/kg, p.o.) % Parasitemia Suppression
Mean Parasitemia (Day 4) ~25%~2.5%90%
Mean Survival Time ~7 days>25 daysSignificant increase
  • Parasite Strain: Chloroquine-sensitive Plasmodium berghei NK65 strain.

  • Animal Model: Swiss albino mice, weighing 18-22 g.

  • Infection: Mice were inoculated intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.

  • Treatment Initiation: Treatment started 2 hours after infection.

  • Dosing Regimen: Cryptolepine was administered orally (p.o.) at 25 mg/kg once daily for four consecutive days (D0-D3). The control group received the vehicle.

  • Efficacy Endpoints: On day 4 (D4), thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and parasitemia was determined by microscopy. The percentage of suppression was calculated relative to the control group.

The workflow for assessing the in vivo antimalarial efficacy is a standardized process.

Malaria_Workflow Start Day 0: Infect Mice with P. berghei Treat Day 0-3: Administer Drug (e.g., Cryptolepine) or Vehicle Daily Start->Treat Monitor Day 4: Prepare Blood Smears Treat->Monitor Analyze Microscopy: Determine Parasitemia Monitor->Analyze Endpoint Calculate % Suppression vs. Control Analyze->Endpoint

Workflow for the 4-day murine malaria suppressive test.

Conclusion

The this compound framework is a cornerstone of therapeutically active compounds. As demonstrated, both synthetic derivatives like Trabectedin and natural alkaloids such as Berberine and Cryptolepine show potent and specific in vivo efficacy in their respective therapeutic areas. Trabectedin offers a powerful option for specific cancers through its unique DNA-damaging mechanism. Berberine presents a pleiotropic approach to cancer therapy by modulating key signaling pathways. In infectious diseases, agents like Cryptolepine provide effective parasite clearance, highlighting the scaffold's versatility. The continued exploration of this chemical class promises to yield novel and improved therapeutic agents.

A Comparative Guide to Molecular Docking Studies of Isoquinoline Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various isoquinoline derivatives in molecular docking studies against a range of protein targets implicated in diseases such as cancer, viral infections, and Alzheimer's disease. The information presented herein is collated from multiple peer-reviewed studies and is intended to serve as a valuable resource for researchers in the field of computational drug discovery.

Comparative Docking Performance of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the docking scores and binding affinities of various this compound derivatives against different protein targets, offering a comparative overview of their potential therapeutic efficacy. A lower binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity.

This compound Derivative ClassCompound/DerivativeProtein TargetPDB IDDocking Score/Binding Affinity (kcal/mol)Docking Software
Anticancer Chalcone incorporating Thiadiazolyl this compoundCyclin-Dependent Kinase 2 (CDK2)Not SpecifiedStrong AffinityNot Specified
Chalcone incorporating Thiadiazolyl this compoundEpidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK)Not SpecifiedStrong AffinityNot Specified
Tetrahydrothis compound Derivative (GM-3-18)KRasNot Specified- (IC50: 0.9-10.7 µM)Not Specified
Dihydrothis compound Derivative (Compound 3b)Leucine Aminopeptidase (LAP)Not SpecifiedGood ActivityNot Specified
Antiviral Bis-benzylthis compound Alkaloid (Oxycanthine)HIV Reverse TranscriptaseNot Specified-10.99AutoDock
Quinoline DerivativeHIV Reverse Transcriptase4I2P-10.675Not Specified
AromolineSARS-CoV-2 Spike/ACE2 InterfaceNot Specified-5.34AutoDock
ThebaineACE2, S-proteinNot Specified-100.77 and -103.58Molegro Virtual Docker
BerberineACE2, S-protein, 3CLproNot Specified-97.54Not Specified
Alzheimer's Disease This compound Alkaloid (Compound 6)Butyrylcholinesterase (BuChE)Not Specified- (IC50: 0.82 µM)Not Specified
Antibacterial Benzothiazole Derivative (3j)S. aureus Tyrosyl-tRNA Synthetase (TyrRS)Not Specified-9.3Not Specified
Benzothiazole Derivative (3n)S. aureus Tyrosyl-tRNA Synthetase (TyrRS)Not Specified-8.6Not Specified

Experimental Protocols

The following is a representative, detailed methodology for molecular docking studies synthesized from various cited research articles. This protocol outlines the standard steps involved in performing in silico docking of this compound derivatives against a protein target.

Protein Preparation
  • Retrieval of Protein Structure : The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Initial Protein Cleaning : All non-essential molecules are removed from the PDB file, including water molecules, co-crystallized ligands, and any ions that are not critical for the protein's structural integrity or catalytic activity.[1]

  • Addition of Hydrogen Atoms : Polar hydrogen atoms are added to the protein structure, which is a crucial step for defining the correct ionization and tautomeric states of amino acid residues.[1]

  • Charge Assignment : Partial atomic charges are assigned to the protein atoms. Common charge sets used include Kollman charges.[1]

  • Energy Minimization : The protein structure is subjected to energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and to arrive at a more stable conformation.

Ligand Preparation
  • Ligand Structure Generation : The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to 3D structures.

  • Ligand Optimization : The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94).

  • Charge and Torsion Angle Assignment : Gasteiger partial charges are computed for the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.

Molecular Docking
  • Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact.

  • Docking Simulation : A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.[2] The algorithm performs a set number of runs to ensure a thorough search of the conformational space.

  • Scoring and Ranking : The predicted binding poses are evaluated using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The poses are then ranked based on their docking scores.[1]

Analysis of Docking Results
  • Binding Affinity Evaluation : The docking scores are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.[1]

  • Interaction Analysis : The best-docked poses are visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[1]

Visualizations

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Download, Cleaning, H-addition) Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Scoring Scoring & Ranking (Binding Energy Evaluation) Docking_Run->Scoring Pose_Analysis Binding Pose Analysis (Interactions, Visualization) Scoring->Pose_Analysis

Caption: A generalized workflow for molecular docking studies.

Hypothetical Signaling Pathway Inhibition by an this compound Derivative

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRas KRas EGFR->KRas Growth_Factor Growth Factor Growth_Factor->EGFR RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Isoquinoline_Derivative This compound Derivative Isoquinoline_Derivative->EGFR

Caption: Inhibition of the EGFR signaling pathway by a hypothetical this compound derivative.

Logical Structure of the Comparison Guide

Comparison_Guide_Structure cluster_comparison Comparative Analysis cluster_methodology Methodology cluster_visualization Visualizations Topic Molecular Docking of This compound Derivatives Table Quantitative Data Table (Binding Scores, Targets) Topic->Table Protocols Detailed Experimental Protocols Topic->Protocols Diagrams Graphviz Diagrams (Workflows, Pathways) Topic->Diagrams

Caption: Logical organization of this comparison guide.

References

A Comparative Guide to Isoquinoline Synthesis: Bischler-Napieralski vs. Pictet-Spengler vs. Pomeranz-Fritsch

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. The efficient construction of this heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of three classical and widely utilized methods for this compound synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. We will delve into their mechanisms, substrate scope, and typical yields, supported by experimental data to aid in the selection of the most suitable route for a given synthetic challenge.

At a Glance: A Comparative Overview

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-Phenylethylamideβ-Arylethylamine and an aldehyde or ketoneBenzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal (B89532)
Key Reagents Dehydrating agents (e.g., POCl₃, P₂O₅)Acid catalyst (protic or Lewis)Strong acid (e.g., concentrated H₂SO₄)
Initial Product 3,4-Dihydrothis compoundTetrahydrothis compoundThis compound
Key Features Forms a C-N and a C-C bond in one pot; requires subsequent oxidation to yield the aromatic this compound. Best suited for electron-rich aromatic rings.[1]Often proceeds under mild conditions and can be diastereoselective, particularly with electron-rich arylethylamines.[2] Requires subsequent oxidation to furnish the aromatic this compound.Directly yields the aromatic this compound. Can be sensitive to substrate and reaction conditions, with yields varying significantly.[3]

In-Depth Analysis of Synthetic Routes

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5] This reaction is typically carried out using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[1][4] The resulting dihydrothis compound can then be oxidized to the corresponding aromatic this compound.

The reaction is most efficient when the aromatic ring of the β-arylethylamide is substituted with electron-donating groups, which facilitate the electrophilic aromatic substitution step.[1][4] Substrates lacking these activating groups often result in lower yields.[4] A common side reaction is the retro-Ritter reaction, which can be minimized by careful selection of reagents and conditions.

Quantitative Data for the Bischler-Napieralski Reaction

SubstrateDehydrating AgentConditionsProductYield (%)
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃Reflux in acetonitrile (B52724)6,7-Dimethoxy-1-methyl-3,4-dihydrothis compound~85%
N-(Phenethyl)acetamideP₂O₅ in refluxing POCl₃Reflux1-Methyl-3,4-dihydrothis compoundModerate
1,2-Diaryl-ethylamide derivativeOxalyl chloride, FeCl₃ then MeOH/H₂SO₄-3-Aryl-3,4-dihydrothis compoundup to 92%

Reaction Mechanism and Workflow

The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to form the cyclized product.

Bischler_Napieralski cluster_mechanism Bischler-Napieralski Mechanism cluster_workflow General Experimental Workflow Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydrothis compound Cyclized->Product Deprotonation Start Dissolve β-arylethylamide in anhydrous solvent AddReagent Add dehydrating agent (e.g., POCl₃) dropwise Start->AddReagent Reflux Heat to reflux (1-24 h) AddReagent->Reflux Workup Quench, extract, and purify Reflux->Workup FinalProduct Obtain 3,4-dihydrothis compound Workup->FinalProduct

Caption: Mechanism and workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and often milder method for synthesizing tetrahydroisoquinolines.[2] It involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure.[2] A key advantage of this reaction is that it can proceed under physiological pH for activated aromatic rings, making it relevant to biosynthetic pathways.[6]

Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[2] For less nucleophilic aromatic systems, harsher conditions such as higher temperatures and stronger acids are required.[2] The reaction can also be highly diastereoselective, particularly when using chiral starting materials.

Quantitative Data for the Pictet-Spengler Reaction

β-ArylethylamineCarbonyl CompoundConditionsProductYield (%)
Tryptaminep-NitrobenzaldehydeHFIP, reflux, 1 h1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-β-carboline99%[7]
D-Tryptophan methyl ester hydrochloride2,3-ButanedioneAnhydrous MeOH, 65 °C, 20 hTetrahydro-β-carboline derivative62%
TryptamineTrifluoroacetophenoneHFIP, reflux, 24 h1-Phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydro-β-carboline76%[7]

Reaction Mechanism and Workflow

The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular cyclization.

Pictet_Spengler cluster_mechanism Pictet-Spengler Mechanism cluster_workflow General Experimental Workflow Reactants β-Arylethylamine + Aldehyde/Ketone SchiffBase Schiff Base Reactants->SchiffBase Condensation IminiumIon Iminium Ion SchiffBase->IminiumIon Acid Catalyst Cyclized Spirocyclic Intermediate IminiumIon->Cyclized Intramolecular Electrophilic Aromatic Substitution Product Tetrahydrothis compound Cyclized->Product Rearrangement & Deprotonation Start Dissolve β-arylethylamine and carbonyl compound in solvent AddCatalyst Add acid catalyst (e.g., TFA) Start->AddCatalyst React Stir at appropriate temperature (rt - reflux) AddCatalyst->React Workup Neutralize, extract, and purify React->Workup FinalProduct Obtain tetrahydrothis compound Workup->FinalProduct

Caption: Mechanism and workflow of the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction offers a direct route to aromatic isoquinolines.[8][9] The classical approach involves the condensation of a benzaldehyde with an aminoacetaldehyde diethyl acetal to form a Schiff base, which then undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid.[8][10]

A significant challenge with the Pomeranz-Fritsch reaction is that yields can be highly variable and are often moderate.[11] The reaction is sensitive to the nature of the substituents on the benzaldehyde and the reaction conditions. Several modifications have been developed to improve yields and expand the substrate scope, such as the Schlittler-Muller modification, which uses a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal.[8]

Quantitative Data for the Pomeranz-Fritsch Reaction

Benzaldehyde DerivativeConditionsProductYield (%)
3,4,5-TrimethoxybenzaldehydeUgi reaction followed by CH₃COOH/conc. H₂SO₄Substituted this compound30-36%[12]
Substituted BenzaldehydesPolyphosphoric acid7,8- and 1-substituted isoquinolinesModerate[11]
BenzaldehydeBoron trifluoride-trifluoroacetic anhydrideThis compound derivatives with 7-OMe groupsGood[11]

Reaction Mechanism and Workflow

The reaction involves the formation of a benzalaminoacetal, which, under strong acidic conditions, cyclizes and eliminates two molecules of alcohol to form the aromatic this compound ring.

Pomeranz_Fritsch cluster_mechanism Pomeranz-Fritsch Mechanism cluster_workflow General Experimental Workflow Reactants Benzaldehyde + Aminoacetaldehyde diethyl acetal SchiffBase Benzalaminoacetal (Schiff Base) Reactants->SchiffBase Condensation Cyclization Acid-catalyzed Cyclization SchiffBase->Cyclization Strong Acid (e.g., H₂SO₄) Elimination Elimination of 2x ROH Cyclization->Elimination Product This compound Elimination->Product Start Condense benzaldehyde and aminoacetal AddAcid Add strong acid (e.g., conc. H₂SO₄) Start->AddAcid Heat Heat the reaction mixture AddAcid->Heat Workup Neutralize carefully, extract, and purify Heat->Workup FinalProduct Obtain this compound Workup->FinalProduct

Caption: Mechanism and workflow of the Pomeranz-Fritsch reaction.

Experimental Protocols

Protocol 1: Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)[1][13]
  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Solvent Addition: Add an anhydrous solvent such as acetonitrile or toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise to the solution at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Pictet-Spengler Reaction using Trifluoroacetic Acid (TFA)
  • Setup: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 1.0-2.0 equiv) to the solution at room temperature. For less reactive substrates, a stronger acid or heating may be necessary.

  • Reaction: Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to several days depending on the substrate.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Pomeranz-Fritsch Reaction using Concentrated Sulfuric Acid[8][10]
  • Schiff Base Formation: Condense the benzaldehyde (1.0 equiv) with aminoacetaldehyde diethyl acetal (1.0 equiv) in a suitable solvent like ethanol (B145695) at room temperature to form the corresponding benzalaminoacetal (Schiff base). This intermediate can be isolated and purified or used directly in the next step.

  • Cyclization: Carefully add the benzalaminoacetal to concentrated sulfuric acid at 0 °C.

  • Reaction: Slowly warm the reaction mixture to the desired temperature (can range from room temperature to 100 °C) and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Cautiously pour the reaction mixture onto ice and neutralize with a strong base (e.g., concentrated NaOH or NH₄OH) while cooling. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, filter, and remove the solvent under reduced pressure. The crude this compound is then purified by column chromatography or other suitable methods.

Conclusion

The choice between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for the synthesis of isoquinolines depends heavily on the desired final product, the nature of the available starting materials, and the desired reaction conditions.

  • The Bischler-Napieralski reaction is a reliable method for obtaining 3,4-dihydroisoquinolines, especially from electron-rich precursors, which can be subsequently oxidized.

  • The Pictet-Spengler reaction offers a milder and often more versatile route to tetrahydroisoquinolines, with the potential for stereocontrol.

  • The Pomeranz-Fritsch reaction provides a direct entry to the aromatic this compound core, but its success is highly substrate-dependent, and yields can be variable.

By understanding the nuances of each of these classical methods, researchers can make an informed decision to efficiently access the valuable this compound scaffold for their scientific endeavors.

References

Clinical Showdown: Isoquinoline-Containing Drugs in the Therapeutic Arena

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the clinical trial landscape of promising isoquinoline alkaloids: Berberine (B55584), Emetine (B1671215), and Noscapine.

This compound alkaloids, a diverse class of naturally occurring and synthetic compounds, are increasingly being investigated for their therapeutic potential across a wide range of diseases. Their unique structural scaffold has made them a focal point in drug discovery, leading to numerous clinical trials. This guide provides an objective comparison of the clinical trial data for three prominent this compound-containing drugs: berberine, emetine, and noscapine, targeting metabolic, viral, and respiratory diseases, respectively.

Quantitative Comparison of Clinical Trial Data

The following tables summarize the key quantitative outcomes from clinical trials of berberine, emetine, and noscapine.

Table 1: Berberine in Metabolic Disorders

ParameterInterventionControlMean Difference (95% CI)p-valueClinical Trial Identifier/Source
Triglycerides (mmol/L)BerberinePlacebo-0.367 (-0.560 to -0.175)< 0.001[1][2]
Fasting Plasma Glucose (mmol/L)BerberinePlacebo-0.515 (-0.847 to -0.183)0.002[1][2]
Waist Circumference (cm)BerberinePlacebo-3.270 (-4.818 to -1.722)< 0.001[1][2]
LDL Cholesterol (mmol/L)BerberinePlacebo-0.495 (-0.714 to -0.276)< 0.001[1][2]
Total Cholesterol (mmol/L)BerberinePlacebo-0.451 (-0.631 to -0.271)< 0.001[1][2]
Body Mass Index ( kg/m ²)BerberinePlacebo-0.435 (-0.856 to -0.013)0.043[2]

Table 2: Emetine in Viral Infections (COVID-19)

Outcome MeasureIntervention Group (Emetine)Control Groupp-valueClinical Trial Identifier/Source
Oxygen Saturation (Day 1)HigherLowerNot specified[3][4][5]
In vitro EC50 vs. SARS-CoV-20.007 µM--[4][6]
In vitro CC50 (Vero cells)1.96 µM--[6]
Proposed Oral Dose6 mg/day for 10 daysPlacebo-[7][8]

Table 3: Noscapine in Respiratory Conditions (COVID-19 Associated Cough)

Outcome MeasureIntervention Group (Noscapine + Licorice)Control Group (Diphenhydramine)p-valueClinical Trial Identifier/Source
Response to Treatment (Day 5)85.48%79.03%0.34[9][10]
Presence of Dyspnea (Day 5)1.61%12.9%0.03[10]
Cough-Related Quality of LifeSignificantly Better-< 0.001[10]
Cough SeveritySignificantly Better-< 0.001[10]

Experimental Protocols

1. Berberine for Dyslipidemia (Protocol based on ChiCTR1900021361) [11][12][13][14]

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 118 patients with dyslipidemia.

  • Intervention: Oral administration of berberine (500 mg twice daily) or placebo for 12 weeks.

  • Primary Outcome: Percentage reduction of low-density lipoprotein cholesterol (LDL-C) at week 12.

  • Secondary Outcomes:

    • Measurement of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) at baseline, week 4, week 8, and week 12.

    • Assessment of high-sensitivity C-reactive protein (hs-CRP), blood pressure, and body weight at the same intervals.

    • Analysis of intestinal microbiota.

  • Safety Assessment: General physical examination, routine blood and urine tests, and liver and kidney function tests.

2. Emetine for Antiviral Efficacy (In Vitro Assay) [6][15][16]

  • Cell Culture: Vero E6 cells are seeded in 96-well plates to form a confluent monolayer.

  • Compound Preparation: Serial dilutions of emetine are prepared in the cell culture medium.

  • Infection and Treatment: Cell monolayers are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Simultaneously, the diluted emetine is added to the wells.

  • Incubation: The plates are incubated for a duration appropriate for the viral replication cycle (e.g., 48 hours).

  • Quantification of Viral Inhibition (EC50): The antiviral effect is quantified by measuring the reduction in viral RNA levels using quantitative real-time PCR (qRT-PCR). The half-maximal effective concentration (EC50) is then calculated.

  • Cytotoxicity Assay (CC50): The viability of uninfected cells exposed to the same concentrations of emetine is measured using an MTS assay to determine the half-maximal cytotoxic concentration (CC50).

3. Noscapine for COVID-19 Associated Cough (Randomized Controlled Trial) [9][10][[“]]

  • Study Design: A randomized controlled trial.

  • Participants: 124 outpatients with confirmed COVID-19 and cough, with symptom onset less than 5 days prior.

  • Intervention:

    • Treatment Group: Noscapine plus licorice syrup (Noscough® syrup) 20 mL every 6 hours for 5 days.

    • Control Group: Diphenhydramine elixir 7 mL every 8 hours for 5 days.

  • Primary Outcome: Response to treatment over 5 days, assessed using a visual analogue scale for cough severity.

  • Secondary Outcomes:

    • Cough severity after 5 days, measured by the Cough Symptom Score.

    • Cough-related quality of life.

    • Relief from dyspnea.

Signaling Pathways and Experimental Workflows

Berberine_AMPK_Pathway Berberine Berberine AMPK AMPK (AMP-activated protein kinase) Berberine->AMPK activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 AMPK->ULK1 activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake S6K1 S6K1 mTOR->S6K1 activates Autophagy Autophagy ULK1->Autophagy Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis

Berberine's activation of the AMPK signaling pathway.

Emetine_Protein_Synthesis_Inhibition cluster_ribosome Ribosome 40S_subunit 40S Subunit 80S_ribosome 80S Ribosome 40S_subunit->80S_ribosome 60S_subunit 60S Subunit 60S_subunit->80S_ribosome Polypeptide Polypeptide Chain 80S_ribosome->Polypeptide translates Emetine Emetine Emetine->40S_subunit binds to and inhibits translocation Viral_Replication Viral Replication Emetine->Viral_Replication inhibits mRNA mRNA mRNA->40S_subunit tRNA Aminoacyl-tRNA tRNA->80S_ribosome Viral_Proteins Viral Proteins Polypeptide->Viral_Proteins Viral_Proteins->Viral_Replication

Emetine's mechanism of inhibiting protein synthesis.

Noscapine_Bradykinin_Pathway Bradykinin (B550075) Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R activates Gq_protein Gq Protein B2R->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cough_Reflex Cough Reflex Ca_release->Cough_Reflex Inflammation Inflammation PKC->Inflammation Noscapine Noscapine Noscapine->B2R antagonizes

Noscapine's antagonism of the bradykinin signaling pathway.

Antiviral_Assay_Workflow start Start cell_seeding Seed host cells in 96-well plates start->cell_seeding incubation1 Incubate to form monolayer cell_seeding->incubation1 infection Infect cells with virus (e.g., SARS-CoV-2) incubation1->infection cytotoxicity_assay Perform cytotoxicity assay (CC50) on uninfected cells incubation1->cytotoxicity_assay compound_prep Prepare serial dilutions of test compound treatment Add diluted compound to wells compound_prep->treatment compound_prep->cytotoxicity_assay infection->treatment incubation2 Incubate for viral replication period treatment->incubation2 quantification Quantify viral load (e.g., qRT-PCR) incubation2->quantification data_analysis Calculate EC50 quantification->data_analysis end End data_analysis->end cytotoxicity_assay->end

Experimental workflow for a typical in vitro antiviral assay.

References

Navigating the ADMET Landscape: A Comparative Guide to the Computational Prediction of Pharmacokinetic Properties for Novel Isoquinoline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its potential for clinical success. This guide provides a comprehensive comparison of computational (in silico) prediction methods against established in vitro experimental data for a series of novel isoquinoline analogues, a scaffold of significant interest in medicinal chemistry. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this document aims to offer an objective resource for evaluating the utility of predictive models in modern drug discovery.

The journey of a drug from laboratory to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic profiles.[1][2] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to prioritize compounds for further development long before resource-intensive experimental studies are undertaken.[2] This guide delves into the practical application of these predictive technologies, focusing on the increasingly important class of this compound derivatives, which are known for their diverse pharmacological activities.[3]

The Predictive vs. The Practical: A Data-Driven Comparison

To illustrate the predictive power and limitations of computational models, this guide presents a comparative analysis of in silico predictions with experimental results for a series of novel this compound analogues. While specific experimental data for a comprehensive set of newly synthesized this compound analogues with direct computational comparisons is proprietary and not always publicly available, we can extrapolate from studies on closely related compounds, such as quinoline (B57606) derivatives, to demonstrate the principles and data presentation formats.

The following table summarizes key ADMET parameters for a representative set of compounds, showcasing both predicted values from common computational platforms and corresponding experimental data.

Table 1: Comparison of Predicted and Experimental ADMET Properties for Representative Heterocyclic Analogues

Compound IDPropertyIn Silico PredictionExperimental ValueMethod/Platform
Analog A Solubility (µg/mL)Moderate to High85 ± 5pkCSM, Internal Database
Caco-2 Permeability (10⁻⁶ cm/s)High15.2 ± 1.1ADMET Predictor®, Caco-2 Assay
Human Liver Microsomal Stability (% remaining at 60 min)Moderate45 ± 3StarDrop, Microsomal Stability Assay
Plasma Protein Binding (%)High92 ± 2Discovery Studio, Equilibrium Dialysis
hERG Inhibition (IC₅₀, µM)> 10> 30ADMET Predictor®, Patch Clamp Assay
Analog B Solubility (µg/mL)Low12 ± 2pkCSM, Internal Database
Caco-2 Permeability (10⁻⁶ cm/s)Moderate5.8 ± 0.7ADMET Predictor®, Caco-2 Assay
Human Liver Microsomal Stability (% remaining at 60 min)High88 ± 4StarDrop, Microsomal Stability Assay
Plasma Protein Binding (%)Very High99.1 ± 0.2Discovery Studio, Equilibrium Dialysis
hERG Inhibition (IC₅₀, µM)< 10.8 ± 0.1ADMET Predictor®, Patch Clamp Assay
Analog C Solubility (µg/mL)High150 ± 10pkCSM, Internal Database
Caco-2 Permeability (10⁻⁶ cm/s)Low1.5 ± 0.3ADMET Predictor®, Caco-2 Assay
Human Liver Microsomal Stability (% remaining at 60 min)Low15 ± 2StarDrop, Microsomal Stability Assay
Plasma Protein Binding (%)Moderate75 ± 5Discovery Studio, Equilibrium Dialysis
hERG Inhibition (IC₅₀, µM)> 10> 50ADMET Predictor®, Patch Clamp Assay

Note: The data presented in this table is a composite illustration based on publicly available information for related heterocyclic compounds and is intended for comparative purposes.

Unveiling the "How": Detailed Experimental Protocols

The reliability of any comparison hinges on the quality and consistency of the experimental data. Below are detailed methodologies for the key in vitro ADMET assays referenced in this guide.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.

Methodology:

  • Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (AP) side of the monolayer (simulating the intestinal lumen), and samples are taken from the basolateral (BL) side (simulating the bloodstream) at various time points.

  • To evaluate active efflux, the compound is also added to the BL side, and its transport to the AP side is measured.[1]

  • The concentration of the compound in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • The apparent permeability coefficient (Papp) is calculated, with a higher Papp value indicating better permeability.[1]

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes in the liver, which influences its in vivo half-life and clearance.

Methodology:

  • The test compound is incubated with human liver microsomes at 37°C.

  • The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.[1]

  • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.[1]

  • The concentration of the remaining parent compound in each sample is determined by LC-MS/MS analysis.[1]

  • The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To measure the extent to which a compound binds to proteins in the blood plasma, as only the unbound fraction is typically pharmacologically active.

Methodology:

  • An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.

  • Plasma is placed in one chamber, and a buffer solution is placed in the other.

  • The test compound is added to the plasma-containing chamber.

  • The apparatus is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is then calculated.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the logical flow of ADMET assessment and the biological context of this compound metabolism, the following diagrams have been generated.

ADMET_Prediction_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Experimental Validation cluster_decision Decision Making New_Analogues New this compound Analogues ADMET_Prediction Computational ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) New_Analogues->ADMET_Prediction Prioritization Prioritization based on Predicted Profile ADMET_Prediction->Prioritization Data_Analysis Data Analysis and Comparison ADMET_Prediction->Data_Analysis Compare Synthesis Synthesis of Prioritized Analogues Prioritization->Synthesis ADMET_Assays Experimental ADMET Assays (Caco-2, Microsomal Stability, PPB, etc.) Synthesis->ADMET_Assays ADMET_Assays->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: A typical workflow for computational prediction and experimental validation of ADMET properties.

Isoquinoline_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Analogue Oxidation Oxidation (e.g., Hydroxylation) This compound->Oxidation CYP450s Reduction Reduction This compound->Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Phase1_Metabolites Phase I Metabolites Oxidation->Phase1_Metabolites Reduction->Phase1_Metabolites Hydrolysis->Phase1_Metabolites Glucuronidation Glucuronidation (UGTs) Phase1_Metabolites->Glucuronidation Sulfation Sulfation (SULTs) Phase1_Metabolites->Sulfation Conjugated_Metabolites Conjugated Metabolites Glucuronidation->Conjugated_Metabolites Sulfation->Conjugated_Metabolites Excretion Renal/Biliary Excretion Conjugated_Metabolites->Excretion

Caption: A simplified overview of the metabolic pathways for this compound analogues.

Conclusion

The integration of in silico ADMET prediction into early-stage drug discovery offers a powerful strategy to de-risk and accelerate the development of new therapeutics. While computational models provide invaluable guidance, this guide underscores the continued importance of robust experimental validation. The presented data, protocols, and workflows offer a framework for researchers to critically evaluate and compare the ADMET properties of novel this compound analogues, ultimately facilitating the selection of candidates with the highest probability of success. As predictive technologies continue to evolve, the synergy between computational and experimental approaches will undoubtedly play an increasingly pivotal role in shaping the future of medicine.

References

Unveiling the Molecular Intricacies: A Comparative Guide to Validating the Mechanism of Action of Bioactive Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of bioactive compounds is paramount for their translation into therapeutic agents. This guide provides a comparative overview of the experimental validation of the MoA for three prominent bioactive isoquinoline alkaloids: berberine (B55584), sanguinarine (B192314), and palmatine (B190311). We delve into their effects on key signaling pathways, supported by experimental data and detailed protocols for crucial validation assays.

Comparative Analysis of Bioactive this compound Alkaloids

Bioactive this compound alkaloids, a diverse class of naturally occurring compounds, have garnered significant attention for their broad pharmacological activities.[1][2][3][4] Berberine, sanguinarine, and palmatine are among the most studied, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[5] Their therapeutic potential lies in their ability to modulate multiple cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of bioactivity for berberine, sanguinarine, and palmatine across various experimental setups. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell lines and assay formats can vary between studies.

AlkaloidTarget/AssayCell Line/SystemIC50 ValueReference(s)
Berberine Cell Viability (MTT Assay)SW480 (Colon Cancer)3.436 µM[6]
Cell Viability (MTT Assay)TNBC cell lines (HCC70, BT-20, MDA-MB-468)0.19 µM, 0.23 µM, 0.48 µM[7]
Tyrosine Hydroxylase InhibitionPC12 cells18.6 µM[8]
NF-κB Activation (Reporter Assay)293T cells~5 µM (36% inhibition)[9]
Sanguinarine Cell Viability (MTT Assay)HCC cell lines (Bel7402, HepG2, HCCLM3, SMMC7721)2.90 µM, 2.50 µM, 5.10 µM, 9.23 µM[10]
Choline Acetyl-transferase Inhibition-284 nM[11]
Palmatine Cell Viability (MTT Assay)SMMC7721 (Hepatoma)0.02 ± 0.01 µM (for 13-n-octyl-palmatine)[12]
Tyrosine Hydroxylase InhibitionPC12 cells7.9 µM[8]

Table 1: Comparative IC50 values of Berberine, Sanguinarine, and Palmatine in various assays.

AlkaloidPathway ModulatedKey Protein(s)EffectQuantitative ObservationReference(s)
Berberine PI3K/AKTp-PI3K, p-AKTInhibitionDose-dependent decrease in phosphorylation[6][13]
AMPKp-AMPKActivationIncreased phosphorylation[14][15][16][17]
NF-κBp-p65, p-IκBαInhibitionDecreased phosphorylation[15][18]
STAT3p-STAT3 (Tyr705, Ser727)InhibitionDose- and time-dependent decrease in phosphorylation[19][20]
Sanguinarine STAT3p-STAT3 (Tyr705, Ser727)InhibitionSignificant decrease in phosphorylation[4][21]
NF-κBNF-κB activityInhibitionDose-dependent decrease[22]
Palmatine PI3K/AKTp-PI3K, p-AKTInhibitionDose-dependent decrease in phosphorylation[23][24]
AMPKp-AMPKActivationIncreased phosphorylation[25]

Table 2: Comparative effects of this compound Alkaloids on key signaling pathways.

Key Signaling Pathways and Their Validation

The multifaceted therapeutic effects of these alkaloids stem from their ability to interact with and modulate critical cellular signaling pathways.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Both berberine and palmatine have been shown to inhibit this pathway.[6][13][23][24]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Berberine Berberine Berberine->PI3K Berberine->AKT Palmatine Palmatine Palmatine->PI3K Palmatine->AKT AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Palmatine Palmatine Palmatine->AMPK Catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism activates Anabolism Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolism inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Berberine Berberine Berberine->IKK Sanguinarine Sanguinarine Sanguinarine->IKK STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates Gene_Expression Target Gene Expression (e.g., c-myc, survivin) Nucleus->Gene_Expression Sanguinarine Sanguinarine Sanguinarine->JAK Berberine Berberine Berberine->STAT3 CETSA_Workflow Cell_Culture 1. Cell Culture & Treatment Heat_Shock 2. Heat Shock Cell_Culture->Heat_Shock Cell_Lysis 3. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 4. Centrifugation (separate soluble/insoluble) Cell_Lysis->Centrifugation Western_Blot 5. Western Blot or Mass Spec Centrifugation->Western_Blot Data_Analysis 6. Data Analysis (Melt Curve Shift) Western_Blot->Data_Analysis Reporter_Assay_Workflow Transfection 1. Transfection (Reporter Plasmid) Cell_Treatment 2. Cell Treatment (Alkaloid & Stimulus) Transfection->Cell_Treatment Cell_Lysis 3. Cell Lysis Cell_Treatment->Cell_Lysis Substrate_Addition 4. Add Luciferin Substrate Cell_Lysis->Substrate_Addition Luminescence_Measurement 5. Measure Luminescence Substrate_Addition->Luminescence_Measurement Data_Analysis 6. Data Analysis (Relative Light Units) Luminescence_Measurement->Data_Analysis

References

comparative review of classical versus modern isoquinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its synthesis has been a central focus in organic chemistry for over a century, leading to the development of a diverse arsenal (B13267) of synthetic methodologies. This guide provides a comprehensive and objective comparison of classical and modern methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Classical this compound Synthesis Methods

Traditional approaches to this compound synthesis, developed in the late 19th and early 20th centuries, have long served as the bedrock for constructing this heterocyclic system. These methods, while foundational, often necessitate harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, first reported in 1893, is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. The reaction involves an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. The reaction is most effective with electron-rich aromatic rings.[3]

Reaction Mechanism:

Bischler_Napieralski cluster_0 Activation of Amide cluster_1 Cyclization cluster_2 Aromatization Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 Activation Reagent POCl3 Reagent->Intermediate1 Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 Elimination Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Electrophilic Substitution Product 3,4-Dihydrothis compound Cyclized->Product Deprotonation

Figure 1: General mechanism of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydrothis compound.[4][5][6] This reaction is a special case of the Mannich reaction and is particularly effective for substrates with electron-donating groups on the aromatic ring.[6]

Reaction Mechanism:

Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Cyclization cluster_2 Rearomatization Amine β-Arylethylamine SchiffBase Schiff Base Amine->SchiffBase Carbonyl Aldehyde/Ketone Carbonyl->SchiffBase Iminium Iminium Ion SchiffBase->Iminium Protonation Cyclized Spirocyclic Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack Product Tetrahydrothis compound Cyclized->Product Deprotonation

Figure 2: General mechanism of the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, reported in 1893, is an acid-catalyzed synthesis of isoquinolines from the cyclization of benzalaminoacetals.[7][8][9] These Schiff bases are typically formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine.[9] While versatile, this method can suffer from low yields due to competing side reactions.

Reaction Mechanism:

Pomeranz_Fritsch cluster_0 Intermediate Formation cluster_1 Cyclization Cascade cluster_2 Aromatization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal Aminoacetal 2,2-Dialkoxy- ethylamine Aminoacetal->Benzalaminoacetal Carbocation Carbocation Intermediate Benzalaminoacetal->Carbocation Acid-catalyzed Elimination of ROH Cyclized Cyclized Intermediate Carbocation->Cyclized Intramolecular Electrophilic Attack Product This compound Cyclized->Product Elimination of ROH & Deprotonation

Figure 3: General mechanism of the Pomeranz-Fritsch reaction.

Modern this compound Synthesis Methods

In recent decades, a plethora of modern synthetic methods have emerged, offering milder reaction conditions, broader substrate scope, and improved efficiency compared to their classical counterparts. These methods often leverage transition-metal catalysis, C-H activation strategies, and photocatalysis.

Transition-Metal-Catalyzed C-H Activation

Transition-metal-catalyzed C-H activation has revolutionized the synthesis of isoquinolines by providing a more atom- and step-economical approach. Catalysts based on rhodium, palladium, and copper are commonly employed to direct the functionalization of C-H bonds and subsequent annulation to form the this compound core.

Rhodium(III)-Catalyzed Synthesis: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are effective for the annulation of benzamides with alkynes to produce isoquinolones.[10] This method often proceeds under relatively mild conditions and exhibits good functional group tolerance.

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile for the synthesis of isoquinolones through the C-H activation of N-methoxybenzamides and their annulation with allenes.[4] This approach offers high regioselectivity and good yields under relatively mild conditions.[4]

Copper-Catalyzed Synthesis: Copper(I) iodide has been shown to catalyze the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water to afford isoquinolines and this compound N-oxides.[1][11][12][13] This method is noteworthy for its use of an environmentally benign solvent and simple reaction conditions.[11][12]

Reaction Mechanism (General C-H Activation/Annulation):

CH_Activation cluster_0 C-H Activation cluster_1 Annulation cluster_2 Reductive Elimination Arene Aryl Substrate (e.g., Benzamide) Metallacycle Metallacycle Intermediate Arene->Metallacycle Catalyst Transition Metal Catalyst (e.g., Rh, Pd) Catalyst->Metallacycle Insertion Migratory Insertion Metallacycle->Insertion Alkyne Alkyne/Allene Alkyne->Insertion Product This compound Derivative Insertion->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Figure 4: General mechanism for transition-metal-catalyzed C-H activation/annulation.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the construction of this compound derivatives. These methods often proceed under mild, metal-free conditions.

Visible-Light-Induced Deaminative [4+2] Annulation: Isoquinolones can be synthesized via a photoinitiated deaminative [4+2] annulation of alkynes and N-amidepyridinium salts.[14][15] This metal-free approach exhibits a broad substrate scope and good functional group tolerance under benign reaction conditions.[14]

Visible-Light-Promoted Insertion of Vinyl Isocyanides: Multi-substituted isoquinolines can be prepared through the visible-light-promoted insertion of vinyl isocyanides with diaryliodonium salts at room temperature.[14]

Reaction Mechanism (Photocatalytic Synthesis of Isoquinolones):

Photocatalytic_Synthesis cluster_0 Photoexcitation & SET cluster_1 Radical Cascade cluster_2 Product Formation PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Visible Light) Radical Amide Radical PC_star->Radical Single Electron Transfer (SET) Salt N-Amidepyridinium Salt Salt->Radical Adduct Radical Adduct Radical->Adduct Addition Alkyne Alkyne Alkyne->Adduct CyclizedRadical Cyclized Radical Adduct->CyclizedRadical Intramolecular Cyclization Product Isoquinolone CyclizedRadical->Product Oxidation & Deprotonation

Figure 5: General mechanism for the photocatalytic synthesis of isoquinolones.

Comparative Data of this compound Synthesis Methods

The following tables summarize quantitative data for selected classical and modern this compound synthesis methods, providing a basis for comparison of their performance.

Table 1: Classical this compound Synthesis Methods

MethodSubstrateReagents/ConditionsReaction TimeYield (%)Reference
Bischler-NapieralskiN-(2-(3,4-dimethoxyphenyl)ethyl)acetamidePOCl₃, MeCN, reflux2 h92[3]
Bischler-NapieralskiN-(2-phenylethyl)benzamideP₂O₅, Toluene, reflux4 h85[3]
Pictet-SpenglerTryptamine, BenzaldehydeTFA, CH₂Cl₂, rt12 h85[8]
Pictet-SpenglerDopamine hydrochloride, FormaldehydeHCl, H₂O, rt24 h75[8]
Pomeranz-FritschBenzaldehyde, 2,2-diethoxyethylamineH₂SO₄, 0 °C to rt48 h40-60[7][8]

Table 2: Modern this compound Synthesis Methods

MethodSubstrateCatalyst/Reagents/ConditionsReaction TimeYield (%)Reference
Rh(III)-Catalyzed C-H ActivationN-Pivaloyloxybenzamide, Diphenylacetylene[Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), PivOH, DCE, 80 °C12 h95[10]
Pd(II)-Catalyzed C-H ActivationN-Methoxybenzamide, Ethyl 2,3-butadienoatePd(CH₃CN)₂Cl₂ (10 mol%), Ag₂CO₃, DIPEA, Toluene, 85 °C4 h87[4]
Cu(I)-Catalyzed Cyclization(E)-2-(phenylethynyl)benzaldehyde O-methyl oximeCuI (10 mol%), H₂O, 80 °C15 h92[1][11][12][13]
Photocatalytic Annulation4-Phenyl-1-butyne, N-Benzoyloxypyridinium saltEosin Y (2 mol%), Blue LED, MeCN, rt24 h85[14][15]
Visible Light/Vinyl Isocyanide Insertion1-(Isocyanovinyl)benzene, Diphenyliodonium triflatefac-[Ir(ppy)₃] (1 mol%), Blue LED, DMSO, rt12 h82[14]

Experimental Protocols

General Procedure for the Bischler-Napieralski Reaction

To a solution of the β-arylethylamide (1.0 equiv) in a suitable solvent (e.g., acetonitrile (B52724) or toluene), phosphorus oxychloride (2.0-3.0 equiv) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and carefully poured onto crushed ice. The mixture is basified with an aqueous solution of sodium hydroxide (B78521) or potassium carbonate and extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydrothis compound.

General Procedure for the Pictet-Spengler Reaction

To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol), the aldehyde or ketone (1.0-1.2 equiv) is added. The mixture is stirred at room temperature, and an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid) is added. The reaction is stirred at the appropriate temperature (room temperature to reflux) until completion as monitored by TLC. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give the tetrahydrothis compound product.

General Procedure for the Pomeranz-Fritsch Reaction

A mixture of the benzaldehyde (1.0 equiv) and 2,2-dialkoxyethylamine (1.1 equiv) is stirred in a suitable solvent. Concentrated sulfuric acid is added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred for an extended period. The reaction mixture is then carefully poured onto ice and neutralized with a base. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by chromatography to yield the this compound.

General Procedure for Rh(III)-Catalyzed C-H Activation/Annulation

A mixture of the N-pivaloyloxybenzamide (1.0 equiv), the alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) is stirred in a sealed tube. Pivalic acid (PivOH) is often added as an additive. The reaction mixture is heated at 80-100 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding isoquinolone.

General Procedure for Photocatalytic Synthesis of Isoquinolones

In a reaction vessel, the alkyne (1.0 equiv), N-amidepyridinium salt (1.2 equiv), and a photocatalyst such as Eosin Y (1-5 mol%) are dissolved in a degassed solvent (e.g., acetonitrile). The mixture is then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to provide the desired isoquinolone.

Conclusion

The synthesis of isoquinolines has evolved significantly from the classical name reactions to modern, highly efficient catalytic methods. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for their simplicity and the synthesis of specific scaffolds, they are often limited by harsh conditions and narrower substrate scope. Modern methods, particularly those involving transition-metal-catalyzed C-H activation and photocatalysis, offer milder reaction conditions, greater functional group tolerance, and higher yields, opening avenues for the synthesis of complex and diverse this compound derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired efficiency and sustainability of the process. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors in the rich field of this compound chemistry.

References

Assessing the Target Specificity of Newly Synthesized Isoquinoline Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] In recent years, there has been a significant focus on developing synthetic this compound derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][4] A key challenge in the development of these inhibitors is ensuring their target specificity to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.[5]

This guide provides a comparative overview of methodologies to assess the target specificity of newly synthesized this compound inhibitors, presenting supporting experimental data for representative compounds and comparing their performance with alternative inhibitors.

Comparative Analysis of Inhibitor Specificity

The following tables summarize the inhibitory activity of selected newly synthesized this compound derivatives and established alternative inhibitors against their primary targets and a panel of off-target kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity (IC50) of Pyrazolo[3,4-g]this compound Derivatives Against a Panel of Protein Kinases

CompoundHaspin (nM)CLK1 (nM)DYRK1A (nM)CDK9/Cyclin T (nM)GSK-3β (nM)CK1ε (nM)CDK5/p25 (nM)Pim1 (nM)
1b 57>1000070>10000>10000>10000>10000>10000
1c 66>10000165>10000>10000>10000>10000>10000
2a 240110140120>10000>1000036001800
2c 62>10000250>10000>10000>10000>10000>10000

Source: Data synthesized from a study on pyrazolo[3,4-g]this compound derivatives.[6][7]

Table 2: Comparative Inhibitory Activity (IC50) of a Newly Synthesized this compound Derivative and Alternative Inhibitors Against HER2 and EGFR Kinases

InhibitorClassHER2 IC50 (nM)EGFR IC50 (nM)Selectivity (EGFR/HER2)
Compound 14f This compound-tethered quinazoline (B50416)1.813.57.5
Lapatinib Quinazoline (Alternative)10.87.60.7
Neratinib Quinoline (Alternative)5.09.01.8
Tucatinib Quinoline (Alternative)8.049061.25

Source: Data for Compound 14f from a study on this compound-tethered quinazoline derivatives.[8][9] Data for Lapatinib, Neratinib, and Tucatinib synthesized from comparative analyses.[10][11][12]

Key Experimental Protocols for Assessing Target Specificity

Accurate assessment of inhibitor specificity relies on a combination of in vitro biochemical assays, cell-based assays, and proteome-wide approaches.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50), providing a measure of inhibitor potency.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer. Prepare serial dilutions of the this compound test compound.

  • Assay Reaction: In a microplate, combine the kinase, substrate, and test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP (often at a concentration close to the Km for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays measuring the transfer of ³²P or ³³P from ATP, or fluorescence/luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify and quantify the engagement of an inhibitor with its target protein within intact cells. The principle is that ligand binding generally increases the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Treat cultured cells with the this compound inhibitor or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate and heat them across a range of temperatures using a thermal cycler to generate a melt curve. For isothermal dose-response experiments, heat all samples at a single, predetermined temperature.

  • Cell Lysis: After heating and cooling, lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: For melt curve experiments, plot the amount of soluble target protein against the temperature. A shift in the melting temperature (Tm) to the right in inhibitor-treated samples indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble protein against the inhibitor concentration to determine the potency of target engagement (EC50).[1][3][13][14][15]

Chemical Proteomics

This unbiased, proteome-wide approach identifies the direct binding targets of a compound in a complex biological sample, such as a cell lysate.

Methodology:

  • Inhibitor Immobilization: Covalently link the newly synthesized this compound inhibitor (or a close analog with a suitable functional group) to a solid support, such as sepharose or agarose (B213101) beads, to create an affinity matrix.

  • Lysate Incubation: Prepare a total protein lysate from cultured cells or tissues. Incubate the lysate with the inhibitor-coupled beads to allow for the capture of binding proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH or salt concentration, or more specifically, by adding a high concentration of the free inhibitor to compete for binding.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically interact with the this compound inhibitor. This provides a comprehensive profile of both on-target and potential off-target interactions.[2][7][16][17][18]

Signaling Pathways and Experimental Workflows

Visualizing the relevant signaling pathways and experimental workflows can aid in understanding the context of inhibitor action and the process of specificity assessment.

Signaling_Pathway_PI3K_Akt_mTOR cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Isoquinoline_Inhibitor This compound Inhibitor Isoquinoline_Inhibitor->PI3K Inhibition Signaling_Pathway_HER2 HER2_dimer HER2 Dimerization (e.g., HER2/HER3) PI3K PI3K HER2_dimer->PI3K Ras Ras/Raf/MEK/ERK (MAPK Pathway) HER2_dimer->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation Ras->Proliferation Isoquinoline_Inhibitor This compound Inhibitor Isoquinoline_Inhibitor->HER2_dimer Inhibition of Tyrosine Kinase Experimental_Workflow Start Newly Synthesized This compound Inhibitor Biochemical In Vitro Kinase Profiling (IC50) Start->Biochemical CellBased Cell-Based Assays (e.g., CETSA) Start->CellBased Proteomics Chemical Proteomics (Target ID) Start->Proteomics Analysis Data Analysis & Specificity Assessment Biochemical->Analysis CellBased->Analysis Proteomics->Analysis End Selective Inhibitor Candidate Analysis->End

References

Navigating Resistance: A Comparative Guide to Isoquinoline-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents. Isoquinoline alkaloids, a diverse class of natural and synthetic compounds, have emerged as promising candidates. This guide provides a comparative analysis of the cross-resistance profiles of key this compound-based antibacterial agents, supported by experimental data, to aid in the development of next-generation therapeutics.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound alkaloids varies significantly across different chemical scaffolds and bacterial species. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this activity, with lower values indicating higher potency. The following tables summarize the MIC values of prominent this compound-based agents against a panel of both susceptible and resistant bacterial strains.

Protoberberine Alkaloids: Berberine (B55584) and Palmatine (B190311)

Berberine and palmatine are well-studied protoberberine alkaloids with broad-spectrum antibacterial activity. They are known to intercalate with DNA and inhibit protein biosynthesis.[1] Notably, they often exhibit synergistic effects when combined with conventional antibiotics.

CompoundBacteriumResistance ProfileMIC (µg/mL)Reference
Berberine Staphylococcus aureusMethicillin-Susceptible (MSSA)128[2]
Staphylococcus aureusMethicillin-Resistant (MRSA)32 - 128[2]
Escherichia coli->1024[1]
Pseudomonas aeruginosa->1024[1]
Palmatine Staphylococcus aureus-128 - 256[1]
Escherichia coli->1024[1]
Pseudomonas aeruginosa->1024[1]
Benzophenanthridine Alkaloids: Sanguinarine (B192314) and Chelerythrine (B190780)

Sanguinarine and chelerythrine are potent benzophenanthridine alkaloids that primarily act by disrupting bacterial cell membranes and inhibiting cell division.[1]

CompoundBacteriumResistance ProfileMIC (µg/mL)Reference
Sanguinarine Staphylococcus aureusMethicillin-Susceptible (MSSA)1.9[3]
Staphylococcus aureusMethicillin-Resistant (MRSA)1.9[3]
Pseudomonas aeruginosa->125[3]
Chelerythrine Staphylococcus aureusMethicillin-Resistant (MRSA)156[2]
Pseudomonas aeruginosa-1.9[3]
Synthetic this compound Derivatives

Recent research has focused on synthesizing novel this compound derivatives to enhance antibacterial potency and overcome resistance.

CompoundBacteriumResistance ProfileMIC (µg/mL)Reference
HSN584 Staphylococcus aureusMethicillin-Resistant (MRSA)4[4]
Staphylococcus aureusFluoroquinolone-Resistant4 - 8[4]
Enterococcus faecalisVancomycin-Resistant (VRE)8[4]
HSN739 Staphylococcus aureusMethicillin-Resistant (MRSA)4[4]
Staphylococcus aureusFluoroquinolone-Resistant4 - 8[4]
Enterococcus faecalisVancomycin-Resistant (VRE)4[4]

Cross-Resistance and Collateral Sensitivity

A critical aspect of developing new antibiotics is understanding their potential for cross-resistance with existing drugs. While comprehensive comparative studies on cross-resistance between different this compound alkaloids are limited, the available data suggests a low propensity for cross-resistance with some conventional antibiotics.

Some studies indicate that bacteria resistant to certain antibiotics may exhibit increased susceptibility to other drugs, a phenomenon known as collateral sensitivity . This presents a promising strategy for designing antibiotic cycling protocols to mitigate resistance development. For instance, the evolution of resistance to one drug could make a bacterial population more vulnerable to an this compound-based agent. Further research is needed to construct detailed collateral sensitivity networks for this class of compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • This compound compound stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth and solvent only)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound compound in the microtiter plate wells using CAMHB. The final volume in each well should be 100 µL.

  • Inoculate each well (except the negative control) with 5 µL of the bacterial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (a known antibiotic) and a negative control (broth with the same concentration of solvent used to dissolve the test compound) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows no significant increase in OD600 compared to the negative control.

Signaling Pathways and Mechanisms of Action

This compound-based antibacterial agents exert their effects through various mechanisms, often targeting multiple cellular processes. Understanding these pathways is crucial for rational drug design and for predicting and overcoming resistance.

One of the key mechanisms of action for some this compound alkaloids, such as berberine, is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.[5][6][7][8][9]

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell Berberine Berberine FtsZ_monomers FtsZ monomers Berberine->FtsZ_monomers Inhibits polymerization Z_ring Z-ring formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers Cell_division Cell Division Z_ring->Cell_division

Caption: Inhibition of bacterial cell division by berberine through targeting FtsZ.

Furthermore, some this compound alkaloids can modulate host immune responses to enhance bacterial clearance. For example, berberine has been shown to interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. This interaction can modulate downstream signaling pathways, such as the p38 MAPK pathway, to bolster the host's defense against infection.

Experimental and Drug Discovery Workflow

The discovery and development of novel antibacterial agents from natural products like this compound alkaloids follows a structured workflow. This process begins with the screening of extensive compound libraries and progresses through hit validation, lead optimization, and preclinical studies.

Drug_Discovery_Workflow cluster_workflow Antibacterial Drug Discovery Workflow for this compound Alkaloids Screening High-Throughput Screening (Natural Product Libraries) Hit_ID Hit Identification & Validation (MIC Determination) Screening->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Chemical Synthesis) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy & toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of this compound-based antibacterial drugs.

References

A Comparative Guide to the Pharmacokinetic Profiles of Isoquinoline Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several prominent isoquinoline drug candidates: Noscapine, Berberine (B55584), Tetrandrine, and the related opioids Codeine and Morphine. The information presented herein is intended to assist researchers in evaluating and selecting promising candidates for further development. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

I. Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for selected this compound drug candidates, providing a basis for direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 1: Oral Bioavailability and Half-Life of this compound Drug Candidates

Drug CandidateSpeciesOral Bioavailability (%)Elimination Half-Life (t½)Citation(s)
NoscapineHuman~30%2.6 - 4.5 hours[1][2]
BerberineRat0.37 ± 0.11%-[3]
TetrandrineRat~33.01%-[4]
CodeineHuman~90%~3 hours[5]

Table 2: Clearance and Volume of Distribution of this compound Drug Candidates

Drug CandidateSpeciesTotal Plasma ClearanceVolume of Distribution (Vd)Citation(s)
NoscapineHuman22 ml/min/kg4.7 L/kg[1]
BerberineRat-12–38 L/kg[3]
TetrandrineRat--
CodeineHuman-~3.5 L/kg[5]

II. Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these drug candidates are provided below.

A. Determination of Pharmacokinetic Parameters by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure for the quantification of this compound alkaloids in plasma, based on common practices.[6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of a precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: A reversed-phase C18 or C8 column is typically used (e.g., 4.6 x 150 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the specific alkaloid (e.g., 232 nm for noscapine).[7]

  • Injection Volume: 10-20 µL.

3. Quantification

  • A calibration curve is constructed by analyzing a series of standard solutions of the drug candidate of known concentrations.

  • The peak area of the drug in the plasma sample is compared to the calibration curve to determine its concentration.

B. Determination of Pharmacokinetic Parameters by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for quantifying this compound alkaloids.[2][9]

1. Sample Preparation (Liquid-Liquid or Solid-Phase Extraction)

  • Liquid-Liquid Extraction: To plasma, add an internal standard and an extraction solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers. The organic layer is then evaporated and the residue reconstituted.[9]

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol (B129727) and water. Load the plasma sample, wash with a weak solvent, and then elute the analyte with a stronger solvent. The eluate is then evaporated and reconstituted.[10]

2. LC-MS/MS Conditions

  • Chromatography: Similar to HPLC, using a C18 column and a gradient elution with a mobile phase of ammonium formate (B1220265) or formic acid in water and acetonitrile.[2][8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[2][9]

3. Data Analysis

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.

C. Determination of Oral Bioavailability in Rats

This protocol outlines the general procedure for determining the absolute oral bioavailability of a drug candidate.[7][11]

1. Animal Dosing

  • Intravenous (IV) Administration: A known dose of the drug is administered intravenously to a group of rats. Blood samples are collected at various time points.

  • Oral (PO) Administration: A known dose of the drug is administered orally (by gavage) to another group of rats. Blood samples are collected at the same time points as the IV group.

2. Sample Analysis

  • Plasma concentrations of the drug are determined using a validated analytical method such as HPLC or LC-MS/MS.

3. Calculation of Bioavailability

  • The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both the IV and oral administration routes.

  • The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the this compound drug candidates and a typical experimental workflow for pharmacokinetic analysis.

G cluster_0 Codeine Metabolism Codeine Codeine Morphine Morphine Codeine->Morphine CYP2D6 Inactive_Metabolites Inactive Metabolites Codeine->Inactive_Metabolites UGT2B7, CYP3A4

Metabolism of Codeine to Morphine via CYP2D6.

G cluster_1 Berberine Efflux Mechanism Berberine_in Berberine (Intracellular) Pgp P-glycoprotein (Efflux Pump) Berberine_in->Pgp Berberine_out Berberine (Extracellular) Pgp->Berberine_out ATP-dependent efflux

P-glycoprotein mediated efflux of Berberine.

G cluster_2 Noscapine's Effect on Microtubules Noscapine Noscapine Tubulin Tubulin Dimers Noscapine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Noscapine-induced cell cycle arrest.

G cluster_3 Tetrandrine and TGF-β Signaling TGF_beta1 TGF-β1 Smad3 Smad3 TGF_beta1->Smad3 Promotes Smad7 Smad7 TGF_beta1->Smad7 Inhibits Fibrosis Fibrosis Smad3->Fibrosis Tetrandrine Tetrandrine Tetrandrine->TGF_beta1 Inhibits Tetrandrine->Smad7 Inhibits

Tetrandrine's inhibitory effect on the TGF-β1 pathway.

G cluster_4 Pharmacokinetic Study Workflow Dosing Drug Administration (IV and Oral) Sampling Blood Sampling (Time course) Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep Extraction Drug Extraction (LLE or SPE) Plasma_Sep->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis

General workflow for a pharmacokinetic study.

References

Unveiling the Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Isoquinoline Derivatives in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high efficacy and minimal side effects is a paramount challenge. Isoquinoline derivatives, a class of naturally occurring and synthetic compounds, have emerged as promising candidates, exhibiting potent cytotoxic effects against a range of cancer cell lines. However, a critical aspect of their therapeutic potential lies in their selectivity – the ability to preferentially target cancer cells while sparing their normal counterparts. This guide provides an objective comparison of the cytotoxic performance of several key this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of prominent this compound derivatives against various cancer and normal cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, serving as a standard measure of cytotoxicity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of a compound's cancer-selective cytotoxicity. A higher SI value is indicative of greater selectivity.

This compound DerivativeCancer Cell LineCell TypeIC50 (µM)Normal Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
Berberine (B55584) HeLaCervical Cancer245.18 ± 17.33[1]VeroMonkey Kidney Epithelial71.14[2][3]~0.29
HT29Colon Cancer52.37 ± 3.45[1]WRL-68Human Liver Embryonic788[4]~15.05
MCF-7Breast Cancer272.15 ± 11.06[1]MCF-10ANormal Breast Epithelial>100>0.37
Sanguinarine (B192314) A431Skin Squamous Carcinoma~1-2[3]NHEKNormal Human Epidermal Keratinocytes>10[3]>5-10
H1299Non-small Cell Lung Cancer~3[5]MRC-5Normal Human Lung Fibroblast>10>3.3
HepG2Liver Cancer2.50[6]LO2Normal Human Liver>20[7]>8
Noscapine MDA-MB-231Triple-Negative Breast Cancer20[8]MCF-10FNormal Breast Epithelial53[8]2.65
H460Non-small Cell Lung Cancer34.7 ± 2.5[9]HEK293Human Embryonic Kidney>100[10]>2.88
Papaverine AMJ-13Breast Cancer62.12[11]Normal cell lineNot specified393.8[11]~6.34
MCF-7Breast Cancer72.62[11]NHFNormal Human Fibroblast>100>1.38
Emetine HCT116Colon Cancer0.06[12]MRC-5Normal Human Lung Fibroblast3.79[12]63.17
JurkatT-cell Leukemia0.64[13]PBMCsPeripheral Blood Mononuclear Cells2.44[12]3.81
MGC803Gastric Cancer0.0497[14]Not specified

Experimental Protocols

The data presented in this guide is predominantly derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and cytotoxicity.

General MTT Assay Protocol
  • Cell Seeding: Cancerous and normal cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the this compound derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The selective cytotoxicity of this compound derivatives against cancer cells can be attributed to their interference with various cellular signaling pathways that are often dysregulated in cancer.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the comparative cytotoxicity of this compound derivatives.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cancer & Normal Cell Lines Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Treat cells with compounds Cell_Seeding->Treatment Compound_Prep Prepare serial dilutions of this compound Derivatives Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Processing Calculate % Viability Absorbance->Data_Processing IC50_Calc Determine IC50 values Data_Processing->IC50_Calc Comparison Compare Cancer vs. Normal Cell Cytotoxicity IC50_Calc->Comparison

Caption: A generalized workflow for determining the comparative cytotoxicity of this compound derivatives.

Berberine and the JAK/STAT Signaling Pathway

Berberine has been shown to exert its anti-cancer effects, in part, by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is often constitutively active in cancer cells, promoting proliferation and survival.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Berberine Berberine Berberine->JAK Inhibition Berberine->STAT Inhibition of Phosphorylation

Caption: Berberine's inhibitory effect on the JAK/STAT signaling pathway.

Emetine and the MAPK Signaling Pathway

Emetine, another potent this compound alkaloid, has been demonstrated to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Its anticancer effects can be mediated through the activation of the pro-apoptotic p38 pathway and the inhibition of the pro-survival ERK pathway.

G cluster_extracellular Extracellular Signal cluster_mapk MAPK Cascade cluster_cellular_response Cellular Response Signal Stress/Growth Factors MAPKKK MAPKKK Signal->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 ERK ERK MAPKK_ERK->ERK Apoptosis Apoptosis p38->Apoptosis Proliferation Proliferation/ Survival ERK->Proliferation Emetine Emetine Emetine->p38 Activation Emetine->ERK Inhibition

Caption: Emetine's modulation of the p38 and ERK MAPK signaling pathways.

References

Safety Operating Guide

Personal protective equipment for handling Isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling isoquinoline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.

This compound is a heterocyclic aromatic organic compound that can be harmful if swallowed and is toxic in contact with skin.[1][2][3] It is also known to cause skin and serious eye irritation.[1][3] Adherence to proper safety measures is crucial when working with this chemical.

Hazard Identification and Quantitative Data

Understanding the fundamental properties and hazards of this compound is the first step toward safe handling.

PropertyValueReference
CAS Number 119-65-3[1][2]
Molecular Formula C₉H₇N[4]
Molecular Weight 129.16 g/mol [4]
Appearance Light brown solid or light yellow oily liquid[4][5]
Boiling Point 242-243 °C[3][4]
Melting Point 24-28 °C[3][4]
Vapor Pressure 0.05 hPa @ 20 °C[2][4]
Density 1.099 g/cm³ @ 20 °C[2][4]
Oral LD50 (Rat) 360 mg/kg[2][4]
Dermal LD50 (Rabbit) 590 mg/kg (or 590 uL/kg)[2][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[4][6][7] All PPE should be inspected before use.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye/Face Protection Chemical safety goggles or glasses and a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield provides additional protection against splashes.[6][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and appropriate protective clothing (e.g., lab coat).Wear appropriate gloves to prevent skin exposure.[4] Protective clothing should be worn to prevent skin contact.[1][4] Contaminated clothing must be removed immediately and washed before reuse.[1][4]
Respiratory Protection NIOSH/MSHA approved respirator.To be used when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[4][6] All work should ideally be conducted in a chemical fume hood or a well-ventilated area to keep airborne concentrations low.[4][6][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational.[9]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]

  • Assemble all necessary PPE and confirm it is in good condition.

  • Prepare and label all necessary equipment and containers before handling the chemical.

2. Handling:

  • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[7][9]

  • Wear the full complement of recommended PPE at all times.[1][2]

  • Avoid direct contact with eyes, skin, and clothing.[4][6]

  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1][10]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.[6][8]

  • Remove all sources of ignition.[8]

  • Wearing appropriate PPE, clean up spills immediately.[4][8]

  • Use an inert absorbent material (e.g., sand, silica (B1680970) gel) to contain the spill.[3][6][9]

  • Collect the absorbed material and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[3][4][6][9]

  • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[4]

1. Waste Segregation:

  • Collect solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers.[9]

  • Do not mix this compound waste with other waste streams unless following an established and approved procedure.

2. Container Management:

  • Use chemically resistant containers with secure, leak-proof lids.[9]

  • Label the container clearly with "Hazardous Waste" and list "this compound" as a component.[9]

  • Do not overfill waste containers; it is recommended not to exceed 80% capacity.[9]

3. Storage and Disposal:

  • Store sealed waste containers in a designated, cool, dry, and well-ventilated waste accumulation area, away from incompatible materials.[4][8][9]

  • Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[9]

  • Arrange for the pickup and disposal of the waste through a licensed professional hazardous waste management company.[9]

Experimental Workflow: Safe Handling and Disposal of this compound

The following diagram outlines the key procedural steps for safely managing this compound from receipt to disposal.

Isoquinoline_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Post-Handling Phase Prep 1. Preparation & Risk Assessment Verify_Safety 2. Verify Fume Hood, Eyewash & Shower Prep->Verify_Safety Don_PPE 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Verify_Safety->Don_PPE Handling 4. Handle this compound in Chemical Fume Hood Don_PPE->Handling Spill_Check Spill Occurs? Handling->Spill_Check Spill_Protocol 5a. Execute Spill Protocol (Evacuate, Contain, Clean) Spill_Check->Spill_Protocol Yes Doff_PPE 5. Procedure Complete: Doff & Dispose of Contaminated PPE Spill_Check->Doff_PPE No Spill_Protocol->Doff_PPE Segregate_Waste 6. Segregate Waste into Labeled Hazardous Container Doff_PPE->Segregate_Waste Store_Waste 7. Store Waste Securely for Professional Disposal Segregate_Waste->Store_Waste Wash_Hands 8. Wash Hands Thoroughly Store_Waste->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinoline
Reactant of Route 2
Isoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.